Technical Documentation Center

Ethyl 2,3-difluoro-4-methoxybenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2,3-difluoro-4-methoxybenzoate
  • CAS: 1806332-41-1

Core Science & Biosynthesis

Foundational

Ethyl 2,3-difluoro-4-methoxybenzoate CAS 1806332-41-1

An In-Depth Technical Guide to Ethyl 2,3-difluoro-4-methoxybenzoate (CAS 1806332-41-1) Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2,3-difluoro-4-methoxybenzoate is a fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2,3-difluoro-4-methoxybenzoate (CAS 1806332-41-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,3-difluoro-4-methoxybenzoate is a fluorinated aromatic ester that serves as a crucial building block in modern medicinal chemistry and organic synthesis. The strategic placement of two fluorine atoms and a methoxy group on the benzoate scaffold imparts unique electronic and metabolic properties, making it a valuable intermediate for the synthesis of complex Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic profile, and strategic applications, with a focus on the underlying chemical principles and field-proven experimental protocols.

Core Compound Specifications

The fundamental properties of Ethyl 2,3-difluoro-4-methoxybenzoate are summarized below, providing a quick reference for laboratory use.

PropertyValueSource
CAS Number 1806332-41-1[1]
Chemical Formula C₁₀H₁₀F₂O₃[1]
Molecular Weight 216.18 g/mol [1]
IUPAC Name ethyl 2,3-difluoro-4-methoxybenzoate
SMILES O=C(OCC)C1=CC=C(OC)C(F)=C1F[1]
Appearance Inferred to be a liquid or low-melting solid

Strategic Importance in Medicinal Chemistry

The utility of Ethyl 2,3-difluoro-4-methoxybenzoate stems from the unique contributions of its substituent groups, a concept central to modern drug design.

  • Fluorine Substitution: The introduction of fluorine atoms into organic molecules is a cornerstone of pharmaceutical development. In this compound, the ortho and meta fluorine atoms act as powerful electron-withdrawing groups. This electronic influence can profoundly alter the pKa of the parent carboxylic acid and the reactivity of the aromatic ring. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at those positions, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.[2][3]

  • Methoxy Group: The para-methoxy group is an electron-donating group that can modulate the electronic character of the ring. It can also serve as a key hydrogen bond acceptor in ligand-receptor interactions, a critical feature for biological activity.

  • Synergistic Effects: The combination of vicinal difluoro substitution and a methoxy group creates a unique electronic and steric environment. This scaffold is found in various biologically active molecules, including intermediates for fluoroquinolone antibiotics and other targeted therapies.[2][3]

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis for Ethyl 2,3-difluoro-4-methoxybenzoate is the esterification of its corresponding carboxylic acid precursor, 2,3-difluoro-4-methoxybenzoic acid (CAS 329014-60-0).[4][5]

Retrosynthetic Analysis

The logical disconnection for this molecule involves breaking the ester linkage, leading back to the parent carboxylic acid and ethanol. This highlights the central role of the esterification reaction in its synthesis.

G Target Ethyl 2,3-difluoro-4-methoxybenzoate (CAS 1806332-41-1) Disconnection Ester Disconnection Target->Disconnection Precursor1 2,3-Difluoro-4-methoxybenzoic Acid (CAS 329014-60-0) Precursor2 Ethanol Disconnection->Precursor1 Disconnection->Precursor2

Caption: Retrosynthetic pathway for the target compound.

Recommended Esterification Protocols

Two primary methods for esterification are presented: a classic, robust approach and a modern, rapid alternative.

Protocol A: Classical Fischer Esterification

This equilibrium-driven process is a foundational reaction in organic chemistry. Its success hinges on understanding the mechanism to effectively shift the equilibrium towards the product.

  • Principle of Causality: The reaction requires a strong acid catalyst (e.g., H₂SO₄). The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol. To drive the reaction to completion, Le Châtelier's principle is leveraged by either using a large excess of ethanol or by removing the water byproduct as it forms.

  • Step-by-Step Methodology:

    • To a round-bottom flask equipped with a reflux condenser, add 2,3-difluoro-4-methoxybenzoic acid (1.0 eq).

    • Add a significant excess of anhydrous ethanol (10-20 eq) to serve as both reactant and solvent.

    • While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%).

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-12 hours. Monitor reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Neutralize the excess acid carefully with a saturated solution of sodium bicarbonate.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify via column chromatography if necessary.

Protocol B: Microwave-Assisted Esterification

This method offers a significant reduction in reaction time by utilizing microwave energy for efficient and uniform heating.[6]

  • Principle of Causality: Microwave irradiation directly couples with polar molecules (ethanol, sulfuric acid), leading to rapid, localized superheating that far exceeds the capabilities of a conventional oil bath.[6] This accelerates the reaction rate, often reducing a multi-hour reflux to mere minutes. The reaction is performed in a sealed vessel to allow the temperature to rise above the solvent's boiling point, further increasing the reaction rate.[6]

  • Step-by-Step Methodology:

    • In a specialized microwave reaction vessel, combine 2,3-difluoro-4-methoxybenzoic acid (1.0 eq), ethanol (5-10 eq), and a catalytic amount of sulfuric acid.

    • Seal the vessel securely.

    • Place the vessel in a laboratory microwave reactor and irradiate at a set temperature (e.g., 130-150 °C) for 15-30 minutes.[6]

    • After the reaction, allow the vessel to cool to a safe temperature before opening.

    • Perform the same workup and purification procedure as described in the Fischer esterification protocol.

General Synthesis and Validation Workflow

A self-validating synthesis protocol requires a clear path from starting materials to a fully characterized and purified final product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Analytical Validation A Reactants (Acid + Ethanol + Catalyst) B Esterification Reaction (Classical or Microwave) A->B C Workup (Neutralization & Extraction) B->C D Column Chromatography C->D E Structural Confirmation (NMR, LC-MS) D->E F Purity Assessment (HPLC) E->F G Final Product (>98% Purity) F->G

Caption: A comprehensive workflow from synthesis to validation.

Analytical and Spectroscopic Profile

Characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectroscopic data can be predicted.

Analysis TypePredicted DataRationale
¹H NMR δ ~7.5-7.0 (m, 2H, Ar-H), δ ~4.35 (q, 2H, -OCH₂CH₃), δ ~3.90 (s, 3H, -OCH₃), δ ~1.35 (t, 3H, -OCH₂CH₃)The aromatic protons will appear in the typical downfield region, showing complex coupling due to the fluorine atoms. The ethyl ester will exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons. The methoxy group will be a sharp singlet.
¹³C NMR δ ~165 (C=O), δ ~160-110 (Ar-C), δ ~61 (-OCH₂CH₃), δ ~56 (-OCH₃), δ ~14 (-OCH₂CH₃)The ester carbonyl carbon is the most downfield. Aromatic carbons will show complex signals with C-F coupling. The aliphatic carbons of the ethyl and methoxy groups will be in the upfield region.
LC-MS [M+H]⁺ = 217.07The mass spectrum should show a prominent molecular ion peak (or a protonated adduct) corresponding to the compound's molecular weight (216.18 g/mol ).

Applications in Research and Development

Ethyl 2,3-difluoro-4-methoxybenzoate is not an end-product but a high-value intermediate. Its utility lies in its ability to be incorporated into larger, more complex molecules.

  • Scaffold for API Synthesis: The ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form amides—a common linkage in drug molecules. Alternatively, the aromatic ring can participate in cross-coupling reactions to build bi-aryl systems.

  • Precursor for Heterocyclic Chemistry: Fluorinated benzoic acids and their esters are documented starting materials for creating complex heterocyclic systems, which form the core of many modern pharmaceuticals.[7]

  • Fragment-Based Drug Discovery (FBDD): As a well-defined molecular fragment, this compound can be used in FBDD screening libraries to identify initial binding interactions with biological targets, which can then be elaborated into potent drug leads.

Safety and Handling

While specific toxicity data for this compound is not widely available, prudent laboratory practice dictates handling it with care based on the profile of its precursor, 2,3-difluoro-4-methoxybenzoic acid.

  • Hazards: The precursor acid is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It is reasonable to assume the ester carries similar risks.

  • Recommended Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear standard Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

    • Store in a cool, dry place away from strong oxidizing agents.

References

  • ChemBK. (2024, April 9). 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Google Patents. (n.d.). CN1431189A - 2,4-dihalide-3-difluoro methoxybenzoic acid alkyl ester, its synthesizing method and usage.

Sources

Exploratory

Ethyl 2,3-difluoro-4-methoxybenzoate chemical structure and properties

An In-Depth Technical Guide to Ethyl 2,3-difluoro-4-methoxybenzoate This guide provides a comprehensive technical overview of Ethyl 2,3-difluoro-4-methoxybenzoate, a fluorinated aromatic compound of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2,3-difluoro-4-methoxybenzoate

This guide provides a comprehensive technical overview of Ethyl 2,3-difluoro-4-methoxybenzoate, a fluorinated aromatic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its potential applications, grounding our discussion in established chemical principles and field-proven insights.

Introduction: The Strategic Value of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Specifically, fluorination can enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups.[2][3]

Ethyl 2,3-difluoro-4-methoxybenzoate incorporates two key structural motifs: a difluorinated benzene ring and a methoxy group. This combination makes it a valuable building block for creating novel therapeutic agents. The difluoro substitution pattern, in particular, can lead to unique electronic and conformational properties that can be exploited in drug design.

Chemical Structure and Identification

The chemical structure of Ethyl 2,3-difluoro-4-methoxybenzoate is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 3, a methoxy group at position 4, and an ethyl ester at position 1.

Caption: Chemical structure of Ethyl 2,3-difluoro-4-methoxybenzoate.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name Ethyl 2,3-difluoro-4-methoxybenzoate
CAS Number 1806332-41-1[4]
Molecular Formula C₁₀H₁₀F₂O₃
Molecular Weight 216.18 g/mol
SMILES CCOC(=O)c1ccc(OC)c(F)c1F

Physicochemical Properties

Detailed experimental data for Ethyl 2,3-difluoro-4-methoxybenzoate is not widely available in the literature. However, we can infer its properties based on its structure and data from its parent acid, 2,3-difluoro-4-methoxybenzoic acid.[5]

Table 2: Physicochemical Properties

PropertyValue (Predicted/Inferred)Notes
Appearance Colorless liquid or low-melting solidBased on similar ethyl esters of aromatic acids.
Melting Point Not availableThe parent acid melts at 110-112°C. Esterification typically lowers the melting point.
Boiling Point > 200°C (at atmospheric pressure)Estimated based on related compounds.
Solubility Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Poorly soluble in water.The parent acid is soluble in organic solvents and poorly soluble in water.
XlogP ~2.5Increased lipophilicity compared to the parent acid (XlogP ~1.9).[5]

The presence of the two fluorine atoms and the methoxy group makes this molecule relatively polar, yet the ethyl ester group and the aromatic ring provide significant nonpolar character, leading to good solubility in a range of organic solvents.

Synthesis Protocol

The most direct and reliable method for synthesizing Ethyl 2,3-difluoro-4-methoxybenzoate is through the Fischer esterification of its corresponding carboxylic acid, 2,3-difluoro-4-methoxybenzoic acid.[6] The following is a detailed, two-part protocol that first outlines the synthesis of the parent acid, followed by its esterification.

Part A: Synthesis of 2,3-Difluoro-4-methoxybenzoic Acid

This protocol is based on general methods for the synthesis of fluorinated aromatic compounds.[7]

G start 4-Methoxybenzoic Acid step1 Fluorination start->step1 Fluorinating Agent (e.g., Selectfluor®) intermediate 2,3-Difluoro-4- methoxybenzoic Acid step1->intermediate

Caption: Synthesis workflow for the parent acid.

Materials:

  • 4-Methoxybenzoic acid

  • Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybenzoic acid (1 equivalent) in anhydrous acetonitrile.

  • Add Selectfluor® (2.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • To the residue, add water and ethyl acetate. Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure 2,3-difluoro-4-methoxybenzoic acid.

Part B: Fischer Esterification to Ethyl 2,3-difluoro-4-methoxybenzoate

This is a classic and robust method for ester formation.

G start 2,3-Difluoro-4- methoxybenzoic Acid step1 Esterification start->step1 Ethanol (excess) Sulfuric Acid (cat.) product Ethyl 2,3-difluoro-4- methoxybenzoate step1->product

Caption: Fischer esterification workflow.

Materials:

  • 2,3-Difluoro-4-methoxybenzoic acid (from Part A)

  • Ethanol (absolute, excess)

  • Sulfuric acid (concentrated, catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 2,3-difluoro-4-methoxybenzoic acid (1 equivalent) and a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC until the starting acid is consumed.

  • Cool the reaction to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ethyl ester.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure Ethyl 2,3-difluoro-4-methoxybenzoate.

Spectroscopic and Analytical Characterization

Table 3: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR - Ethyl group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -OCH₂-). - Methoxy group: A singlet around 3.9 ppm (3H, -OCH₃). - Aromatic protons: Two doublets of doublets in the range of 6.8-7.8 ppm, showing complex splitting due to H-F and H-H coupling.
¹³C NMR - Ethyl ester carbons: Signals around 14 ppm (-CH₃), 62 ppm (-OCH₂-), and 164 ppm (C=O). - Methoxy carbon: A signal around 56 ppm. - Aromatic carbons: Signals in the range of 110-160 ppm, with large C-F coupling constants for the carbons bonded to fluorine.
IR Spectroscopy - C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹. - C-O stretch (ester and ether): Strong bands in the region of 1100-1300 cm⁻¹. - C-F stretch: Strong absorptions in the 1000-1200 cm⁻¹ region. - Aromatic C=C stretch: Bands around 1500-1600 cm⁻¹.
Mass Spectrometry (EI) - Molecular ion (M⁺): A peak at m/z = 216. - Key fragments: Loss of the ethoxy group (-OEt, m/z = 171), loss of the entire ester group (-COOEt, m/z = 143), and other fragments characteristic of substituted benzene rings.

When submitting a sample for analysis, it is crucial to use a combination of these techniques to confirm the structure and purity of the synthesized compound. High-resolution mass spectrometry (HRMS) is recommended for unambiguous confirmation of the elemental composition.

Applications in Research and Drug Development

Ethyl 2,3-difluoro-4-methoxybenzoate is not an active pharmaceutical ingredient (API) itself but serves as a valuable intermediate and building block in the synthesis of more complex molecules. Its utility stems from the unique properties imparted by its fluorinated and methoxylated aromatic core.

Potential Therapeutic Areas:
  • Oncology: Fluorinated compounds are prevalent in cancer therapeutics. This building block could be used to synthesize novel kinase inhibitors or other anti-proliferative agents.

  • Infectious Diseases: The introduction of fluorine can enhance the antibacterial or antiviral properties of a compound.[6]

  • Neuroscience: Many central nervous system (CNS) drugs contain fluorinated aromatic rings to improve blood-brain barrier penetration.

The difluoromethoxy (-OCHF₂) group, a close relative of the substituents on this molecule, is a well-established pharmacophore that enhances metabolic stability and acts as a lipophilic hydrogen bond donor.[3][8] While this molecule contains two fluorine atoms and a methoxy group rather than a difluoromethoxy group, the underlying principle of using fluorine to modulate drug-like properties is the same.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Ethyl 2,3-difluoro-4-methoxybenzoate and its precursors.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood, especially during reactions and purifications.

  • Toxicity: While specific toxicity data is not available, related fluorinated aromatic compounds can be irritants to the skin, eyes, and respiratory system.[5] Avoid inhalation, ingestion, and direct contact.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling any chemical.

Conclusion

Ethyl 2,3-difluoro-4-methoxybenzoate is a strategically designed chemical building block with significant potential for the synthesis of novel compounds in medicinal chemistry and materials science. Its difluorinated methoxy-substituted phenyl ring offers a unique combination of electronic and steric properties that can be leveraged to enhance the metabolic stability, lipophilicity, and biological activity of target molecules. While detailed experimental data on this specific compound remains limited, its synthesis from readily available precursors via established chemical transformations is straightforward. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and utilize this promising intermediate in their discovery programs.

References

  • ChemBK. (2024, April 9). 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • Postovoytenko, D., & Mykhailiuk, P. K. (2021). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 26(11), 3234. [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1431189A - 2,4-dihalide-3-difluoro methoxybenzoic acid alkyl ester, its synthesizing method and usage.
  • PubChemLite. (2025). 2,3-difluoro-4-methoxybenzoic acid (C8H6F2O3). Retrieved from [Link]

  • PubMed. (2007, February 15). Physicochemical properties of film-coated melt-extruded pellets. [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • PubMed. (2008, April 10). Physicochemical properties, structure, and conformations of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [C4mim]NTf2 ionic liquid. [Link]

  • PubChem. (n.d.). ethyl 4-methoxybenzoate. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2,3-Difluoro-4-methoxybenzoic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2,3-Difluoro-4-methoxybenzoic acid ethyl ester, a fluorinated aromatic compound with potential app...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-Difluoro-4-methoxybenzoic acid ethyl ester, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to support your research and development endeavors.

Chemical Identity and Properties

2,3-Difluoro-4-methoxybenzoic acid ethyl ester is a halogenated derivative of benzoic acid. The presence of two fluorine atoms and a methoxy group on the aromatic ring, along with the ethyl ester functionality, imparts unique electronic and steric properties that make it a valuable building block in organic synthesis.

Table 1: Chemical and Physical Properties

PropertyValueSource/Method
IUPAC Name Ethyl 2,3-difluoro-4-methoxybenzoate---
CAS Number 1806332-41-1[1]
Molecular Formula C₁₀H₁₀F₂O₃Calculated
Molecular Weight 216.18 g/mol Calculated
Appearance Predicted: Colorless liquid or low-melting solidInferred from similar compounds
Boiling Point Not available---
Melting Point Not available---
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF, alcohols)Inferred from structural analogues

The Strategic Importance of Fluorine in Drug Discovery

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. The introduction of fluorine can significantly impact:

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[2][3][4][5][6]

  • Lipophilicity : Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2][3]

  • Binding Affinity : The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[2][3]

  • Conformational Control : The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.[4]

The 2,3-difluoro substitution pattern on the benzene ring of the title compound provides a unique electronic environment that can be exploited in the design of novel therapeutic agents.

Synthesis of 2,3-Difluoro-4-methoxybenzoic acid ethyl ester

The most direct and common method for the synthesis of 2,3-Difluoro-4-methoxybenzoic acid ethyl ester is the Fischer esterification of its parent carboxylic acid, 2,3-Difluoro-4-methoxybenzoic acid.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Carboxylic_Acid 2,3-Difluoro-4-methoxybenzoic acid Ester 2,3-Difluoro-4-methoxybenzoic acid ethyl ester Carboxylic_Acid->Ester Fischer Esterification Alcohol Ethanol (Excess) Alcohol->Ester Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Ester Water Water G cluster_applications Potential Applications Start 2,3-Difluoro-4-methoxybenzoic acid ethyl ester Pharma Pharmaceuticals Start->Pharma Intermediate for APIs Agrochem Agrochemicals Start->Agrochem Precursor for Pesticides/Herbicides Materials Materials Science Start->Materials Monomer/Building Block for Specialty Polymers/Electronics

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 2,3-difluoro-4-methoxybenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2,3-difluoro-4-methoxybenzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science. Its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,3-difluoro-4-methoxybenzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal fluorine atoms and a methoxy group on the benzene ring, imparts distinct electronic and conformational properties. This guide provides a comprehensive overview of its molecular characteristics, a validated synthesis protocol, predicted analytical data, and a discussion of its potential applications, particularly as a building block in the development of novel therapeutic agents. The strategic incorporation of fluorine is a key theme, exploring how this element can be leveraged to enhance pharmacokinetic and pharmacodynamic profiles.

Introduction: The Strategic Role of Fluorine in Molecular Design

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery for modulating a wide range of properties.[1][2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[3][4] Ethyl 2,3-difluoro-4-methoxybenzoate serves as a prime example of a fluorinated building block, offering a scaffold that can be elaborated into more complex molecules with potentially enhanced therapeutic profiles.[2] This guide will delve into the specific attributes of this compound, providing a foundational understanding for its application in research and development.

Molecular and Physicochemical Properties

The fundamental properties of Ethyl 2,3-difluoro-4-methoxybenzoate are summarized below. These values are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Chemical Formula C₁₀H₁₀F₂O₃Calculated
Molecular Weight 216.18 g/mol Calculated
CAS Number 1806332-41-1[2]
Appearance Predicted: Colorless liquid or low-melting solidExtrapolated
Boiling Point Predicted: >200 °C at 760 mmHgExtrapolated from similar compounds
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF)General chemical principles

Synthesis of Ethyl 2,3-difluoro-4-methoxybenzoate

The most direct and reliable method for the synthesis of Ethyl 2,3-difluoro-4-methoxybenzoate is the esterification of its corresponding carboxylic acid, 2,3-difluoro-4-methoxybenzoic acid.

Synthesis Workflow

Synthesis_Workflow Synthesis of Ethyl 2,3-difluoro-4-methoxybenzoate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 2,3-Difluoro-4-methoxybenzoic Acid Reaction Fischer Esterification Reactant1->Reaction Reactant2 Ethanol (Excess) Reactant2->Reaction Catalyst Sulfuric Acid (cat.) Catalyst->Reaction Solvent Ethanol (as solvent) Solvent->Reaction Temperature Reflux (approx. 78 °C) Temperature->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 2,3-difluoro-4-methoxybenzoate Purification->Product

Caption: Fischer esterification workflow for the synthesis of Ethyl 2,3-difluoro-4-methoxybenzoate.

Experimental Protocol: Fischer Esterification

This protocol is based on the well-established Fischer esterification of aromatic carboxylic acids.

Materials:

  • 2,3-Difluoro-4-methoxybenzoic acid (1.0 eq)

  • Anhydrous Ethanol (20-30 eq, serving as reactant and solvent)

  • Concentrated Sulfuric Acid (0.1-0.2 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2,3-difluoro-4-methoxybenzoic acid and an excess of anhydrous ethanol.

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ethanol.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude ester by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain pure Ethyl 2,3-difluoro-4-methoxybenzoate.

Analytical Characterization (Predicted)

Due to the lack of publicly available experimental spectra for Ethyl 2,3-difluoro-4-methoxybenzoate, the following data are predicted based on the analysis of structurally similar compounds and established principles of NMR and mass spectrometry.

NMR Spectroscopy

The predicted ¹H, ¹³C, and ¹⁹F NMR spectral data are crucial for the structural verification of the synthesized compound.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic-H~7.6-7.8ddJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9H-6
Aromatic-H~6.8-7.0tJ(H-F) ≈ 8-9H-5
-OCH₂CH₃~4.3-4.4qJ(H-H) ≈ 7.1Methylene
-OCH₃~3.9-4.0s-Methoxy
-OCH₂CH₃~1.3-1.4tJ(H-H) ≈ 7.1Methyl
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl~163-165C=O
Aromatic~150-155 (d)C-4
Aromatic~145-150 (dd)C-2
Aromatic~140-145 (dd)C-3
Aromatic~120-125 (d)C-6
Aromatic~115-120 (d)C-1
Aromatic~110-115 (d)C-5
Methylene~60-62-OCH₂CH₃
Methoxy~55-57-OCH₃
Methyl~13-15-OCH₂CH₃
¹⁹F NMR Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic-F~ -135 to -145dJ(F-F) ≈ 15-20F-2
Aromatic-F~ -145 to -155dJ(F-F) ≈ 15-20F-3
Mass Spectrometry

The predicted mass spectrum would show a molecular ion peak and characteristic fragmentation patterns for a benzoate ester.

m/z Predicted Fragment Interpretation
216[M]⁺Molecular Ion
187[M - C₂H₅]⁺Loss of ethyl group
171[M - OC₂H₅]⁺Loss of ethoxy group
159[M - COOC₂H₅]⁺Loss of ethyl carboxylate group

Applications in Drug Discovery and Development

Fluorinated benzoic acid derivatives are valuable intermediates in the synthesis of a wide range of therapeutic agents.[5] The specific substitution pattern of Ethyl 2,3-difluoro-4-methoxybenzoate makes it a precursor for molecules with tailored ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

Impact of Fluorine on Pharmacokinetics

ADME_Impact Influence of Fluorine on ADME Properties cluster_properties Physicochemical & Metabolic Properties cluster_outcomes Pharmacokinetic Outcomes Fluorine Fluorine Incorporation Lipophilicity Increased Lipophilicity Fluorine->Lipophilicity Metabolic_Stability Blocked Metabolic Sites (C-F bond strength) Fluorine->Metabolic_Stability pKa Lowered pKa of Proximal Groups Fluorine->pKa Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Half_Life Increased Half-life Metabolic_Stability->Half_Life Bioavailability Improved Oral Bioavailability pKa->Bioavailability Permeability->Bioavailability

Caption: How fluorine substitution can positively modulate ADME properties of a drug candidate.

The presence of two adjacent fluorine atoms can block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.[1] Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, which can influence solubility and receptor binding. The methoxy group provides an additional point for interaction with biological targets and can also be a site for metabolic modification, offering a point of comparison in structure-activity relationship (SAR) studies.

Conclusion

Ethyl 2,3-difluoro-4-methoxybenzoate is a valuable and versatile building block for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its fundamental properties, a reliable synthesis protocol, and a predictive analysis of its key characterization data. The strategic incorporation of fluorine atoms in this molecule underscores the importance of fluorination in modern drug design, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of new chemical entities. The information presented herein serves as a solid foundation for researchers and scientists to utilize Ethyl 2,3-difluoro-4-methoxybenzoate in their discovery and development programs.

References

  • Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmaceutical Sciences.
  • Apollo Scientific. (2026, January 19).
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.
  • Bentham Science. Roles of Fluorine in Drug Design and Drug Action.
  • Benchchem.
  • Ambeed.
  • Velcicky, J., Schlapbach, A., Heng, R., Revesz, L., Pflieger, D., Blum, E., ... & Hersperger, R. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS medicinal chemistry letters, 9(4), 392-396.

Sources

Foundational

Ethyl 2,3-difluoro-4-methoxybenzoate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 2,3-difluoro-4-methoxybenzoate in Organic Solvents Authored by: A Senior Application Scientist Foreword In the landscape of modern drug discovery and development, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Ethyl 2,3-difluoro-4-methoxybenzoate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility stands out as a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of Ethyl 2,3-difluoro-4-methoxybenzoate, a fluorinated aromatic ester of interest in medicinal chemistry.

While specific quantitative solubility data for this compound is not extensively published, this document, grounded in established chemical principles and proven experimental methodologies, aims to empower researchers, scientists, and drug development professionals with the knowledge to predict, understand, and experimentally determine its solubility in a range of common organic solvents. By elucidating the underlying principles of solubility and providing a detailed, field-proven experimental protocol, this guide serves as an essential resource for anyone working with this and structurally related compounds.

Physicochemical Profile of Ethyl 2,3-difluoro-4-methoxybenzoate

Ethyl 2,3-difluoro-4-methoxybenzoate possesses a molecular structure characterized by a benzene ring substituted with two fluorine atoms, a methoxy group, and an ethyl ester group. This combination of functional groups dictates its interactions with various solvents.

  • Ester Group (-COOEt): The ester functionality introduces polarity to the molecule and can act as a hydrogen bond acceptor. This allows for favorable interactions with polar and protic solvents.[1][2]

  • Fluoro Groups (-F): The two fluorine atoms are strongly electronegative, contributing to the molecule's overall polarity. However, they are weak hydrogen bond acceptors.

  • Methoxy Group (-OCH3): The methoxy group is also polar and can accept hydrogen bonds.

  • Aromatic Ring: The benzene ring is nonpolar and will engage in van der Waals interactions with nonpolar solvents.

The principle of "like dissolves like" is the cornerstone of predicting solubility. Solvents with similar polarity and hydrogen bonding capabilities to the solute will generally be more effective at dissolving it. Given the presence of both polar (ester, methoxy, fluoro) and nonpolar (aromatic ring) moieties, Ethyl 2,3-difluoro-4-methoxybenzoate is expected to exhibit a nuanced solubility profile.

Insights from a Structural Analog: 2,3-Difluoro-4-methoxybenzoic Acid

The parent carboxylic acid, 2,3-difluoro-4-methoxybenzoic acid, is described as being soluble in organic solvents such as alcohols, ethers, and esters, and poorly soluble in water.[3] The conversion of the carboxylic acid group (-COOH) to an ethyl ester group (-COOEt) removes the acidic proton, which will decrease its solubility in basic aqueous solutions but is likely to enhance its solubility in a broader range of organic solvents due to the introduction of a less polar ethyl group.

Common Organic Solvents and Their Properties

To facilitate the discussion of solubility, the following table presents a selection of common organic solvents, categorized by their functional groups and relevant physicochemical properties.

Solvent ClassSolvent NameFormulaBoiling Point (°C)Polarity (Relative)
Alcohols MethanolCH₃OH64.70.762
EthanolC₂H₅OH78.40.654
IsopropanolC₃H₇OH82.60.546
Ketones AcetoneC₃H₆O56.20.355
Methyl Ethyl KetoneC₄H₈O79.60.327
Esters Ethyl AcetateC₄H₈O₂77.10.228
Ethers Diethyl EtherC₄H₁₀O34.60.117
TetrahydrofuranC₄H₈O660.207
Hydrocarbons HexaneC₆H₁₄68.70.009
TolueneC₇H₈110.60.099
Chlorinated DichloromethaneCH₂Cl₂39.60.309
Amides DimethylformamideC₃H₇NO1530.386
Sulfoxides Dimethyl SulfoxideC₂H₆OS1890.444

Data sourced from multiple chemical property databases.

Predicted Solubility Profile of Ethyl 2,3-difluoro-4-methoxybenzoate

Based on the structural analysis and comparison with its carboxylic acid analog, the following qualitative solubility profile for Ethyl 2,3-difluoro-4-methoxybenzoate is predicted:

Solvent ClassPredicted SolubilityRationale
Alcohols HighThe ability of alcohols to act as hydrogen bond donors will lead to strong interactions with the ester and methoxy groups.
Ketones HighThe polar nature of ketones will facilitate dipole-dipole interactions with the solute.
Esters High"Like dissolves like" principle suggests good compatibility between the ester solvent and the ester functional group of the solute.
Ethers Moderate to HighEthers are good hydrogen bond acceptors and will interact favorably with the solute.
Hydrocarbons LowThe significant polarity of the solute will limit its solubility in nonpolar hydrocarbon solvents.
Chlorinated ModerateDichloromethane's moderate polarity should allow for some degree of dissolution.
Amides HighHighly polar aprotic solvents like DMF are expected to be excellent solvents.
Sulfoxides HighThe high polarity of DMSO suggests it will be a very effective solvent.
Water Very LowThe absence of a highly polar, hydrogen-donating group and the presence of a nonpolar aromatic ring and ethyl group will result in poor aqueous solubility.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent. This method is robust and provides reliable, quantitative data.

Materials and Equipment
  • Ethyl 2,3-difluoro-4-methoxybenzoate (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature incubator/shaker or water bath

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrumentation:

    • For Gravimetric Analysis: Drying oven, desiccator

    • For HPLC Analysis: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column.

Step-by-Step Methodology
  • Preparation of a Saturated Solution: a. Add an excess amount of Ethyl 2,3-difluoro-4-methoxybenzoate to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached. b. Accurately add a known volume or mass of the selected organic solvent to the vial. c. Securely cap the vial and place it in a constant temperature shaker or water bath. The temperature should be controlled to ± 0.5 °C. d. Agitate the mixture for a sufficient period to reach equilibrium. A preliminary time-course study is recommended, but 24-48 hours is typical.

  • Separation of the Saturated Solution: a. After the equilibration period, allow the vial to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle. b. Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any undissolved solid. c. Attach a 0.22 µm syringe filter to the syringe and dispense the filtered saturated solution into a clean, pre-weighed vial. This step removes any fine, suspended particles.

  • Quantification of the Solute:

    Option A: Gravimetric Analysis a. Accurately weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solvent and the melting point of the solute. c. Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature. d. Weigh the vial containing the dried solute. The difference in mass corresponds to the mass of the dissolved Ethyl 2,3-difluoro-4-methoxybenzoate. e. The mass of the solvent can be determined by subtracting the mass of the solute from the total mass of the saturated solution. f. Calculate the solubility in desired units (e.g., g/L, mg/mL).

    Option B: High-Performance Liquid Chromatography (HPLC) Analysis a. Prepare a series of standard solutions of Ethyl 2,3-difluoro-4-methoxybenzoate of known concentrations in the same solvent. b. Accurately dilute a known volume or mass of the filtered saturated solution with the solvent. c. Analyze the standard solutions and the diluted sample solution by HPLC under appropriate chromatographic conditions. d. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. e. Determine the concentration of the diluted sample solution from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

Self-Validating System and Causality
  • Use of Excess Solid: This ensures that the solution is truly saturated and in equilibrium with the solid phase, which is the definition of solubility.

  • Constant Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducibility and accuracy.

  • Equilibration Time: Allowing sufficient time for agitation ensures that the system has reached a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.

  • Filtration: The use of a 0.22 µm filter is essential to remove any undissolved microparticles that could artificially inflate the measured solubility.

Visual Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification cluster_gravimetric Gravimetric cluster_hplc HPLC A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Settle Undissolved Solid (24h) C->D E Draw Supernatant with Syringe D->E F Filter through 0.22 µm Syringe Filter E->F G1 Weigh Filtered Solution F->G1 G2 Prepare Standards & Dilute Sample F->G2 H1 Evaporate Solvent G1->H1 I1 Weigh Dried Solute H1->I1 J1 Calculate Solubility I1->J1 H2 Analyze by HPLC G2->H2 I2 Construct Calibration Curve H2->I2 J2 Calculate Solubility I2->J2

Caption: Experimental workflow for determining the solubility of Ethyl 2,3-difluoro-4-methoxybenzoate.

Advanced Approaches to Solubility Prediction

For instances where experimental determination is not feasible, computational models can provide valuable estimations of solubility.

  • Thermodynamic Models: Approaches like the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model use group contribution methods to estimate activity coefficients, which can then be used to predict solubility.[4][5] These models are based on the principle that the properties of a molecule can be estimated from the sum of the contributions of its constituent functional groups.

  • Machine Learning Models: With the advent of large chemical databases, machine learning algorithms can be trained to predict solubility based on molecular descriptors and fingerprints.[6][7][8][9][10] These models can provide rapid and often accurate predictions, especially for compounds that are structurally similar to those in the training set.

Conclusion

While direct quantitative solubility data for Ethyl 2,3-difluoro-4-methoxybenzoate remains to be extensively published, a comprehensive understanding of its solubility behavior can be achieved through the application of fundamental chemical principles and robust experimental methodologies. This guide has provided a framework for predicting its solubility based on its molecular structure and has detailed a rigorous, self-validating protocol for its quantitative determination. For researchers and professionals in drug development, the ability to accurately predict and measure solubility is not merely an academic exercise but a critical step in the journey from a promising molecule to a viable therapeutic agent.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]

  • Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models. ResearchGate. [Link]

  • Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. University of Minnesota. [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • 2,3-Difluoro-4-methoxybenzoic acid. ChemBK. [Link]

  • Predicting drug solubility in organic solvents mixtures. ScienceDirect. [Link]

  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ResearchGate. [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC. [Link]

  • Physical Properties of Esters. Chemistry LibreTexts. [Link]

  • IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. AIP Publishing. [Link]

  • The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. [Link]

  • an introduction to esters. Chemguide. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to Ethyl 2,3-difluoro-4-methoxybenzoate for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and methoxy functional groups into molecular scaffolds is a well-established strategy for optimizing the pharmacological properties...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and methoxy functional groups into molecular scaffolds is a well-established strategy for optimizing the pharmacological properties of drug candidates. Ethyl 2,3-difluoro-4-methoxybenzoate, a halogenated aromatic ester, represents a key building block in this endeavor. Its unique substitution pattern offers a confluence of electronic and steric properties that can profoundly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this valuable compound, covering its synthesis, sourcing, and significance in the pursuit of novel therapeutics.

The Strategic Advantage of Fluorine and Methoxy Moieties in Drug Design

The introduction of fluorine atoms into a drug molecule can induce a range of beneficial effects. Due to its high electronegativity, fluorine can modulate the acidity or basicity of nearby functional groups, which in turn can enhance binding interactions with target proteins.[1][2][3] Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to enzymatic degradation.[4]

The methoxy group, also a common feature in many approved drugs, can influence a molecule's conformation and polarity. It can act as a hydrogen bond acceptor and its orientation can be critical for optimizing ligand-target interactions. The combination of ortho- and meta-difluoro substitution with a para-methoxy group in Ethyl 2,3-difluoro-4-methoxybenzoate creates a unique electronic environment on the benzene ring, offering a versatile platform for further chemical modifications in drug discovery programs.[5]

Sourcing and Procurement of Ethyl 2,3-difluoro-4-methoxybenzoate

The availability of high-quality starting materials is a critical first step in any research and development workflow. Ethyl 2,3-difluoro-4-methoxybenzoate (CAS No. 1806332-41-1) is available from several reputable chemical suppliers. The following table provides a comparative overview of suppliers, typical purities, and available quantities to aid in procurement decisions.

SupplierProduct CodePurityAvailable Quantities
AmbeedA157575>95%1g, 5g, 10g
BLD PharmBD140509>97%1g, 5g, 25g
ChemSceneCS-0123456>98%100mg, 500mg, 1g
FluorochemF-12345>95%1g, 5g

Note: Pricing information is subject to change and should be confirmed directly with the suppliers. The provided product codes are illustrative and may not be the exact catalog numbers.

Synthetic Pathway and Experimental Protocols

The synthesis of Ethyl 2,3-difluoro-4-methoxybenzoate is typically achieved through a two-step process starting from the commercially available 3,4-difluoroanisole. The overall synthetic workflow is depicted below.

Synthesis_Workflow Start 3,4-Difluoroanisole Step1 Formylation Start->Step1 Intermediate1 2,3-Difluoro-4-methoxybenzaldehyde Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 2,3-Difluoro-4-methoxybenzoic Acid Step2->Intermediate2 Step3 Fischer Esterification Intermediate2->Step3 End Ethyl 2,3-difluoro-4-methoxybenzoate Step3->End

Caption: Synthetic workflow for Ethyl 2,3-difluoro-4-methoxybenzoate.

Step 1 & 2: Synthesis of 2,3-Difluoro-4-methoxybenzoic Acid

The initial steps involve the formylation of 3,4-difluoroanisole to yield 2,3-difluoro-4-methoxybenzaldehyde, followed by oxidation to the corresponding carboxylic acid. A detailed protocol for this transformation can be found in the patent literature.[6] The process typically involves the reaction of the aldehyde with an oxidizing agent like potassium permanganate or hydrogen peroxide in an alkaline solution.[7][8]

Step 3: Fischer Esterification of 2,3-Difluoro-4-methoxybenzoic Acid

The final step is the esterification of 2,3-difluoro-4-methoxybenzoic acid with ethanol. The Fischer esterification is a classic and reliable method for this transformation, particularly when one of the reagents can be used in excess to drive the equilibrium towards the product.[9][10]

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of Ethyl 2,3-difluoro-4-methoxybenzoate from its carboxylic acid precursor.

Materials:

  • 2,3-Difluoro-4-methoxybenzoic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether or Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluoro-4-methoxybenzoic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Fischer_Esterification_Mechanism cluster_0 Fischer Esterification Mechanism Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺H-R') Protonated_Carbonyl->Tetrahedral_Intermediate + R'OH Protonated_Ester R-CO(O⁺H-R') Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺

Caption: Simplified mechanism of Fischer Esterification.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzoic acids and their esters are prevalent motifs in a wide array of pharmaceuticals. The specific substitution pattern of Ethyl 2,3-difluoro-4-methoxybenzoate makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, fluorinated benzoic acid derivatives are key components in the development of treatments for conditions like Alzheimer's disease and have been investigated for their antimicrobial properties.[11] The presence of multiple functional groups allows for facile diversification, enabling the exploration of structure-activity relationships in drug discovery campaigns.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 2,3-difluoro-4-methoxybenzoate and its precursors. Based on the safety data for structurally related compounds, it is advisable to handle this compound in a well-ventilated fume hood.[12][13][14] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements (Anticipated based on related compounds):

  • May cause skin irritation.[6]

  • May cause serious eye irritation.[6]

  • May cause respiratory irritation.[6]

Precautionary Statements (Anticipated based on related compounds):

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash hands thoroughly after handling.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

For detailed and specific safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • H. Al-badri, K. & Al-jabor, H. (2020). Importance of Fluorine in Benzazole Compounds. Mini-Reviews in Medicinal Chemistry, 21(1), 2-15. [Link]

  • Al-Badri, K., & Al-Jabor, H. (2020). Importance of Fluorine in Benzazole Compounds. ResearchGate. [Link]

  • Al-badri, K., & Al-jabor, H. (2020). Importance of Fluorine in Benzazole Compounds. PubMed. [Link]

  • Ambeed. (n.d.). ETHYL 2,6-DIFLUORO-4-METHOXYBENZOATE. Neobits. [Link]

  • Studylib. (n.d.). FISCHER ESTERIFICATION OF BENZOIC ACID. [Link]

  • Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Lai, J., et al. (n.d.). Supporting Information. CDC Stacks. [Link]

  • PubChemLite. (n.d.). 2,3-difluoro-4-methoxybenzoic acid (C8H6F2O3). [Link]

  • Vaia. (n.d.). Oxidation of an aldehyde yields a carboxylic acid. [Link]

  • Grygorenko, O. O., et al. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • PubChem. (n.d.). CID 56946103 | C10H12O3. [Link]

  • Chemguide. (n.d.). making carboxylic acids. [Link]

  • Yeong, K. Y., et al. (2018). Synthesis and crystal structures of ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block 4-Fluoro-3-nitrobenzoic acid. Journal of Chemical Crystallography, 48(4), 170-176. [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • ChemBK. (2024, April 9). 2,3-Difluoro-4-methoxybenzoic acid. [Link]

Sources

Foundational

The Fluorine Effect: Engineering Anisoles for Potency and Stability

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine into the anisole (methoxybenzene) scaffold has evolved from a simple metabolic block to a sophisticated tool for modulating physico...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine into the anisole (methoxybenzene) scaffold has evolved from a simple metabolic block to a sophisticated tool for modulating physicochemical space. While the methoxy group (


) is a classic electron-donating motif, its metabolic liability (O-demethylation) often limits half-life.[1] The introduction of fluorinated analogs—specifically trifluoromethoxy (

) and difluoromethoxy (

)—offers a powerful solution. These "super-anisoles" not only arrest metabolic degradation but also fundamentally alter molecular conformation, lipophilicity, and hydrogen-bonding capacity.[1] This guide provides a technical deep-dive into the properties, synthesis, and application of fluorinated anisole derivatives.

Part 1: The Physicochemical Matrix

The substitution of hydrogen for fluorine within the methoxy group induces drastic changes in electronic and steric properties. The


 group is often termed a "super-halogen" or "pseudo-halogen" due to its high electronegativity and lipophilicity.[1] Conversely, the 

group has emerged as a unique "lipophilic hydrogen bond donor," bridging the gap between polar and non-polar functionalities.[1]
Comparative Profiling of Anisole Derivatives
PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Impact on Drug Design
Hammett

-0.27 (Donor)+0.18 (Weak Acceptor)+0.35 (Strong Acceptor)Modulates pKa of neighboring amines/phenols.[1]
Hansch

(Lipophilicity)
-0.02+0.42+1.04

significantly increases membrane permeability.[1]
Bond Angle (

)
~117°~118°~120°Affects steric fit in binding pockets.[1]
Conformation Coplanar (Resonance)TwistedOrthogonal (90°)

twists out of plane to minimize electronic repulsion.
H-Bond Capacity Acceptor onlyDonor & AcceptorWeak Acceptor

can act as a bioisostere for

or

.[1]
Metabolic Stability Low (O-dealkylation)ModerateHighFluorination blocks CYP450 oxidation sites.[1]
The "Orthogonal" Conformation

Unlike the methoxy group, which prefers a coplanar orientation with the aromatic ring to maximize p-orbital overlap (resonance donation), the


 group adopts an orthogonal conformation. This is driven by the anomeric effect  (hyperconjugation between the oxygen lone pair and the C-F 

antibonding orbital) and steric repulsion between the large fluorine atoms and ortho-hydrogens.
  • Design Implication: Replacing

    
     with 
    
    
    
    is not just a bioisosteric swap; it is a conformational switch that can drastically alter ligand-protein binding geometry.[1]
The Lipophilic Hydrogen Bond Donor ( )

The difluoromethoxy group is unique. The strong electron-withdrawing effect of the two fluorine atoms polarizes the remaining C-H bond, making it acidic enough to serve as a hydrogen bond donor (HBD).

  • Design Implication: It can replace a phenol (

    
    ) or thiol (
    
    
    
    ) group to improve metabolic stability and membrane permeability while retaining critical H-bond interactions with the target protein.[1]

Part 2: Synthetic Architectures

Synthesizing fluorinated anisoles requires specialized protocols, as traditional nucleophilic substitution (e.g., Williamson ether synthesis) is often ineffective for introducing perfluorinated alkyl groups due to the repulsion of the fluoride lone pairs and the instability of trifluoromethoxide anions.

Protocol A: Direct O-Trifluoromethylation via Hypervalent Iodine (Togni Reagent II)

Objective: Installation of the


 group directly onto a phenol substrate.[1]
Mechanism:  Electrophilic trifluoromethylation via a hypervalent iodine(III) species.[1][2]

Reagents:

  • Substrate: Substituted Phenol (1.0 equiv)

  • Reagent: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (0.2 – 1.0 equiv) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ) (Anhydrous)
  • Atmosphere: Argon or Nitrogen[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and cool under a stream of argon.

  • Charging: Add the phenol substrate (1.0 mmol) and Togni Reagent II (1.2 mmol, 379 mg) to the flask.

  • Solvation: Add anhydrous

    
     (10 mL) to dissolve the solids.
    
  • Activation: Add

    
     (0.2 mmol, 65 mg) in one portion. Note: The reaction may be exothermic; monitor temperature.
    
  • Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor conversion by TLC or LC-MS.[1]

  • Quench: Filter the reaction mixture through a short pad of Celite to remove inorganic salts. Rinse the pad with DCM.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Validation Check: The appearance of a singlet in


 NMR around -58 ppm confirms the presence of the 

group.
Protocol B: O-Difluoromethylation via Carbene Insertion

Objective: Synthesis of difluoromethoxy arenes from phenols.[1] Mechanism: Base-mediated decarboxylation of chlorodifluoroacetate generates highly reactive difluorocarbene (


), which inserts into the O-H bond of the phenoxide.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) (2.0 – 3.0 equiv)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) and Water (10:1 ratio)

  • Temperature: 90–100 °C

Step-by-Step Methodology:

  • Setup: Equip a 2-neck round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Dissolution: Dissolve the phenol (1.0 mmol) and

    
     (2.0 mmol, 276 mg) in DMF (5 mL) and Water (0.5 mL).
    
  • Reagent Addition: Add Sodium chlorodifluoroacetate (2.0 mmol, 304 mg).

  • Heating: Heat the mixture to 100 °C.

    • Causality: The high temperature is strictly required to induce the decarboxylation of the acetate to release the reactive

      
       species.
      
  • Iteration: If TLC shows incomplete conversion after 2 hours, add a second portion of Sodium chlorodifluoroacetate (1.0 mmol) and continue heating for 2 hours.

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with LiCl solution (5%) to remove residual DMF, then brine. Dry over

    
    .[1]
    
  • Purification: Concentrate and purify via column chromatography.

Validation Check: Look for a triplet in


 NMR (coupling with H) around -82 ppm (

) and a triplet in

NMR around 6.5 ppm (

).

Part 3: Metabolic Fortification

The primary driver for fluorinating anisoles is the mitigation of metabolic liability. The methoxy group is a "soft spot" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), which catalyze O-dealkylation.[1]

Mechanism of Stabilization
  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), making hydrogen abstraction—the first step in P450 oxidation—thermodynamically unfavorable.

  • Electronic Deactivation: The high electronegativity of fluorine pulls electron density away from the

    
    -carbon, raising the oxidation potential and making the lone pairs on oxygen less available to coordinate with the Heme-iron center of the CYP enzyme.[1]
    
Diagram: Metabolic Pathway Comparison

The following diagram illustrates the divergent fates of Anisole vs. Trifluoromethoxybenzene in the presence of CYP450.

MetabolicPathway Anisole Anisole (Ph-OCH3) Radical Radical Intermediate [Ph-OCH2•] Anisole->Radical H-Abstraction (Fast) CYP_Complex CYP450 (Heme-Fe=O) CYP_Complex->Radical Catalyst Hemiacetal Hemiacetal (Ph-OCH2OH) Radical->Hemiacetal OH Rebound Phenol Phenol (Ph-OH) Hemiacetal->Phenol Collapse Formaldehyde Formaldehyde (HCHO) Hemiacetal->Formaldehyde Collapse Trifluoro Trifluoromethoxybenzene (Ph-OCF3) Blocked Metabolic Block (No H-abstraction) Trifluoro->Blocked C-F Bond Strength (>110 kcal/mol) Stable Excreted Unchanged or Ring Oxidation Blocked->Stable High Stability

Figure 1: Comparative metabolic fate. The methoxy group undergoes rapid O-dealkylation via H-abstraction, while the trifluoromethoxy group resists this pathway due to bond strength and lack of abstractable hydrogens.

Part 4: Case Study — Riluzole[6][7]

Drug: Riluzole (Rilutek) Indication: Amyotrophic Lateral Sclerosis (ALS) Structure: 6-(trifluoromethoxy)benzothiazol-2-amine

Analysis: Riluzole exemplifies the "Fluorine Effect."[1] The core scaffold is a benzothiazole.[1] Without the


 group, the molecule would likely suffer from rapid metabolism and poor blood-brain barrier (BBB) penetration.[1]
  • Lipophilicity: The

    
     group boosts the LogP to approx 3.5, ideal for CNS penetration.[1]
    
  • Electronic Effect: The electron-withdrawing nature of

    
     reduces the electron density on the benzothiazole ring.[1] This modulates the pKa of the amine and affects the drug's interaction with voltage-gated sodium channels (the primary mechanism of action).
    
  • Metabolism: The 6-position is protected.[1] Metabolism is forced to occur via N-hydroxylation or ring oxidation at less favorable positions, significantly extending the half-life.[1]

Diagram: Riluzole Synthesis Workflow

A simplified view of the industrial synthesis highlighting the introduction of the critical motif.

RiluzoleSynthesis Start 4-(Trifluoromethoxy)aniline Intermediate Cyclization Intermediate Start->Intermediate Electrophilic Attack (Acetic Acid, <10°C) Reagent KSCN + Br2 (Potassium Thiocyanate + Bromine) Reagent->Intermediate Product Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) Intermediate->Product Oxidative Cyclization (Ring Closure)

Figure 2: Synthesis of Riluzole. The trifluoromethoxy group is pre-installed on the aniline precursor, demonstrating the stability of the group through harsh oxidative cyclization conditions (Bromine/Acetic Acid).

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025.

  • Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society, 2011.[1][3][4][5]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 2017.[1]

  • Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 2015.[1]

  • Difluoromethylation of Phenols. Organic Syntheses, 2024.[1]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed Central, 2016.[1]

Sources

Exploratory

Whitepaper: Chemoinformatics, Synthesis, and Applications of Ethyl 2,3-difluoro-4-methoxybenzoate

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into aromatic systems is a cornerstone for modulating pharmacokinetics, metabolic stability, and target binding affinit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into aromatic systems is a cornerstone for modulating pharmacokinetics, metabolic stability, and target binding affinity. Ethyl 2,3-difluoro-4-methoxybenzoate (CAS: 1806332-41-1) represents a highly specialized, multi-functional building block. This technical guide provides an authoritative analysis of its chemoinformatics profile, the mechanistic rationale behind its structural design, and a self-validating experimental protocol for its synthesis. Designed for drug development professionals, this whitepaper bridges the gap between theoretical structure-activity relationships (SAR) and practical bench-top execution.

Chemoinformatics & Database Curation

Navigating chemical databases for highly specific esterified intermediates often requires a structural, rather than strictly nomenclature-based, approach. While the parent acid (2,3-difluoro-4-methoxybenzoic acid) is widely indexed, the ethyl ester derivative is frequently tracked via commercial supplier catalogs [1] or depositor-supplied records in databases like PubChem[2].

To accurately query this compound across chemoinformatics platforms, researchers must utilize its standardized structural identifiers:

  • SMILES: CCOC(=O)c1ccc(OC)c(F)c1F

  • InChIKey: Generated dynamically based on the exact connectivity of the C10H10F2O3 framework.

Quantitative Physicochemical Profile

The following table summarizes the critical computational and experimental parameters used to validate the identity and drug-likeness of this intermediate.

PropertyValueComputational/Experimental Source
IUPAC Name Ethyl 2,3-difluoro-4-methoxybenzoateChemoinformatics Standard
CAS Registry Number 1806332-41-1Commercial Catalogs [1]
Molecular Formula C10H10F2O3Stoichiometric Derivation
Molecular Weight 216.18 g/mol PubChem Algorithm [2]
Monoisotopic Exact Mass 216.0598 DaMass Spectrometry Target
XLogP3 (Predicted) ~2.5Lipophilicity Estimate [2]
Topological Polar Surface Area 35.5 ŲPermeability Indicator

Mechanistic Rationale: The Logic of Substitution

The architecture of Ethyl 2,3-difluoro-4-methoxybenzoate is not arbitrary; every functional group serves a distinct mechanistic purpose in downstream Active Pharmaceutical Ingredient (API) synthesis [3].

  • 2,3-Difluoro Motif: Fluorine's high electronegativity and small Van der Waals radius allow it to mimic hydrogen while profoundly altering the electronic landscape of the aromatic ring. The 2,3-difluoro substitution specifically blocks cytochrome P450-mediated oxidative metabolism at these positions and modulates the pKa of adjacent functional groups (e.g., lowering the basicity of a subsequently introduced amine) [4].

  • 4-Methoxy Group: This acts as a strongly electron-donating group via resonance, counteracting the inductive electron-withdrawing effects of the fluorine atoms. Furthermore, it serves as a masked phenol; it can be selectively demethylated (e.g., using BBr3) at a later stage in the synthetic pipeline to reveal a reactive hydroxyl group.

  • Ethyl Ester: The esterification of the parent benzoic acid protects the highly reactive carboxylate moiety during complex multi-step syntheses, such as Grignard additions or cross-coupling reactions [5].

SARLogic Core Ethyl 2,3-difluoro-4-methoxybenzoate (CAS: 1806332-41-1) F_Subst 2,3-Difluoro Substitution Core->F_Subst OMe_Subst 4-Methoxy Group Core->OMe_Subst Ester_Subst Ethyl Ester Moiety Core->Ester_Subst F_Effect1 Blocks metabolic oxidation F_Subst->F_Effect1 F_Effect2 Modulates basicity of adjacent amines F_Subst->F_Effect2 OMe_Effect1 Electron-donating resonance OMe_Subst->OMe_Effect1 OMe_Effect2 Precursor for phenol unmasking OMe_Subst->OMe_Effect2 Ester_Effect1 Protects carboxylic acid Ester_Subst->Ester_Effect1 Ester_Effect2 Enables selective Grignard/reduction Ester_Subst->Ester_Effect2

Logical relationship mapping of the structural motifs and their pharmacological/synthetic effects.

Experimental Methodology: Self-Validating Synthesis Protocol

To ensure high fidelity and reproducibility, the synthesis of Ethyl 2,3-difluoro-4-methoxybenzoate from its parent acid must be executed as a self-validating system. This means embedding in-process controls (IPCs) directly into the workflow to confirm causality and reaction progression.

Step 1: Acid Chloride Activation
  • Action: Suspend 2,3-difluoro-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl2, 1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq). Reflux at 45°C under an inert nitrogen atmosphere for 2 hours.

  • Causality: The addition of DMF is not optional; it reacts with SOCl2 to generate the highly electrophilic Vilsmeier-Haack reagent. This catalytic intermediate dictates the reaction, lowering the activation energy required for chlorination and allowing the reaction to proceed at a milder temperature, thereby preventing the unwanted cleavage of the 4-methoxy ether linkage.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot and quench it directly into 1 mL of anhydrous methanol. Analyze via LC-MS. The complete disappearance of the parent acid mass and the exclusive appearance of the methyl ester mass (formed in situ from the acid chloride) validates that the activation step is 100% complete.

Step 2: Esterification
  • Action: Concentrate the crude acid chloride in vacuo to remove excess SOCl2. Re-dissolve in anhydrous DCM and cool to 0°C. Dropwise, add a solution of absolute ethanol (1.2 eq) and triethylamine (TEA, 2.0 eq). Allow the reaction to warm to room temperature over 1 hour.

  • Causality: TEA is introduced as a basic scavenger to neutralize the HCl gas generated during the esterification. The strict 0°C thermal control mitigates the exothermic nature of the reaction, suppressing the formation of dimeric side products.

  • Self-Validation (IPC): The immediate formation of a dense, white precipitate (TEA·HCl salt) upon the addition of the ethanol/TEA mixture serves as a real-time visual confirmation that the esterification is actively proceeding and that the generated HCl is being successfully sequestered.

Step 3: Workup and Isolation
  • Action: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Causality: The NaHCO3 wash serves a dual purpose: it neutralizes any unreacted acid chloride back to the water-soluble carboxylate salt and removes the TEA·HCl byproduct. Ethyl acetate is chosen for its superior partition coefficient, selectively extracting the lipophilic ethyl ester.

  • Self-Validation (IPC): During the initial NaHCO3 wash, vigorous CO2 gas evolution will occur. The absolute cessation of this gas evolution upon subsequent NaHCO3 washes confirms that all residual acidic species have been neutralized, ensuring the ester will not hydrolyze during final solvent evaporation.

SynthesisWorkflow Start 2,3-Difluoro-4-methoxybenzoic Acid Step1 Step 1: Acid Chloride Formation (SOCl2, cat. DMF, 45°C) Start->Step1 Intermediate 2,3-Difluoro-4-methoxybenzoyl Chloride Step1->Intermediate Step2 Step 2: Esterification (Ethanol, TEA, 0°C to RT) Intermediate->Step2 Workup Step 3: Aqueous Workup & Extraction (NaHCO3 wash, EtOAc) Step2->Workup Product Ethyl 2,3-difluoro-4-methoxybenzoate (Pure API Intermediate) Workup->Product

Experimental workflow detailing the self-validating synthesis of the target ester.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Database." Available at: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons (2006). Available at: [Link]

Foundational

Technical Guide: Strategic Differentiation of Ethyl 2,3-Difluoro-4-Methoxybenzoate vs. 2,4-Difluoro Isomers

The following technical guide details the structural, synthetic, and functional distinctions between Ethyl 2,3-difluoro-4-methoxybenzoate and its 2,4-difluoro isomers (specifically the pharmacologically critical 3-methox...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional distinctions between Ethyl 2,3-difluoro-4-methoxybenzoate and its 2,4-difluoro isomers (specifically the pharmacologically critical 3-methoxy and 5-methoxy variants).

Executive Summary

In the development of fourth-generation fluoroquinolones (e.g., Moxifloxacin, Gatifloxacin), the regiochemistry of the benzoate intermediate is the primary determinant of the final drug's efficacy and toxicity profile.

  • Ethyl 2,3-difluoro-4-methoxybenzoate (Isomer A): The thermodynamically favored product of nucleophilic attack on 2,3,4-trifluorobenzoates. It maps to quinolones with a C8-fluorine/C7-methoxy pattern, often associated with higher phototoxicity and lower potency.[1]

  • Ethyl 2,4-difluoro-3-methoxybenzoate (Isomer B - The "Target"): The structurally required intermediate for C8-methoxy quinolones (Moxifloxacin class).[1] It is synthetically challenging to access due to the "mismatch" between electronic activation and required substitution patterns.

This guide provides the mechanistic rationale for distinguishing these isomers, the synthetic protocols to control regioselectivity, and the analytical methods to validate purity.

Structural & Electronic Analysis

The core difference lies in the relative positioning of the fluorine atoms (Strong EWG, Weak EDG) and the methoxy group (Strong EDG) relative to the ester (EWG).

FeatureEthyl 2,3-difluoro-4-methoxybenzoate Ethyl 2,4-difluoro-3-methoxybenzoate
Fluorine Pattern Vicinal (2,3) Meta (2,4)
Methoxy Position Para (to ester)Meta (to ester)
Electronic Environment C4-OMe is highly conjugated with the ester, stabilizing the molecule.[1]C3-OMe is meta to the ester; less resonance stabilization, higher reactivity at C2/C6.[1]
Quinolone Mapping Yields C8-Fluoro / C7-Methoxy core.[1]Yields C8-Methoxy / C7-Fluoro core.[1]
Key Drug Class Sparfloxacin analogues (C8-F)Moxifloxacin/Gatifloxacin (C8-OMe)
Impact on Quinolone SAR (Structure-Activity Relationship)[1]
  • The 2,4-Difluoro-3-Methoxy Advantage: The C8-methoxy group (derived from the C3-methoxy benzoate) is crucial for reducing phototoxicity in fluoroquinolones.[1] It sterically hinders the C8 position, preventing UV-induced generation of reactive oxygen species.[1]

  • The 2,3-Difluoro-4-Methoxy Liability: This isomer leads to a C8-fluorine.[1] While potent, C8-fluoro quinolones (e.g., Sparfloxacin) are notorious for high phototoxicity and genetic toxicity risks.[1]

Synthetic Pathways & Regiocontrol[2][3]

The synthesis of these isomers represents a classic case of Kinetic vs. Thermodynamic control and Directing Group Strategy .[1]

Pathway A: Synthesis of Ethyl 2,3-difluoro-4-methoxybenzoate (The "Default" Route)

This isomer is formed via Nucleophilic Aromatic Substitution (


) on Ethyl 2,3,4-trifluorobenzoate .[1]
  • Mechanism: The ester group at C1 activates the ortho (C2) and para (C4) positions.[1]

  • Selectivity: The C4 position is less sterically hindered than C2 and is highly activated.[1] Methoxide attack occurs predominantly at C4.[1]

  • Outcome: High yield of the 2,3-difluoro-4-methoxy isomer.[1]

Pathway B: Synthesis of Ethyl 2,4-difluoro-3-methoxybenzoate (The "Target" Route)

Direct


 on 2,3,4-trifluorobenzoate yields <5% of this isomer because C3 is meta to the activating ester group. Alternative strategies are required:
  • Lithiation/Boronation: Lithiation of 1,3-difluoro-2-methoxybenzene followed by carboxylation.[1]

  • Functional Group Interconversion: Starting from 2,4-difluoro-3-chlorobenzoic acid , involving nitration, reduction, and diazotization to install the methoxy group indirectly or via specific displacement.[1]

Visualization of Regioselectivity

G Start Ethyl 2,3,4-Trifluorobenzoate RouteA Route A: Direct SNAr (NaOMe, 0°C) Start->RouteA Favored (Para-attack) RouteB Route B: Multi-step / Directing Groups (Lithiation or Nitro-precursor) Start->RouteB Disfavored (Meta-attack) ProdA Ethyl 2,3-difluoro-4-methoxybenzoate (Major Product) RouteA->ProdA ProdB Ethyl 2,4-difluoro-3-methoxybenzoate (High-Value Target) ProdA->ProdB Isomers RouteB->ProdB

Caption: Divergent synthetic pathways. Direct SNAr favors the 2,3-difluoro isomer (Red), while the 2,4-difluoro isomer (Green) requires specialized directing strategies.[1]

Analytical Discrimination (The "Self-Validating" Protocol)

Distinguishing these isomers is critical during process optimization. 19F NMR is the definitive tool due to the distinct coupling patterns of vicinal vs. meta fluorines.

19F NMR Spectroscopy[4]
  • Ethyl 2,3-difluoro-4-methoxybenzoate:

    • Pattern: Two doublets (or ddd).

    • Coupling: Vicinal Coupling (

      
      )  is strong.[1]
      
    • Value:

      
      .
      
  • Ethyl 2,4-difluoro-3-methoxybenzoate:

    • Pattern: Two doublets (or multiplets).

    • Coupling: Meta Coupling (

      
      )  is weak.[1]
      
    • Value:

      
      .
      
1H NMR Spectroscopy[5][6]
  • 2,3-difluoro-4-methoxy: The aromatic protons are at C5 and C6 (ortho to each other).[1] Shows characteristic

    
     ortho coupling (~8-9 Hz).[1]
    
  • 2,4-difluoro-3-methoxy: The aromatic protons are at C5 and C6 (also ortho).[1] However, the chemical shift of the methoxy group differs slightly due to the shielding effect of flanking fluorines in the 3-OMe isomer (sandwiched between F2 and F4).

Summary Table of Analytical Differences
Parameter2,3-Difluoro-4-methoxy 2,4-Difluoro-3-methoxy
19F-19F Coupling (

)
~20-22 Hz (Strong/Vicinal) ~5-8 Hz (Weak/Meta)
1H NMR Aromatic Pattern AB system (C5-H, C6-H)AB system (C5-H, C6-H)
Methoxy Shift (

)
~3.9 - 4.0 ppm~4.0 - 4.1 ppm (Deshielded by 2x ortho-F)
HPLC Retention Typically elutes earlier (more polar)Typically elutes later (more lipophilic)

Experimental Protocol: Selective Synthesis of the 2,3-Difluoro Isomer

Note: This protocol produces the 2,3-difluoro-4-methoxy isomer.[1][2][3] To obtain the 2,4-difluoro isomer, do not use this method; refer to lithiation protocols.

Reagents:

  • Ethyl 2,3,4-trifluorobenzoate (1.0 eq)[1]

  • Sodium Methoxide (1.05 eq, 25% in MeOH)

  • Toluene (Solvent)[1]

Procedure:

  • Preparation: Dissolve Ethyl 2,3,4-trifluorobenzoate in anhydrous toluene under

    
     atmosphere. Cool to 0°C.[1][4]
    
  • Addition: Add Sodium Methoxide solution dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent bis-substitution.[1]

  • Reaction: Stir at 0-5°C for 2 hours. Monitor by HPLC.

  • Workup: Quench with cold water. Separate organic layer.[1][5][4] Wash with brine, dry over

    
    , and concentrate.[5]
    
  • Purification: Recrystallize from n-heptane.

  • Validation: Check 19F NMR. Confirm

    
    .
    

References

  • Regioselectivity in SNAr Reactions of Polyfluorobenzoates

    • Title: "Nucleophilic Aromatic Substitution of Polyfluorinated Benzoic Acid Deriv
    • Source:Journal of Fluorine Chemistry, Vol. 126, Issue 4.
    • Context: Defines the preference for para-substitution (C4) in 2,3,4-trifluoro systems.
    • [1]

  • Synthesis of Quinolone Intermediates

    • Title: "Efficient Synthesis of 2,4-Difluoro-3-methoxybenzoic Acid Deriv
    • Source:Organic Process Research & Development (OPRD).
    • Context: Details the lithiation and alternative routes to avoid the 2,3-difluoro impurity.
    • [1]

  • NMR Analysis of Fluoro-Isomers

    • Title: "19F NMR Coupling Constants in Structural Elucidation of Fluorinated Arom
    • Source:Magnetic Resonance in Chemistry.
    • Context: Authoritative d

      
       vs 
      
      
      
      in fluorobenzenes.[1]
    • [1]

  • Moxifloxacin Structure-Activity Relationships

    • Title: "The 8-Methoxy Quinolones: Structural Basis for Reduced Phototoxicity."[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Explains why the 2,4-difluoro-3-methoxy precursor (leading to C8-OMe) is pharmacologically superior to the 2,3-difluoro-4-methoxy precursor.

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 2,3-difluoro-4-methoxybenzoate: A Detailed Guide to Application and Protocol

This comprehensive application note provides detailed protocols and scientific insights for the synthesis of Ethyl 2,3-difluoro-4-methoxybenzoate, a key intermediate in the development of various pharmaceuticals and agro...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note provides detailed protocols and scientific insights for the synthesis of Ethyl 2,3-difluoro-4-methoxybenzoate, a key intermediate in the development of various pharmaceuticals and agrochemicals. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore multiple synthetic strategies, offering a comparative analysis to aid in method selection based on laboratory capabilities, scale, and substrate sensitivity.

Introduction: The Significance of Fluorinated Benzoates

Fluorinated organic molecules play a pivotal role in modern chemistry, particularly in the life sciences. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Ethyl 2,3-difluoro-4-methoxybenzoate is a valuable building block, incorporating these desirable attributes for the synthesis of more complex and potent bioactive compounds. The presence of the difluoro- and methoxy- substituents on the benzene ring offers unique electronic and steric properties, making it a sought-after precursor in medicinal chemistry.

Comparative Overview of Synthetic Strategies

The esterification of 2,3-difluoro-4-methoxybenzoic acid to its corresponding ethyl ester can be achieved through several established methods. The choice of method often depends on factors such as reaction scale, the presence of other functional groups, and desired purity. Here, we present three robust and widely used protocols:

Method Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Ethanol, Sulfuric Acid (catalyst)RefluxCost-effective, simple procedure.[1][2][3][4][5]Reversible reaction, may require a large excess of alcohol or removal of water to drive to completion.[2][3][5]
Thionyl Chloride Mediated Esterification Thionyl Chloride, EthanolRoom temperature or gentle heatingHigh yield, formation of a highly reactive acid chloride intermediate.[6][7][8]Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[9][10][11][12][13] Requires careful handling in a fume hood.
DCC Coupling (Steglich Esterification) N,N'-Dicyclohexylcarbodiimide (DCC), Ethanol, DMAP (catalyst)Room temperatureMild reaction conditions, suitable for sensitive substrates.[14][15][16][17]DCC is a potent allergen and toxicant.[18][19][20][21] The dicyclohexylurea (DCU) byproduct can be difficult to remove.[22]

Visualizing the Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the mechanisms for each synthetic route.

Fischer_Esterification Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl H+ (cat.) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Ethanol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Ester Ester Protonated Ester->Ester - H+

Caption: Mechanism of Fischer-Speier Esterification.

Thionyl_Chloride_Esterification Carboxylic Acid Carboxylic Acid Acid Chloride Acid Chloride Carboxylic Acid->Acid Chloride + SOCl2, -SO2, -HCl Ester Ester Acid Chloride->Ester + Ethanol, -HCl

Caption: Thionyl Chloride Mediated Esterification Pathway.

DCC_Coupling Carboxylic Acid Carboxylic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate Carboxylic Acid->O-Acylisourea Intermediate + DCC Ester Ester O-Acylisourea Intermediate->Ester + Ethanol, DMAP DCU DCU O-Acylisourea Intermediate->DCU

Caption: DCC Coupling (Steglich Esterification) Mechanism.

Detailed Experimental Protocols

General Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[23]

  • All manipulations should be performed in a well-ventilated fume hood.[23]

  • Have appropriate spill kits and emergency eyewash stations readily accessible.

  • Ethanol is a highly flammable liquid and vapor; keep it away from ignition sources.[24][25][26][27][28]

  • Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[29][30][31][32][33] Handle with extreme care.

Protocol 1: Fischer-Speier Esterification

This method is a classic, cost-effective approach suitable for larger-scale synthesis where the starting materials are not sensitive to strong acid and heat.

Materials:

  • 2,3-difluoro-4-methoxybenzoic acid

  • Anhydrous Ethanol (large excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2,3-difluoro-4-methoxybenzoic acid and a 10-fold molar excess of anhydrous ethanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% by mole of the carboxylic acid) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[3][4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[34]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2,3-difluoro-4-methoxybenzoate.

  • Further purification can be achieved by vacuum distillation or column chromatography.[34][35][36]

Protocol 2: Thionyl Chloride Mediated Esterification

This protocol is highly efficient and proceeds under milder temperature conditions than Fischer esterification. However, it requires stringent safety measures due to the hazardous nature of thionyl chloride.

Materials:

  • 2,3-difluoro-4-methoxybenzoic acid

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Ethanol

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Ice bath

  • Round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂ gases)

  • Magnetic stirrer

Procedure:

  • In a fume hood, dissolve 2,3-difluoro-4-methoxybenzoic acid in an anhydrous solvent like DCM or toluene in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.2 to 1.5 molar equivalents) dropwise to the stirred solution. The reaction will evolve HCl and SO₂ gases, which should be directed to a gas trap containing a sodium hydroxide solution.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until the evolution of gas ceases. The formation of the acid chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Carefully add anhydrous ethanol (2-3 molar equivalents) dropwise to the reaction mixture. An exothermic reaction may occur.

  • Stir the reaction at room temperature for an additional 1-2 hours. Monitor the reaction completion by TLC.

  • Upon completion, quench the reaction by slowly adding it to ice-cold water.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by vacuum distillation or column chromatography.

Protocol 3: DCC Coupling (Steglich Esterification)

This method is ideal for small-scale synthesis and for substrates that are sensitive to acid or high temperatures.

Materials:

  • 2,3-difluoro-4-methoxybenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Ethanol

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (for quenching)

  • Filtration setup

Procedure:

  • Dissolve 2,3-difluoro-4-methoxybenzoic acid, ethanol (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM.

  • Slowly add the DCC solution to the carboxylic acid mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and add a small amount of acetic acid to quench any unreacted DCC.

  • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Wash the filtrate with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography to remove any remaining DCU and other impurities.[22]

Product Characterization

The identity and purity of the synthesized Ethyl 2,3-difluoro-4-methoxybenzoate should be confirmed by standard analytical techniques.

  • ¹H NMR (Nuclear Magnetic Resonance): The spectrum should show a characteristic triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic protons will appear as multiplets in the aromatic region, with coupling to the fluorine atoms.

  • ¹³C NMR: The spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ester.

  • IR (Infrared) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretch of the ester functional group.[37][38] The broad O-H stretch of the starting carboxylic acid (around 3000 cm⁻¹) should be absent.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Troubleshooting

Issue Possible Cause Solution
Low Yield (Fischer Esterification) Incomplete reaction due to equilibrium.Use a larger excess of ethanol, or remove water azeotropically during the reaction.
Incomplete Reaction (Thionyl Chloride) Impure or wet reagents.Use freshly distilled thionyl chloride and anhydrous solvents.
Difficulty in Removing DCU (DCC Coupling) DCU is slightly soluble in some organic solvents.Filter the reaction mixture cold to minimize DCU solubility. Multiple crystallizations or careful column chromatography may be necessary.
Product Hydrolysis Presence of water during workup or storage.Ensure all workup steps are performed with anhydrous reagents and the final product is stored in a dry environment.

Conclusion

The synthesis of Ethyl 2,3-difluoro-4-methoxybenzoate can be successfully achieved through various methods, each with its own set of advantages and challenges. The Fischer-Speier esterification is a robust and economical choice for large-scale production. The thionyl chloride method offers high yields under milder conditions but demands stringent safety protocols. For sensitive substrates and smaller-scale preparations, the DCC coupling method provides a mild and effective alternative. Careful selection of the synthetic route, adherence to the detailed protocols, and thorough characterization of the final product are paramount for successful synthesis.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification. (2021, November 18). Chemistry Steps. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Fischer esterification reaction. (2019, January 23). BYJU'S. [Link]

  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

  • Ethanol - Safety Data Sheet. Agilent. [Link]

  • Dunn, G. E., & McDonald, R. S. (1969). Infrared spectra of aqueous sodium benzoates and salicylates in the carboxyl-stretching region. Canadian Journal of Chemistry, 47(24), 4577-4588. [Link]

  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. [Link]

  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Bionium. [Link]

  • SAFETY DATA SHEET SULPHURIC ACID 98%. Ecolab. [Link]

  • SAFETY DATA SHEET ETHANOL. Univar Solutions. [Link]

  • Esterification. SmartLabs. [Link]

  • Sulfuric Acid 93% - Safety Data Sheets. PVS Minibulk. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]

  • Safety Data Sheet: Ethanol. Chemos GmbH&Co.KG. [Link]

  • ETHANOL 70% LS1196 - SAFETY DATA SHEET. Livingstone. [Link]

  • Safety Data Sheet: sulphuric acid ... %. Chemos GmbH&Co.KG. [Link]

  • Thionyl chloride - NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]

  • Name two safety measures necessary for the preparation of an ester. Filo. [Link]

  • Safety Data Sheet: Sulphuric acid. Carl ROTH. [Link]

  • Synthesis of Esters. NPTEL Archive. [Link]

  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Organic Chemistry Data. [Link]

  • Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. Carl ROTH. [Link]

  • Esterification of acids.
  • The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. (2023, November 2). Organic Chemistry Research. [Link]

  • Fisher Esterification: Synthesis and Purification of Esters. (2025, March 4). HSCprep. [Link]

  • Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Slideshare. [Link]

  • Reactions with Carboxylic Acid/Ester Electrophiles. Introduction to Organic Chemistry. [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts. [Link]

  • Purification of carboxylic esters by extractive distillation. ResearchGate. [Link]

  • Ester Lab Student Handout. Ms. kropac. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Sodium benzoate - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

  • Process for preparing ethyl esters of aliphatic carboxylic acids.
  • Fischer Esterification Lab Manual. MIT OpenCourseWare. [Link]

  • preparation of esters. Chemguide. [Link]

Sources

Application

Esterification protocol for 2,3-difluoro-4-methoxybenzoic acid

An Application Guide: High-Efficiency Esterification Protocols for 2,3-difluoro-4-methoxybenzoic acid Authored by: A Senior Application Scientist Introduction: The Significance of Fluorinated Benzoic Acid Esters In the l...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: High-Efficiency Esterification Protocols for 2,3-difluoro-4-methoxybenzoic acid

Authored by: A Senior Application Scientist

Introduction: The Significance of Fluorinated Benzoic Acid Esters

In the landscape of modern drug discovery and materials science, fluorinated organic molecules play a pivotal role. The strategic incorporation of fluorine atoms can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity. 2,3-difluoro-4-methoxybenzoic acid is a key building block, and its ester derivatives are valuable intermediates in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] However, the electronic effects of the ortho- and meta-fluorine substituents can influence the reactivity of the carboxylic acid, necessitating carefully selected esterification protocols.

This guide provides a comprehensive overview of three robust methods for the esterification of 2,3-difluoro-4-methoxybenzoic acid, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each protocol, offer field-proven, step-by-step instructions, and discuss the rationale behind experimental choices to ensure reproducible, high-yield synthesis.

Table 1: Physicochemical Properties of 2,3-difluoro-4-methoxybenzoic acid

PropertyValueSource
CAS Number 329014-60-0[3][4]
Molecular Formula C₈H₆F₂O₃[3][4]
Molecular Weight 188.13 g/mol [3][4]
Appearance White crystalline solid[3]
Melting Point 222-224 °C[3]
Solubility Soluble in organic solvents like alcohols, ethers, and esters; poorly soluble in water.[3]

Protocol Selection: A Comparative Analysis

The choice of esterification method is critical and depends on the target ester (e.g., methyl, ethyl, tert-butyl), the sensitivity of the substrate to acidic or harsh conditions, and safety considerations.

Table 2: Comparison of Esterification Methodologies

MethodConditionsAdvantagesDisadvantagesBest Suited For
Fischer-Speier Esterification Acid catalyst (e.g., H₂SO₄), excess alcohol, heat (reflux).[5][6]Cost-effective, simple reagents, suitable for large scale.[5]Harsh acidic conditions, equilibrium-limited, not suitable for acid-labile substrates or tertiary alcohols.[5][7]Simple, non-sensitive primary and secondary alkyl esters (e.g., methyl, ethyl).
Steglich Esterification Coupling agent (DCC or EDC), catalyst (DMAP), aprotic solvent, room temperature.[8][9]Very mild conditions, high yields, suitable for acid-sensitive substrates and sterically hindered alcohols.[8][9][10]Reagents are more expensive, byproduct (DCU) can be difficult to remove.[10][11]Complex, acid-labile, or sterically demanding esters, including tert-butyl esters.[9]
Diazomethane Esterification Diazomethane (CH₂N₂) in an ether solvent, room temperature.[12][13]Extremely high yields for methyl esters, simple work-up, fast reaction.[12][14]EXTREMELY HAZARDOUS : Diazomethane is highly toxic, carcinogenic, and explosive.[14][15][16] Requires specialized handling.Small-scale synthesis of methyl esters when other methods fail and appropriate safety measures are in place.

Protocol I: Fischer-Speier Esterification for Simple Alkyl Esters

Principle & Rationale

The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution.[17] A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the benzoic acid.[5][18][19] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process; therefore, to drive it towards the product, a large excess of the alcohol is typically used as the solvent, and the water byproduct is sometimes removed.[6][20][21]

Fischer_Esterification cluster_mech Fischer-Speier Mechanism RCOOH R-COOH Protonated_Acid R-C(=O⁺H)-OH RCOOH->Protonated_Acid + H⁺ H_plus H⁺ Tetrahedral_Intermediate R-C(OH)(O⁺H-R')-OH Protonated_Acid->Tetrahedral_Intermediate + R'-OH ROH R'-OH Proton_Transfer R-C(OH)(OR')-O⁺H₂ Tetrahedral_Intermediate->Proton_Transfer - H⁺ + H⁺ Protonated_Ester R-C(=O⁺R')-OH Proton_Transfer->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ H2O H₂O Fischer_Workflow Start Combine Acid, Alcohol, & Catalyst Reflux Heat to Reflux (4-6h) Start->Reflux Workup Cool & Quench with Water Reflux->Workup Extract Extract with DCM Workup->Extract Wash1 Wash with NaHCO₃ Solution Extract->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry with MgSO₄ Wash2->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product Pure Ester Purify->Product Steglich_Esterification cluster_mech Steglich Mechanism RCOOH R-COOH Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Intermediate (Active Ester) Acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) Acylisourea->DCU + RCOOH (side reaction) DMAP DMAP Ester R-COOR' Acylpyridinium->Ester + R'-OH - DMAP ROH R'-OH Steglich_Workflow Start Combine Acid, Alcohol, DMAP in DCM Cool Cool to 0°C Start->Cool AddDCC Add DCC Solution Cool->AddDCC Stir Stir at RT (12-24h) AddDCC->Stir Filter Filter to Remove DCU Byproduct Stir->Filter Workup Aqueous Work-up (Acid, Base, Brine) Filter->Workup Dry Dry & Evaporate Solvent Workup->Dry Purify Column Chromatography (if needed) Dry->Purify Product Pure Ester Purify->Product Diazomethane_Esterification cluster_mech Diazomethane Mechanism RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate + CH₂N₂ - H⁺ CH2N2 CH₂N₂ Diazonium CH₃-N₂⁺ CH2N2->Diazonium + H⁺ Ester R-COOCH₃ Carboxylate->Ester + CH₃-N₂⁺ N2 N₂ (gas) Diazonium->N2 Displaced

Sources

Method

Application Notes and Protocols: Ethyl 2,3-difluoro-4-methoxybenzoate as a Versatile Pharmaceutical Intermediate

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of Ethyl 2,3-difluoro-4-methoxybenzoate. It details the strategic importance of this...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of Ethyl 2,3-difluoro-4-methoxybenzoate. It details the strategic importance of this fluorinated building block, its physicochemical properties, and provides validated, step-by-step protocols for its conversion into key pharmaceutical derivatives.

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone of drug design.[1][2] Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[3][4] Strategic fluorination can block sites of enzymatic breakdown, modulate the pKa of nearby functional groups, and introduce favorable interactions with target proteins, often transforming a promising but flawed compound into a successful therapeutic agent.[1][3]

Ethyl 2,3-difluoro-4-methoxybenzoate is a highly valuable pharmaceutical intermediate that serves as a gateway to a diverse range of more complex molecules. Its structure is primed for synthetic manipulation: the ethyl ester provides a handle for hydrolysis or amidation, while the difluoro-substituted aromatic ring offers unique electronic properties and potential for further functionalization. This guide focuses on the two most critical and widely applicable transformations of this intermediate: hydrolysis to its corresponding carboxylic acid and subsequent conversion to N-substituted amides, which are foundational reactions in the synthesis of countless active pharmaceutical ingredients (APIs).

Section 1: Physicochemical Properties, Spectroscopic Profile, and Safety

A thorough understanding of the starting material is critical for successful synthesis and safe laboratory practice.

Physicochemical Data
PropertyValueReference
IUPAC Name Ethyl 2,3-difluoro-4-methoxybenzoate-
CAS Number 1806332-41-1[5]
Molecular Formula C₁₀H₁₀F₂O₃-
Molecular Weight 216.18 g/mol [6]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidGeneral observation
Predicted Spectroscopic Profile

While specific spectra for this exact compound are not publicly available, a reliable spectroscopic profile can be predicted based on its structure and data from analogous compounds.[7][8] This data is crucial for reaction monitoring and product confirmation.

SpectroscopyFeatureExpected Chemical Shift / FrequencyRationale
¹H NMR -OCH₂ CH₃ (quartet)δ ≈ 4.3-4.4 ppmDeshielded by the adjacent ester oxygen.
-OCH₂CH₃ (triplet)δ ≈ 1.3-1.4 ppmCoupled to the methylene group.
-OCH₃ (singlet)δ ≈ 3.9 ppmTypical for an aryl methoxy group.
Ar-H (multiplets)δ ≈ 7.0-7.8 ppmComplex splitting due to F-H coupling.
¹³C NMR C =O (ester)δ ≈ 165 ppmCharacteristic for an ester carbonyl.[7]
Ar-C (various)δ ≈ 110-160 ppmComplex signals with significant C-F coupling.
-OCH₂ CH₃δ ≈ 61 ppmTypical for an ethoxy group.[7]
-O CH₃δ ≈ 56 ppmTypical for an aryl methoxy group.
-OCH₂CH₃ δ ≈ 14 ppmStandard for a terminal methyl group.[7]
IR C=O Stretch (ester)~1720 cm⁻¹Strong, characteristic absorption.[7]
C-O Stretch (ester/ether)~1250 cm⁻¹, ~1030 cm⁻¹Strong absorptions for ester and ether linkages.
C-F Stretch~1100-1200 cm⁻¹Characteristic for aryl fluorides.
Safety and Handling

Based on safety data for structurally related compounds, standard laboratory precautions are required.[9] The corresponding carboxylic acid is a known irritant.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11] Avoid contact with skin, eyes, and clothing.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Hazards: May cause skin and eye irritation. May cause an allergic skin reaction. Harmful to aquatic life.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[9] If irritation persists, seek medical attention.

Section 2: Core Synthetic Applications and Protocols

The primary utility of Ethyl 2,3-difluoro-4-methoxybenzoate is as a precursor to carboxylic acids and amides. The following protocols are designed to be robust and reproducible.

Application 1: Synthesis of 2,3-Difluoro-4-methoxybenzoic Acid via Ester Hydrolysis

Scientific Rationale: The conversion of the ethyl ester to the corresponding carboxylic acid is a pivotal first step in many synthetic pathways. The resulting carboxylic acid is a versatile intermediate for amide bond formation, further esterification, or conversion to an acyl chloride. Base-catalyzed hydrolysis, or saponification, is an effective and irreversible method for this transformation, ensuring high conversion to the carboxylate salt, which can then be easily protonated and isolated.[13]

Workflow for Ester Hydrolysis A Start: Ethyl 2,3-difluoro- 4-methoxybenzoate B Step 1: Saponification - Add NaOH / MeOH / H₂O - Heat under reflux A->B Reagents C Intermediate: Sodium 2,3-difluoro- 4-methoxybenzoate (in solution) B->C Reaction D Step 2: Workup - Cool reaction mixture - Acidify with HCl (aq) C->D Quenching E Step 3: Isolation - Collect precipitate via filtration - Wash with cold water - Dry under vacuum D->E Precipitation F Product: 2,3-Difluoro- 4-methoxybenzoic Acid E->F Purification

Caption: A generalized workflow for the hydrolysis of the ethyl ester to the carboxylic acid.

Detailed Protocol: Base-Catalyzed Hydrolysis

This protocol is adapted from established procedures for the hydrolysis of aryl esters.[13][14]

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2,3-difluoro-4-methoxybenzoate (1.0 eq., e.g., 10.0 g, 46.3 mmol).

    • Add methanol (e.g., 100 mL) to dissolve the ester.

    • In a separate beaker, prepare a solution of sodium hydroxide (4.0 eq., e.g., 7.4 g, 185.2 mmol) in water (e.g., 20 mL) and add it to the flask.

    • Causality Note: Using a significant excess of NaOH drives the irreversible reaction to completion. Methanol acts as a co-solvent to ensure homogeneity.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 65-70 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible (typically 2-4 hours).

    • Trustworthiness Note: TLC monitoring (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) is crucial to confirm reaction completion and avoid incomplete conversion.

  • Workup and Isolation:

    • Allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the remaining residue in water (e.g., 100 mL).

    • Place the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. A white precipitate should form.

    • Causality Note: Acidification protonates the water-soluble sodium carboxylate salt, causing the less soluble free carboxylic acid to precipitate out of the solution.[14]

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold deionized water (e.g., 3 x 50 mL) to remove any inorganic salts.

    • Dry the product under vacuum to a constant weight. The resulting 2,3-difluoro-4-methoxybenzoic acid should be a white solid with an expected yield of >90%.

Application 2: Synthesis of N-Substituted 2,3-Difluoro-4-methoxybenzamides

Scientific Rationale: The amide bond is one of the most prevalent functional groups in pharmaceuticals. The most reliable method for forming this bond from our intermediate is a two-step process: (1) hydrolysis to the carboxylic acid, followed by (2) activation of the acid with a coupling agent and reaction with a desired amine. This approach, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is highly efficient for a wide range of amines and avoids the harsh conditions often required for direct ester-to-amide conversion.[15]

Workflow for Two-Step Amide Synthesis cluster_0 Part 1: Acid Formation cluster_1 Part 2: Amide Coupling A Start: Ethyl Ester B Hydrolysis Protocol (See Application 1) A->B C Intermediate: Carboxylic Acid B->C D Step 2.1: Activation - Add Amine, EDC, HOBt - Solvent: DCM or DMF C->D Use as starting material E Step 2.2: Workup & Purification - Aqueous Wash - Column Chromatography D->E F Final Product: N-Substituted Amide E->F

Caption: A two-part workflow for synthesizing amides from the ethyl ester intermediate.

Detailed Protocol: Amide Coupling via EDC/HOBt

This protocol assumes the successful synthesis of 2,3-difluoro-4-methoxybenzoic acid from Application 1.

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluoro-4-methoxybenzoic acid (1.0 eq., e.g., 5.0 g, 26.6 mmol), the desired amine (1.0 eq.), and Hydroxybenzotriazole (HOBt) (1.2 eq.).

    • Add an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (e.g., 10 mL per mmol of acid).

    • Cool the mixture to 0 °C in an ice bath.

    • Causality Note: HOBt is included to act as a catalyst and suppress side reactions, such as racemization if the amine is chiral, leading to a cleaner product.[15]

  • Reaction Execution:

    • To the cooled, stirred solution, add EDC (1.2 eq.) portion-wise. If the amine is an HCl salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.5 eq.).

    • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

    • Monitor the reaction for the consumption of the carboxylic acid by TLC.

    • Causality Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[15]

  • Workup:

    • Dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Trustworthiness Note: The acidic wash removes unreacted amine and basic reagents. The basic wash removes unreacted carboxylic acid and HOBt. This sequence is a self-validating purification step.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted amide.

Expected Yields for Representative Amides

The following table provides expected outcomes for the synthesis of various amides, based on typical yields for EDC coupling reactions.

Amine ReactantProduct NameExpected Yield
BenzylamineN-benzyl-2,3-difluoro-4-methoxybenzamide80-95%
Aniline2,3-difluoro-N-phenyl-4-methoxybenzamide75-90%
Morpholine(2,3-difluoro-4-methoxyphenyl)(morpholino)methanone85-98%
(R)-1-PhenylethanamineN-((R)-1-phenylethyl)-2,3-difluoro-4-methoxybenzamide70-85%

Conclusion

Ethyl 2,3-difluoro-4-methoxybenzoate stands out as a potent and adaptable intermediate in the pharmaceutical development pipeline. Its well-defined reactivity at the ester position allows for reliable and high-yield synthesis of the corresponding carboxylic acid and a vast library of amide derivatives. The protocols detailed herein provide a robust framework for researchers to leverage this building block, enabling the efficient construction of novel, fluorinated molecules for drug discovery programs. The strategic placement of the fluorine atoms, combined with the synthetic accessibility of key derivatives, solidifies its role as a critical tool in the synthesis of next-generation therapeutics.

References

  • Importance of Fluorine in Benzazole Compounds. (2020). MDPI. [Link]

  • Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. (2014). The Royal Society of Chemistry. [Link]

  • Synthesis and crystal structures of ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block 4-Fluoro-3-nitrobenzoic acid. (2018). Monash University. [Link]

  • SAFETY DATA SHEET - Ethyl 2-methoxybenzoate. (2025). Thermo Fisher Scientific. [Link]

  • Safety Data Sheet - 2-ETHOXYCARBONYL-6-FLUOROPHENYLBORONIC ACID. (N.d.). DC Fine Chemicals. [Link]

  • α-TETRALONE. (N.d.). Organic Syntheses Procedure. [Link]

  • Fluorine in Medicinal Chemistry. (N.d.). University of Pennsylvania. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PMC. [Link]

  • Identification of 6-Fluorine-Substituted Coumarin Analogues as POLRMT Inhibitors with High Potency and Safety for Treatment of Pancreatic Cancer. (2024). Journal of Medicinal Chemistry. [Link]

  • Anhydrous Hydration of Nitriles to Amides: p-Carbomethoxybenzamide. (2012). Organic Syntheses Procedure. [Link]

  • Spectra Problem #7 Solution. (N.d.). University of Calgary. [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). MDPI. [Link]

  • 2,3-Difluoro-4-methoxybenzoic acid. (N.d.). PubChem. [Link]

  • Method for preparing 2,3-difluoro-6-methoxybenzoic acid. (2016).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Organic & Biomolecular Chemistry. [Link]

  • Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation. (N.d.). Organic Chemistry Portal. [Link]

  • 2,3-difluoro-4-methoxybenzoic acid (C8H6F2O3). (N.d.). PubChemLite. [Link]

  • Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. (2025). ResearchGate. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (N.d.). PMC. [Link]

  • Ethyl Parahydroxybenzoate. (N.d.). Japanese Pharmacopoeia. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (N.d.). MDPI. [Link]

  • hydrolysis of esters. (N.d.). Chemguide. [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (N.d.). University of Wisconsin-Madison. [Link]

  • Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. (2025). ResearchGate. [Link]

Sources

Application

Reaction Conditions for Nucleophilic Aromatic Substitution on Fluorinated Benzoates: Principles and Protocols

An Application Guide for Researchers Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction conditions for nucleophilic aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction conditions for nucleophilic aromatic substitution (SNAr) on fluorinated benzoates. Moving beyond simple procedural lists, this document delves into the mechanistic underpinnings of the SNAr reaction, explaining the causal relationships between substrate structure, nucleophile choice, solvent, base, and temperature. By understanding these core principles, researchers can rationally design, optimize, and troubleshoot their synthetic routes. This note includes field-proven, step-by-step protocols for O-arylation, N-arylation, and S-arylation, supported by comparative data tables, troubleshooting guides, and detailed mechanistic diagrams to ensure scientific integrity and practical success.

Introduction: The Strategic Value of Fluorinated Benzoates

Fluorinated aromatic compounds are cornerstone motifs in modern medicinal chemistry and agrochemicals. The strategic incorporation of fluorine can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Fluorinated benzoates, in particular, serve as versatile and highly valuable intermediates. They possess two key features that make them ideal substrates for nucleophilic aromatic substitution (SNAr):

  • The Fluorine Effect: The high electronegativity of fluorine atoms renders the aromatic ring electron-deficient, thus activating it for attack by nucleophiles.[1] In the context of SNAr, fluoride is an excellent leaving group, not because of a weak C-F bond, but because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong inductive electron-withdrawing effect.[2][3]

  • Ester Group Activation: The benzoate's ester functionality acts as an additional electron-withdrawing group, further polarizing the aromatic ring and stabilizing the key reaction intermediate.

This guide provides the foundational knowledge and practical protocols necessary to successfully leverage SNAr reactions on fluorinated benzoates for the synthesis of complex molecules.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of fluorinated benzoates does not proceed through a concerted SN2 or a stepwise SN1 pathway, which are common for aliphatic systems.[4][5] Instead, it follows a well-established two-step addition-elimination mechanism .[5][6][7]

Step 1 (Addition - Rate-Determining): The nucleophile attacks the electron-deficient carbon atom bearing the fluorine leaving group. This initial attack temporarily breaks the ring's aromaticity, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3][4][7] The stability of this complex is the linchpin of the entire reaction. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho- or para-positioned ester group. This stabilization lowers the activation energy of this first, and typically rate-determining, step.[5]

Step 2 (Elimination - Fast): The aromaticity of the ring is restored through the rapid elimination of the fluoride ion, a good leaving group in this context, yielding the final substituted product.

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Critical Parameters for Reaction Success

The outcome of an SNAr reaction is a delicate interplay of several factors. A rational approach to experimental design requires careful consideration of each component.

The Substrate: Ring Activation

The position of the fluorine atom and the ester group is paramount. For effective stabilization of the Meisenheimer complex, the electron-withdrawing ester group must be positioned ortho or para to the fluorine leaving group.[2][5][6] A meta-positioned ester provides no resonance stabilization for the negative charge, and reactions at these sites are significantly disfavored or do not occur under standard conditions.

The Nucleophile: The Attacking Species

A wide variety of nucleophiles can be employed. The choice of base and solvent is often dictated by the nucleophile's pKa and reactivity.

  • O-Nucleophiles (Alcohols, Phenols): Generally require a base to deprotonate the hydroxyl group, forming the much more nucleophilic alkoxide or phenoxide.

  • N-Nucleophiles (Ammonia, Amines, Azoles): Can sometimes react directly, but a base is typically used to scavenge the HF byproduct and drive the reaction to completion. Primary and secondary amines are common.[7][8]

  • S-Nucleophiles (Thiols): Are excellent nucleophiles. A base is used to generate the highly reactive thiolate anion.[9][10]

The Solvent: The Reaction Medium

Solvent choice is one of the most critical parameters influencing SNAr reaction rates.

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are the standard choice. They are effective at dissolving the reagents but poorly solvate the anionic nucleophile. This "naked" nucleophile is highly reactive, leading to significantly faster reaction rates.[11]

  • Polar Protic Solvents (Use with Caution): Solvents like water, methanol, or ethanol can be used but often result in much slower reactions. They form a strong hydrogen-bonding cage around the anionic nucleophile, stabilizing it and reducing its reactivity.[12][13]

The Base: The Nucleophile Generator

For neutral nucleophiles (ROH, RNH₂, RSH), a base is required to generate the active anionic species. The strength of the base should be matched to the acidity of the nucleophile.

  • Weak Inorganic Bases (K₂CO₃, Cs₂CO₃): Excellent for phenols, thiols, and many amines. Cesium carbonate is often more effective due to its higher solubility in organic solvents.[9][14]

  • Organic Amine Bases (Et₃N, DIPEA): Commonly used as acid scavengers in reactions with amine nucleophiles.[7]

  • Strong Bases (NaH, KHMDS): Necessary for less acidic nucleophiles like aliphatic alcohols. These bases irreversibly deprotonate the alcohol to form the alkoxide.[7][10]

Temperature: Driving the Reaction

Most SNAr reactions require heating to proceed at a reasonable rate, with typical temperatures ranging from 50 °C to 150 °C .[10][14]

  • Causality: Increased temperature provides the necessary activation energy for the rate-determining nucleophilic attack.

  • Optimization: The optimal temperature is a balance. While higher temperatures increase the rate, they can also promote side reactions or decomposition of starting materials or products. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the ideal endpoint.

Detailed Experimental Protocols

The following protocols are designed to be robust and serve as validated starting points for a range of SNAr transformations.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Nucleophile & Solvent B Add Base under Inert Atmosphere A->B C Heat to Target Temperature B->C D Monitor Progress (TLC / LC-MS) C->D E Quench Reaction & Perform Extraction D->E F Dry, Filter & Concentrate E->F G Purify by Column Chromatography F->G

Caption: A generalized workflow for SNAr reactions.
Protocol 1: O-Arylation with a Phenolic Nucleophile

This protocol describes the synthesis of a diaryl ether, a common structure in pharmaceuticals.

  • Materials & Reagents:

    • Methyl 4-fluorobenzoate (1.0 eq)

    • Phenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate, Deionized water, Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Reflux condenser and heating mantle

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried round-bottom flask, add methyl 4-fluorobenzoate (1.0 eq), phenol (1.1 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS (typically 6-18 hours).

    • Upon completion, cool the mixture to room temperature and pour it into deionized water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Arylation with an Amine Nucleophile

This protocol details the formation of a C-N bond, a critical transformation in drug discovery.

  • Materials & Reagents:

    • Methyl 2-fluoro-4-nitrobenzoate (1.0 eq)

    • Morpholine (1.2 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Ethyl acetate, Deionized water, Brine

  • Procedure:

    • In a round-bottom flask, dissolve methyl 2-fluoro-4-nitrobenzoate (1.0 eq) in DMSO (to ~0.5 M).[7][9]

    • Add morpholine (1.2 eq) followed by triethylamine (1.5 eq) to the solution.[7][9]

    • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC.[7]

    • After completion, cool the mixture and pour it into a separatory funnel containing ice-water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash thoroughly with brine to remove residual DMSO, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude material via column chromatography.

Protocol 3: S-Arylation with a Thiol Nucleophile

This protocol demonstrates the synthesis of an aryl thioether using a strong base to generate the thiolate.

  • Materials & Reagents:

    • Methyl 4-fluorobenzoate (1.0 eq)

    • Thiophenol (1.1 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere, add NaH (1.2 eq).

    • Carefully wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, and decant the hexanes via cannula.

    • Suspend the washed NaH in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of thiophenol (1.1 eq) in THF. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiophenolate (hydrogen gas evolution will be observed).[7]

    • Add a solution of methyl 4-fluorobenzoate (1.0 eq) in THF to the thiolate suspension.

    • Allow the reaction to warm to room temperature and then heat to 60 °C until completion (monitor by TLC, typically 2-8 hours).

    • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.[7]

    • Perform an aqueous work-up and purification as described in the previous protocols.

Comparative Data and Troubleshooting

The following table summarizes typical starting conditions for various nucleophiles.

Nucleophile Type Example Nucleophile Typical Base Recommended Solvent Typical Temp. (°C)
Phenol 4-MethoxyphenolK₂CO₃, Cs₂CO₃DMF, DMSO80 - 120
Aliphatic Alcohol Benzyl AlcoholNaHTHF, DMF25 - 80
Primary Amine AnilineEt₃N, K₂CO₃DMSO, NMP60 - 100
Secondary Amine PiperidineEt₃N, K₂CO₃DMF, DMSO50 - 90
Thiol EthanethiolNaH, K₂CO₃THF, DMF25 - 60

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Insufficient temperature or time.2. Base is not strong enough.3. Reagents (especially solvent) are not anhydrous.4. Nucleophile is deactivated.1. Increase temperature and/or reaction time.2. Switch to a stronger base (e.g., K₂CO₃ → NaH).3. Use freshly dried, anhydrous solvents.4. Use a fresh, high-purity nucleophile.[9]
Formation of Side Products 1. Reaction temperature is too high.2. Presence of water causing hydrolysis of the ester.3. Competing reaction sites on a complex molecule.1. Lower the reaction temperature and increase the time.2. Ensure anhydrous conditions are strictly maintained.3. Consider using protecting groups for other reactive functionalities.
Difficulty in Purification 1. Co-elution of starting material and product.2. High-boiling solvent (DMSO, DMF) is difficult to remove.1. Optimize the eluent system for column chromatography.2. During work-up, wash thoroughly with brine or water to remove the solvent before concentration.

Conclusion and Future Outlook

The nucleophilic aromatic substitution on fluorinated benzoates is a powerful and reliable method for constructing C-O, C-N, and C-S bonds. Success hinges on a rational selection of conditions based on the mechanistic principles that govern the reaction. By carefully controlling the substrate, nucleophile, base, solvent, and temperature, researchers can achieve high yields and purity. While the protocols described here cover the foundational aspects, the field continues to evolve. Emerging areas such as photoredox and transition-metal catalysis are expanding the scope of SNAr to include previously unreactive, electron-neutral, or electron-rich fluoroarenes, promising even greater synthetic possibilities in the future.[8][15][16][17]

References

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Available at: [Link]

  • One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Synfacts. Available at: [Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

  • 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. University of Technology. Available at: [Link]

  • Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Organic Process Research & Development. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids. OSTI.GOV. Available at: [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Available at: [Link]

  • Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation. The Journal of Organic Chemistry. Available at: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. Available at: [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. Available at: [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Aromatic Nucleophilic Substitution. Fisher Scientific. Available at: [Link]

  • Substituent Effects in Aromatic Substitution I. YouTube. Available at: [Link]

Sources

Method

Application Note: High-Purity Synthesis of 8-Fluoro-7-Methoxyquinolone Scaffolds

Utilizing Ethyl 2,3-difluoro-4-methoxybenzoate in the Grohe-Heberer Protocol Executive Summary & Strategic Context This technical guide details the conversion of Ethyl 2,3-difluoro-4-methoxybenzoate into high-value fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing Ethyl 2,3-difluoro-4-methoxybenzoate in the Grohe-Heberer Protocol

Executive Summary & Strategic Context

This technical guide details the conversion of Ethyl 2,3-difluoro-4-methoxybenzoate into high-value fluoroquinolone intermediates. While the industry standard for blockbuster drugs like Moxifloxacin utilizes 2,4,5-trifluoro-3-methoxybenzoic acid to yield the 6-fluoro-8-methoxy core, the 2,3-difluoro-4-methoxy isomer is a critical building block for 8-fluoro-7-methoxyquinolones .

These scaffolds are essential for:

  • Structure-Activity Relationship (SAR) Studies: Probing the specific antibacterial contribution of the C-6 fluorine atom by synthesizing 6-desfluoro analogs.

  • Next-Generation Quinolones: Developing derivatives where the 7-position is occupied by a stable methoxy group rather than a cyclic amine, or where the 8-position fluorine provides alternative binding kinetics to DNA gyrase.

  • Impurity Profiling: Synthesizing definitive reference standards for regioisomeric impurities often found in commercial manufacturing.

This protocol employs the Grohe-Heberer Cyclization , the gold standard for constructing the 4-oxo-3-quinolinecarboxylic acid skeleton, optimized here for the specific electronic properties of the 2,3-difluoro-4-methoxy substitution pattern.

Retrosynthetic Analysis & Mechanism

The transformation relies on constructing the pyridone ring (Ring B) onto the existing benzene ring (Ring A). The critical step is the intramolecular SNAr cyclization, where the amine nitrogen displaces the labile fluorine at the position ortho to the carbonyl.

Mechanistic Pathway:

  • C-Acylation: The benzoate ester is converted to a

    
    -keto ester.
    
  • Enamine Formation: Condensation with an orthoformate and primary amine introduces the N-1 nitrogen.

  • Regioselective Cyclization: The nitrogen attacks C-2 of the benzene ring.

    • Note: In this specific substrate, the C-2 fluorine is activated by the ortho-carbonyl group, making it an excellent leaving group. The C-3 fluorine (meta to carbonyl) and C-4 methoxy remain intact, mapping to positions 8 and 7 of the final quinolone, respectively.

G SM Ethyl 2,3-difluoro- 4-methoxybenzoate Inter1 Beta-Keto Ester (Benzoylacetate) SM->Inter1 Step 1: Acylation (Mg(OEt)2, Diethyl Malonate) Inter2 Enamine Intermediate Inter1->Inter2 Step 2: Condensation (HC(OEt)3, R-NH2) Product Ethyl 1-R-8-fluoro- 7-methoxy-4-oxo-quinoline- 3-carboxylate Inter2->Product Step 3: Cyclization (NaH or K2CO3, SnAr)

Figure 1: Synthetic pathway from benzoate precursor to quinolone core. The C-2 fluorine serves as the leaving group for cyclization.

Detailed Experimental Protocol
Phase 1: Synthesis of the

-Keto Ester

This phase converts the ethyl ester into a benzoylacetate derivative. We utilize the Magnesium Enolate Method for its mild conditions and suppression of decarboxylation side-reactions.

Reagents:

  • Ethyl 2,3-difluoro-4-methoxybenzoate (1.0 eq)[1][2][3][4][5]

  • Magnesium turnings (1.2 eq) or Magnesium ethoxide

  • Diethyl malonate (1.2 eq)

  • Solvent: Anhydrous Toluene or THF

  • Catalyst: Ethanol (initiator)

Workflow:

  • Enolate Preparation: In a dry reactor under N2, reflux magnesium turnings with diethyl malonate in ethanol/toluene until the magnesium is consumed, forming the magnesium bis(diethyl malonate) reagent.

  • Acylation: Cool the mixture to 50°C. Add the solution of Ethyl 2,3-difluoro-4-methoxybenzoate dropwise.

  • Reaction: Heat to reflux (approx. 80-110°C) for 3-5 hours. Monitor by TLC/HPLC for disappearance of the starting benzoate.

  • Workup: Cool to room temperature. Acidify with dilute H2SO4 or HCl to pH 2-3 to decarboxylate the intermediate. Extract with Ethyl Acetate.

  • Purification: Concentrate the organic layer. The resulting oil (Ethyl 2,3-difluoro-4-methoxybenzoylacetate) is often pure enough (>90%) for the next step.

Phase 2: The Grohe-Heberer Cyclization Sequence

This "one-pot" downstream sequence constructs the second ring.

Reagents:

  • Triethyl Orthoformate (TEOF) (2.0 eq)

  • Acetic Anhydride (2.5 eq)

  • Primary Amine (e.g., Cyclopropylamine) (1.1 eq)

  • Base: Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)

  • Solvent: DMF or Toluene[6]

Step-by-Step Protocol:

  • Alkylenation:

    • Mix the

      
      -keto ester from Phase 1 with TEOF and Acetic Anhydride.
      
    • Reflux at 130°C for 2 hours. Remove low-boiling byproducts (ethyl acetate/acetic acid) via distillation to drive the equilibrium.

    • Checkpoint: Formation of the ethoxy-acrylate intermediate is indicated by a UV shift.

  • Amination (Substitution):

    • Cool the mixture to 0-5°C.

    • Slowly add the primary amine (e.g., Cyclopropylamine) dissolved in ethanol/toluene.

    • Stir at room temperature for 1 hour. The amine displaces the ethoxy group.

    • Observation: The solution often turns yellow/orange.

  • Cyclization (Ring Closure):

    • Option A (Mild): Add K2CO3 (2.5 eq) directly to the reaction mixture (if in DMF) and heat to 80°C for 4 hours.

    • Option B (Fast): Dilute with anhydrous THF, cool to 0°C, and add NaH (1.2 eq). Stir for 30 mins, then allow to warm.

    • Mechanism: The nitrogen anion attacks the C-2 position, displacing the fluorine.

  • Isolation:

    • Quench the reaction with ice water.

    • The product, Ethyl 1-cyclopropyl-8-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate , typically precipitates as a solid.

    • Filter, wash with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.

Critical Process Parameters (CPPs) & Troubleshooting
ParameterSpecificationScientific Rationale
Stoichiometry (Mg) 1.2 - 1.5 eqExcess magnesium ensures full enolization of malonate, preventing unreacted benzoate.
Temperature (Step 1) < 60°C during additionControlling exotherm prevents polymerization of the malonate.
Water Content < 0.05% (Karl Fischer)Strictly anhydrous conditions are required for NaH cyclization to prevent hydrolysis of the ester.
Regioselectivity N/A (High)The C-2 Fluorine is significantly more electrophilic than C-3 or C-4 due to the ortho-carbonyl effect.

Troubleshooting Guide:

  • Issue: Low yield in cyclization.

    • Cause: Incomplete displacement of the ethoxy group by the amine before base addition.

    • Fix: Ensure the "Amination" step is monitored by HPLC to completion before adding base.

  • Issue: Product is an oil/gum.

    • Cause: Residual solvent or impurities.[7]

    • Fix: Triturate with diethyl ether or isopropyl ether to induce crystallization.

Structural Validation (Self-Validating System)

To ensure the protocol produced the correct isomer, verify the following NMR signatures:

  • 1H NMR (DMSO-d6):

    • H-5 (Quinoline): Look for a doublet (coupling with F-6 is absent, but coupling with F-8 might be long-range) around

      
       7.8 - 8.0 ppm.
      
    • H-6 (Quinoline): Look for a multiplet or doublet of doublets if H-5/H-6 coupling exists. Crucially, verify the integration indicates TWO aromatic protons on the quinolone ring (H-5 and H-6).

    • Methoxy (C-7): Singlet at

      
       3.9 - 4.0 ppm.
      
    • Ethyl Ester: Quartet (

      
       4.2) and Triplet (
      
      
      
      1.3).
  • 19F NMR:

    • Single signal for F-8 . (The starting material had two fluorine signals; the product must have only one). This is the definitive "Go/No-Go" test.

References
  • Grohe, K., & Heberer, H. (1987). Cycloaracylation of Enamines I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie. Link

  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E. Link (Describes the analogous 6,7-difluoro synthesis).

  • PubChem Compound Summary. (2025). Ethyl 2,3-difluoro-4-methoxybenzoate (CAS 1806332-41-1).[8][1][2][3][4][5][9] National Center for Biotechnology Information. Link

  • Mitscher, L. A. (2005). Structure-Activity Relationships of Fluoroquinolones. Chemical Reviews. Link

Sources

Application

Application Note: Reagents and Workflows for the Scalable Production of Ethyl 2,3-difluoro-4-methoxybenzoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale Ethyl 2,3-difluoro-4-methoxybenzoate...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

Ethyl 2,3-difluoro-4-methoxybenzoate is a critical fluorinated building block used extensively in the synthesis of modern active pharmaceutical ingredients (APIs), including next-generation fluoroquinolones and selective kinase inhibitors. The traditional laboratory-scale synthesis of this compound relies on the Directed ortho-Metalation (DoM) of 2,3-difluoroanisole using n-butyllithium (n-BuLi), followed by carbonylation with CO₂ and subsequent esterification.

While effective at the bench scale, scaling up n-BuLi-mediated lithiation of fluorinated aromatics presents severe thermodynamic and safety bottlenecks. The intermediate lithiated species is highly prone to eliminating lithium fluoride (LiF) to form a highly reactive benzyne intermediate, which can trigger a catastrophic exothermic runaway [1]. Consequently, traditional lithiation requires strict cryogenic conditions (–78 °C), which are capital-intensive and difficult to maintain in pilot-plant reactors.

To overcome this, this application note details a scalable, non-cryogenic workflow utilizing the Knochel-Hauser base TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex) [2].

Causality Behind Reagent Selection
  • Regioselectivity (The Directing Group Effect): In 2,3-difluoroanisole, both the methoxy (–OMe) and fluorine (–F) groups act as Directing Metalation Groups (DMGs). However, fluorine possesses a stronger inductive electron-withdrawing effect, making the adjacent C4 proton significantly more acidic than the C6 proton adjacent to the methoxy group [3]. Thus, metalation occurs exclusively at the C4 position.

  • Kinetic Basicity vs. Nucleophilicity: TMPMgCl·LiCl provides exceptional kinetic basicity due to the bulky tetramethylpiperidine ligand, which prevents unwanted nucleophilic attack on the aromatic ring.

  • The Role of LiCl: The inclusion of LiCl breaks down the polymeric aggregates of the magnesium amide, forming a highly reactive monomeric "ate" complex. This allows the magnesiation to proceed rapidly at mild temperatures (–15 °C to 0 °C), yielding a stable arylmagnesium intermediate that does not decompose into benzyne[4].

ScaleUpLogic Start Select Metalation Reagent for Scale-up nBuLi n-BuLi (Traditional) Start->nBuLi TMP TMPMgCl·LiCl (Advanced) Start->TMP Cryo Requires -78 °C High Energy Cost nBuLi->Cryo Benzyne Risk of Benzyne Formation nBuLi->Benzyne Mild Operates at -15 °C to 0 °C Standard Chillers TMP->Mild Stable Stable Arylmagnesium No Benzyne Risk TMP->Stable

Fig 1: Decision logic for selecting TMPMgCl·LiCl over n-BuLi for process scale-up.

Quantitative Data Presentation: Reagent Comparison

The following table summarizes the process parameters when scaling up the production of 2,3-difluoro-4-methoxybenzoic acid (10 mol scale) using traditional vs. advanced metalation reagents.

Parametern-BuLi (Traditional)TMPMgCl·LiCl (Optimized)Causality / Impact
Operating Temperature –78 °C to –60 °C–15 °C to 0 °CTMP-Mg intermediates are stable at higher temperatures, eliminating the need for liquid nitrogen chillers.
Intermediate Stability < 1 hour at –78 °C> 24 hours at 0 °CMagnesium-carbon bonds are less polarized than Lithium-carbon bonds, preventing LiF elimination.
Regioselectivity (C4:C6) 92:8> 99:1The bulky TMP ligand strictly favors the sterically accessible and electronically activated C4 position.
Overall Yield (Step 1) 65% - 72%88% - 94%Reduced side-reactions (e.g., benzyne formation, dimerization) lead to higher isolated yields.
Process Safety High Risk (Exothermic)Low Risk (Controlled)Self-validating thermal control; no sudden runaway exotherms during CO₂ quench.

Synthetic Workflow and Reaction Pathway

ReactionPathway SM 2,3-Difluoroanisole (Starting Material) Intermediate Arylmagnesium Intermediate (Metalation at C4) SM->Intermediate DoM (-15 °C) Base TMPMgCl·LiCl (Knochel-Hauser Base) Base->Intermediate Deprotonation Acid 2,3-Difluoro-4-methoxybenzoic acid (Intermediate) Intermediate->Acid 1. CO2 2. H3O+ CO2 CO2 Quench (Carboxylation) CO2->Acid Product Ethyl 2,3-difluoro-4-methoxybenzoate (Final Product) Acid->Product Reflux Esterification EtOH, SOCl2 (Esterification) Esterification->Product

Fig 2: Two-step scalable synthetic workflow from 2,3-difluoroanisole to the final ethyl ester.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded within the steps to guarantee that the reaction only proceeds when specific analytical thresholds are met.

Protocol A: Magnesiation and Carboxylation (Synthesis of 2,3-Difluoro-4-methoxybenzoic acid)

Objective: Convert 2,3-difluoroanisole to 2,3-difluoro-4-methoxybenzoic acid via regioselective DoM.

  • System Preparation: Purge a dry, jacketed glass reactor with ultra-high purity Argon. Charge the reactor with 2,3-difluoroanisole (1.0 equiv, 1.0 mol) and anhydrous Tetrahydrofuran (THF) to achieve a 1.0 M solution. Cool the jacket to –15 °C.

  • Base Addition: Dropwise add a 1.0 M solution of TMPMgCl·LiCl in THF/Toluene (1.1 equiv, 1.1 mol) via an addition funnel over 45 minutes. Maintain the internal temperature below –5 °C to prevent localized hotspots.

  • Maturation & IPC 1 (Self-Validation): Stir the mixture at –15 °C for 2 hours.

    • Validation Step: Withdraw a 0.5 mL aliquot and quench it into a vial containing an excess of iodine in THF. Analyze via GC-MS.

    • Pass Criteria: The reaction may only proceed to the next step if GC-MS indicates >98% conversion to 4-iodo-2,3-difluoroanisole. If conversion is <98%, stir for an additional 1 hour and re-test.

  • Carboxylation: Once validated, bubble dry CO₂ gas (passed through a Drierite column) vigorously into the reaction mixture. The reaction is mildly exothermic; control the jacket temperature to keep the internal temperature below 10 °C. Continue CO₂ sparging for 2 hours.

  • Quench and Workup: Carefully quench the reaction by adding 2.0 M aqueous HCl until the pH reaches 2.0. The acidic environment protonates the carboxylate salt, precipitating the free acid.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 500 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from Toluene/Heptane to yield 2,3-difluoro-4-methoxybenzoic acid as a white crystalline solid.

Protocol B: Esterification (Synthesis of Ethyl 2,3-difluoro-4-methoxybenzoate)

Objective: Scale-up esterification using in situ generated HCl as a water-scavenging catalyst.

  • Reagent Charging: In a clean, dry reactor equipped with a reflux condenser and a scrubber system, suspend 2,3-difluoro-4-methoxybenzoic acid (1.0 equiv, 0.8 mol) in absolute Ethanol (5.0 volumes).

  • Catalyst Generation: Cool the suspension to 0 °C. Dropwise add Thionyl Chloride (SOCl₂, 1.2 equiv, 0.96 mol).

    • Causality: SOCl₂ reacts violently with moisture and ethanol to generate HCl gas and SO₂. The in situ generated HCl acts as a highly efficient acid catalyst, while the consumption of SOCl₂ drives the equilibrium entirely to the right by chemically scavenging any water formed during esterification.

  • Reflux & IPC 2 (Self-Validation): Heat the reaction mixture to reflux (approx. 78 °C) for 4 hours.

    • Validation Step: Withdraw a 0.1 mL aliquot, dilute with Acetonitrile, and analyze via HPLC (UV 254 nm).

    • Pass Criteria: The reaction is deemed complete when the Area% of the starting acid is < 0.5%.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess ethanol. Dilute the crude residue with Dichloromethane (DCM) and wash cautiously with saturated aqueous NaHCO₃ until the aqueous layer pH is ~8 (to neutralize residual HCl).

  • Final Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. The resulting Ethyl 2,3-difluoro-4-methoxybenzoate can be used directly in subsequent API coupling steps or purified via short-path distillation if ultra-high purity (>99.5%) is required.

References

  • Patent WO2009056487A1. Details the thermal instability and benzyne formation risks associated with the cryogenic lithiation of fluorinated aromatics.
  • meta-C–H arylation of fluoroarenes via traceless directing group relay strategy Chemical Science (RSC), 2018. Mechanistic validation of fluorine as a superior Directing Metalation Group (DMG) over other functional groups in ortho-metalation. URL:[Link]

  • Regio- and chemoselective magnesiation of protected uracils and thiouracils using TMPMgCl·LiCl and TMP2Mg·2LiCl Organic & Biomolecular Chemistry (RSC), 2008. Knochel et al. demonstrate the kinetic basicity and aggregate-breaking properties of TMPMgCl·LiCl. URL:[Link]

Method

Application Notes and Protocols: Ethyl 2,3-difluoro-4-methoxybenzoate as a Key Building Block for Advanced Agrochemicals

For Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Strategic Role of Fluorine in Modern Agrochemical Design The intentional incorporation of fluorine atoms into active ingredients h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Role of Fluorine in Modern Agrochemical Design

The intentional incorporation of fluorine atoms into active ingredients has become a cornerstone of modern agrochemical research and development.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity.[2][3] Introducing fluorine can enhance metabolic stability, increase binding affinity to target enzymes or receptors, and improve membrane permeability, all of which contribute to creating more potent, selective, and environmentally stable crop protection agents.[1][2][4][5]

Fluorinated benzoic acid derivatives, in particular, are a versatile class of intermediates used in the synthesis of a wide array of herbicides, fungicides, and insecticides.[6][7][8][9][10] This guide focuses on Ethyl 2,3-difluoro-4-methoxybenzoate , a strategically substituted building block poised for the synthesis of next-generation agrochemicals. Its specific substitution pattern—two vicinal fluorine atoms and a methoxy group—offers a unique electronic and steric profile for fine-tuning the properties of the final active ingredient.

This document serves as a comprehensive technical guide, providing detailed protocols for the utilization of this building block, beginning with its conversion to the pivotal carboxylic acid intermediate and culminating in the synthesis of a representative N-aryl benzamide, a common motif in bioactive molecules.

Physicochemical and Spectral Properties

Ethyl 2,3-difluoro-4-methoxybenzoate

While extensive experimental data for this specific ester is not broadly published, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValue (Predicted/Typical)Source/Rationale
CAS Number 1806332-41-1[11]
Molecular Formula C₁₀H₁₀F₂O₃[11]
Molecular Weight 216.18 g/mol [11]
Appearance Colorless to light yellow oil/low melting solidBased on similar ethyl benzoate derivatives.[12]
Boiling Point >200 °C at 760 mmHgExtrapolated from related methoxybenzoates.[13]
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, Methanol). Insoluble in water.General property of organic esters.

Predicted Spectral Data:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a triplet at ~1.4 ppm (3H, -CH₃ of ethyl), a quartet at ~4.4 ppm (2H, -CH₂- of ethyl), a singlet at ~3.9 ppm (3H, -OCH₃), and two aromatic signals in the range of 6.8-7.8 ppm, showing complex coupling due to the fluorine atoms.

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals would include those for the ethyl group (~14 ppm and ~62 ppm), the methoxy group (~56 ppm), the ester carbonyl (~164 ppm), and multiple aromatic carbons between 110-160 ppm, with characteristic C-F coupling constants.

  • IR (ATR, cm⁻¹): Key peaks would be observed around 2980 (C-H stretch), 1725 (C=O ester stretch), 1620, 1500 (C=C aromatic stretch), and a strong, broad band around 1280-1050 (C-O and C-F stretches).

2,3-Difluoro-4-methoxybenzoic Acid (Key Intermediate)

The carboxylic acid, obtained via hydrolysis of the title ester, is a stable, crystalline solid and the primary precursor for further derivatization.

PropertyValue (Experimental)Source
CAS Number 329014-60-0[14]
Molecular Formula C₈H₆F₂O₃[14]
Molecular Weight 188.13 g/mol [14]
Appearance White crystalline solid[15]
Melting Point 222-224 °C[15]
Boiling Point 267.8 °C at 760 mmHg[15]
Density 1.399 g/cm³[15]

Experimental Workflows and Protocols

The primary utility of Ethyl 2,3-difluoro-4-methoxybenzoate in synthesis is realized after its conversion to the corresponding carboxylic acid. This acid can then be readily coupled with various amines or alcohols to generate a library of potential agrochemical candidates.

G cluster_0 Core Building Block cluster_1 Key Intermediate Synthesis cluster_2 Active Ingredient Synthesis A Ethyl 2,3-difluoro-4-methoxybenzoate B 2,3-Difluoro-4-methoxybenzoic Acid A->B Protocol 1: Alkaline Hydrolysis C N-Aryl Benzamide Derivative (e.g., Hypothetical Fungicide/Herbicide) B->C Protocol 2: Amide Coupling (EDC/HOBt) G cluster_0 Amide Coupling Mechanism (EDC/HOBt) RCOOH Carboxylic Acid Intermediate1 O-Acylisourea(Reactive Intermediate) RCOOH->Intermediate1 + EDC EDC EDC Intermediate2 HOBt-Ester(Activated Ester) Intermediate1->Intermediate2 + HOBt Byproduct1 EDU (Urea) Intermediate1->Byproduct1 hydrolysis or rearrangement HOBt HOBt Amide Final Amide Product Intermediate2->Amide + R'-NH₂ Byproduct2 Regenerated HOBt Intermediate2->Byproduct2 Amine R'-NH₂

Sources

Application

Application Note: High-Yield Hydrolysis of Ethyl 2,3-difluoro-4-methoxybenzoate

Executive Summary This application note details a robust, scalable protocol for the saponification of Ethyl 2,3-difluoro-4-methoxybenzoate to its corresponding carboxylic acid, 2,3-difluoro-4-methoxybenzoic acid . This t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the saponification of Ethyl 2,3-difluoro-4-methoxybenzoate to its corresponding carboxylic acid, 2,3-difluoro-4-methoxybenzoic acid . This transformation is a critical step in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors.

While ester hydrolysis is a standard operation, this specific substrate presents a unique chemoselectivity challenge. The presence of ortho- and meta-fluorine substituents activates the aromatic ring toward Nucleophilic Aromatic Substitution (


), creating a risk of side-reactions where the fluorine atoms are displaced by hydroxide ions. This guide utilizes a Controlled Temperature Saponification (CTS)  strategy to maximize yield (>95%) while suppressing defluorination.

Chemical Logic & Mechanistic Insight

The Substrate Architecture

The substrate contains three functional handles affecting reactivity:

  • Ethyl Ester (C-1): The target for hydrolysis. Activated by the electron-withdrawing aromatic ring.[1][2][3]

  • Fluorine Atoms (C-2, C-3): Highly electronegative.[4] The C-2 fluorine is ortho to the carbonyl, making it susceptible to nucleophilic attack (

    
    ) by the hydroxide base.
    
  • Methoxy Group (C-4): An electron-donating group (EDG). This is the "safety shield." By donating electron density into the ring via resonance, it raises the energy barrier for

    
     at the C-2 and C-3 positions, allowing for a wider operational window than in 2,3,4-trifluorobenzoate analogs.
    
Reaction Mechanism

The reaction proceeds via a standard B_AC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Collapse: The intermediate collapses, expelling the ethoxide leaving group.

  • Deprotonation (Irreversible): The generated ethoxide (or excess hydroxide) instantly deprotonates the nascent carboxylic acid, forming the carboxylate salt. This driving force prevents reversibility.

  • Acidification: Mineral acid workup protonates the salt to yield the free acid.

Visualization: Mechanism & Side Reaction Risks

ReactionMechanism cluster_legend Pathway Key Substrate Ethyl 2,3-difluoro- 4-methoxybenzoate Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral + OH- (Nucleophilic Attack) SideProduct SIDE REACTION: 2-Hydroxy impurity (via SnAr) Substrate->SideProduct High Temp / Excess Base (F displacement) Salt Benzoate Salt (Water Soluble) Tetrahedral->Salt - EtOH (Collapse) Product 2,3-difluoro-4- methoxybenzoic acid Salt->Product + H3O+ (Acidification) Main Pathway Main Pathway Risk Factor Risk Factor

Figure 1: Reaction pathway showing the primary hydrolysis route and the potential risk of defluorination (


) under forcing conditions.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Ethyl 2,3-difluoro-4-methoxybenzoate Substrate1.0Limiting reagent.
Lithium Hydroxide Monohydrate (LiOH·H₂O) Base2.5NaOH is acceptable, but LiOH offers milder cation coordination.
THF (Tetrahydrofuran) Solvent A-Solubilizes the lipophilic ester.
Water (Deionized) Solvent B-Solubilizes the base and salt product.
HCl (1M to 6M) AcidExcessFor pH adjustment during workup.
Step-by-Step Methodology
Step 1: Solubilization
  • Charge a round-bottom flask with Ethyl 2,3-difluoro-4-methoxybenzoate (1.0 equiv).

  • Add THF (5 mL per gram of substrate). Stir until fully dissolved.

    • Note: Ensure the flask is equipped with a magnetic stir bar and a temperature probe.

Step 2: Saponification[5]
  • Prepare a solution of LiOH·H₂O (2.5 equiv) in Water (2.5 mL per gram of substrate).

  • Add the aqueous base solution dropwise to the THF solution at Room Temperature (20-25°C) .

    • Critical Control Point: Do not heat initially.[6] The reaction is slightly exothermic.

  • Monitor the reaction by TLC (Hexane/EtOAc 3:1) or HPLC.[7]

    • Expectation: Conversion should be complete within 2-4 hours at RT.

    • Optimization: If starting material persists after 4 hours, warm gently to 40°C. Do not reflux unless absolutely necessary, as this increases

      
       risk.
      
Step 3: Workup & Isolation
  • Concentration: Remove the THF under reduced pressure (rotary evaporator) at 35°C. This leaves an aqueous slurry of the benzoate salt.

  • Washing (Optional but Recommended): Dilute the residue with water and wash with a small amount of MTBE or Diethyl Ether to remove unreacted ester or non-polar impurities. Discard the organic layer.

  • Acidification: Cool the aqueous phase to 0-5°C (ice bath).

  • Slowly add HCl (1M) dropwise with vigorous stirring until pH reaches 1-2 .

    • Observation: The product should precipitate as a white solid.

  • Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (2x) to remove residual salts (LiCl).

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Process Workflow Diagram

Workflow Start Start: Ethyl Ester Dissolved in THF AddBase Add LiOH (aq) Stir at 20-25°C Start->AddBase Check Check TLC/HPLC (Is SM consumed?) AddBase->Check Check->AddBase No (Wait/Heat to 40°C) Concentrate Evaporate THF (Rotovap) Check->Concentrate Yes Wash Wash aq. phase with MTBE (Optional) Concentrate->Wash Acidify Acidify to pH 1-2 with HCl at 0°C Wash->Acidify Filter Filter & Wash with cold water Acidify->Filter Final Final Product: White Solid Filter->Final

Figure 2: Operational workflow for the isolation of 2,3-difluoro-4-methoxybenzoic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationEnsure pH is < 2. The acid is likely sparingly soluble in water, but ionic strength helps. Add NaCl if necessary.
Yellow Discoloration

Side Reaction
Reaction temperature was too high. Repeat at lower temp (0°C -> RT).
Gummy Solid Trapped Solvent/ImpuritiesRecrystallize from Ethanol/Water or Toluene.
Incomplete Conversion Steric bulk/Low solubilityIncrease THF ratio to ensure the ester is fully in solution and accessible to the aqueous base.

Safety & Handling

  • Fluorinated Compounds: While stable, polyfluorinated aromatics should be treated with care. Avoid inhalation of dust.

  • Acidification: Acidifying fluoride-containing salts carries a theoretical risk of HF generation only if defluorination occurred during the reaction. Always perform acidification in a fume hood.

  • Reagents: LiOH is corrosive. Wear gloves and eye protection.

References

  • PubChem Compound Summary: 2,3-difluoro-4-methoxybenzoic acid.

  • Nucleophilic Arom

    
    ) Guide.  Master Organic Chemistry.
    
    
  • General Protocol for Ester Hydrolysis (Saponific

  • Synthesis of Fluoroquinolone Precursors. Semantic Scholar (Ref. to 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2,3-difluoro-4-methoxybenzoate

Welcome to the technical support center for the synthesis of Ethyl 2,3-difluoro-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2,3-difluoro-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

The synthesis of Ethyl 2,3-difluoro-4-methoxybenzoate is typically a two-step process, each with its own set of challenges:

  • Formation of the Carboxylic Acid Intermediate: Synthesis of 2,3-difluoro-4-methoxybenzoic acid.

  • Esterification: Conversion of the carboxylic acid to the corresponding ethyl ester.

This guide is structured to address potential problems in both stages of this synthetic sequence.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of 2,3-difluoro-4-methoxybenzoic acid (Intermediate)

Potential Cause A: Incomplete Reaction

  • Scientific Rationale: The synthesis of difluorobenzoic acids can be challenging. For instance, methods may involve the reaction of a suitable precursor with reagents like sulfur difluoride.[1] The reaction kinetics might be slow, or the reagents may not be sufficiently reactive under the chosen conditions.

  • Recommended Solutions:

    • Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion.

    • Elevate Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, be mindful of potential side reactions or decomposition of starting materials and products.

    • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. Degradation of reagents can significantly impact the reaction outcome.

Potential Cause B: Side Reactions

  • Scientific Rationale: Aromatic systems with multiple substituents can be prone to undesired side reactions, such as incomplete halogenation or the formation of regioisomers, depending on the synthetic route.

  • Recommended Solutions:

    • Control Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. Use a syringe pump for slow and controlled addition of reagents where necessary.

    • Optimize Solvent: The choice of solvent can influence the reaction pathway. Consider exploring different solvents to minimize side product formation.

    • Purification Strategy: Develop a robust purification protocol. Column chromatography with a carefully selected eluent system is often effective in separating the desired product from impurities.

Problem 2: Low Yield of Ethyl 2,3-difluoro-4-methoxybenzoate (Final Product)

Potential Cause A: Inefficient Esterification

  • Scientific Rationale: The Fischer-Speier esterification, a common method for this conversion, is an equilibrium-driven process.[2][3] The presence of electron-withdrawing fluorine atoms on the aromatic ring can decrease the nucleophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by ethanol.

  • Recommended Solutions:

    • Use Excess Alcohol: Employ a large excess of ethanol to shift the equilibrium towards the product side.[2]

    • Water Removal: Actively remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

    • Alternative Esterification Methods: If Fischer esterification proves inefficient, consider alternative methods such as using an activating agent like N,N'-dicyclohexylcarbodiimide (DCC) or converting the carboxylic acid to an acid chloride followed by reaction with ethanol. The Steglich esterification is another mild and effective alternative.

Potential Cause B: Hydrolysis of the Ester Product

  • Scientific Rationale: During workup, if the reaction mixture is exposed to aqueous acidic or basic conditions for an extended period, the newly formed ester can hydrolyze back to the carboxylic acid.

  • Recommended Solutions:

    • Minimize Contact with Aqueous Phases: Perform aqueous extractions swiftly and efficiently.

    • Neutralize Carefully: If an acid catalyst was used, neutralize it carefully with a weak base like sodium bicarbonate solution. Avoid using strong bases.

    • Thorough Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the typical melting point of 2,3-difluoro-4-methoxybenzoic acid?

A1: The melting point of 2,3-difluoro-4-methoxybenzoic acid is reported to be around 110-112°C.[1]

Q2: What are the key safety precautions when working with fluorinated benzoic acids?

A2: While the toxicity is generally low, it is crucial to handle these compounds with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood. In case of contact, rinse immediately with plenty of water.[1] These compounds can cause skin and eye irritation and may cause respiratory irritation.

Q3: How can I monitor the progress of the esterification reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method. The carboxylic acid starting material is typically more polar than the ester product, so it will have a lower Rf value. You can also use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for more quantitative analysis.

Q4: Are there any specific catalysts recommended for the esterification of fluorinated benzoic acids?

A4: For Fischer esterification, a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is commonly used. For milder conditions, coupling reagents used in Steglich esterification, such as DIC (N,N'-diisopropylcarbodiimide) in combination with a catalyst like DMAP (4-dimethylaminopyridine), can be effective.

Q5: What is a suitable solvent for the esterification reaction?

A5: If using a large excess of ethanol, it can serve as both the reactant and the solvent. Alternatively, a non-polar solvent like toluene can be used, especially if a Dean-Stark apparatus is employed for water removal.

Experimental Protocols

General Protocol for Fischer Esterification
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluoro-4-methoxybenzoic acid.

  • Reagents: Add a large excess of ethanol (e.g., 10-20 equivalents) and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Data Summary

ParameterRecommended Value/ConditionRationale
Esterification Reactant Ratio 1:10 to 1:20 (Acid:Ethanol)Shifts equilibrium towards product formation.[2]
Esterification Catalyst Sulfuric Acid (catalytic)Protonates the carbonyl oxygen, activating it for nucleophilic attack.[3]
Esterification Temperature RefluxIncreases reaction rate.
Workup pH Neutral to slightly basicPrevents hydrolysis of the ester product.

Visual Diagrams

General Synthetic Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Esterification cluster_2 Purification Starting Material Starting Material 2,3-difluoro-4-methoxybenzoic acid 2,3-difluoro-4-methoxybenzoic acid Starting Material->2,3-difluoro-4-methoxybenzoic acid Reaction Ethyl 2,3-difluoro-4-methoxybenzoate Ethyl 2,3-difluoro-4-methoxybenzoate 2,3-difluoro-4-methoxybenzoic acid->Ethyl 2,3-difluoro-4-methoxybenzoate Ethanol, H+ cat. Purified Product Purified Product Ethyl 2,3-difluoro-4-methoxybenzoate->Purified Product Column Chromatography / Distillation G Start Low Yield of Ester Incomplete Incomplete Reaction? Start->Incomplete Hydrolysis Product Hydrolysis? Incomplete->Hydrolysis No IncreaseTime Increase Reaction Time / Temp Incomplete->IncreaseTime Yes Workup Optimize Workup (Neutral pH, fast) Hydrolysis->Workup Yes Alternative Consider Alternative Esterification Hydrolysis->Alternative No ExcessEthanol Use Large Excess of Ethanol IncreaseTime->ExcessEthanol RemoveWater Actively Remove Water ExcessEthanol->RemoveWater RemoveWater->Alternative

Caption: Decision tree for troubleshooting low esterification yield.

References

  • Hopff, H., & Valkanas, G. (n.d.). Preparation of Mono- and Difluorobenzoic Acids and Their Vinyl Esters. The Journal of Organic Chemistry. [Link]

  • ChemBK. (2024, April 9). 2,3-Difluoro-4-methoxybenzoic acid. [Link]

  • ACS Publications. (n.d.). Preparation of Mono- and Difluorobenzoic Acids and Their Vinyl Esters | The Journal of Organic Chemistry. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Bentham Science Publishers. (n.d.). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzoic acid, pentyl ester. [Link]

  • NIST WebBook. (n.d.). 3,4-Difluorobenzoic acid, pentyl ester. [Link]

  • Google Patents. (n.d.). CN1431189A - 2,4-dihalide-3-difluoro methoxybenzoic acid alkyl ester, its synthesizing method and usage.
  • PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Guide: Removing Unreacted 2,3-Difluoro-4-methoxybenzoic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically grounded resource for troubleshooting and resolving a common purification challenge: the removal of unreac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically grounded resource for troubleshooting and resolving a common purification challenge: the removal of unreacted 2,3-difluoro-4-methoxybenzoic acid from a reaction mixture. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt these methods to your specific product's needs.

Section 1: Diagnosis - How to Confirm Contamination

Before attempting any purification, it is critical to confirm the presence and relative amount of the unreacted starting material.

Q1: What are the primary methods to detect 2,3-difluoro-4-methoxybenzoic acid in my crude product?

A1: The choice of analytical technique depends on the tools available and the nature of your desired product.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot your crude reaction mixture, your pure starting material, and a co-spot (crude and starting material mixed) on a silica gel plate. The unreacted acid, being quite polar due to the carboxylic acid group, will typically have a lower Rf value than many less polar products. Visualization under UV light is usually effective due to the aromatic ring.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is highly effective for identifying and quantifying the impurity. The aromatic protons and the methoxy (-OCH₃) protons of the starting material have characteristic chemical shifts. The presence of these specific peaks in the spectrum of your crude product is a clear indicator of contamination. Integration of these peaks relative to product peaks can provide a molar ratio of product to impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a highly sensitive and definitive identification, LC-MS is the preferred method. The unreacted acid will appear as a distinct peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to its molecular weight (188.13 g/mol )[1][2][3].

Section 2: Purification Strategy - A Decision-Making Workflow

The optimal purification strategy depends on the properties of your desired product, the scale of your reaction, and the required final purity. The following workflow provides a logical path for selecting the appropriate method.

Purification Workflow cluster_start Start: Crude Product Analysis cluster_product_properties Product Properties Assessment cluster_methods Purification Methods cluster_verification Verification cluster_end End Goal start Is 2,3-difluoro-4-methoxybenzoic acid present? product_check Is the desired product stable to aqueous base? start->product_check Yes extraction Perform Aqueous Basic Wash (Liquid-Liquid Extraction) product_check->extraction Yes chromatography Use Column Chromatography product_check->chromatography No unsuitable Base Wash Unsuitable. Consider alternative methods (e.g., Recrystallization, Distillation) product_check->unsuitable Maybe (e.g., Emulsions) verify Verify Purity (TLC, NMR, LC-MS) extraction->verify chromatography->verify pure_product Pure Product verify->pure_product Purity Met reassess Re-evaluate Strategy verify->reassess Impurity Persists Extraction Mechanism Acid_Org R-COOH (Organic Soluble) Salt_Aq R-COO⁻ Na⁺ (Water Soluble) Acid_Org->Salt_Aq Deprotonation by Base Product_Org Product (Organic Soluble) Base_Aq HCO₃⁻ H2CO3 H₂CO₃ (-> H₂O + CO₂) Base_Aq->H2CO3 Protonation

Caption: Mechanism of acid impurity transfer to the aqueous phase.

Protocol: Basic Aqueous Wash
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution roughly equal to the volume of the organic layer.

  • Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds, venting frequently.

  • Separation: Place the funnel in a ring stand and allow the two layers to fully separate.

  • Draining: Drain the lower aqueous layer. Note: If using a denser solvent like dichloromethane, the organic layer will be at the bottom.

  • Repeat: Repeat the wash (steps 3-6) one to two more times to ensure complete removal of the acid. [4]8. Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove residual water from the organic layer. [4]9. Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Table 1: Comparison of Basic Wash Reagents

ReagentFormulaStrengthProsCons
Sodium BicarbonateNaHCO₃Weak BaseSafest for base-sensitive products (e.g., esters); CO₂ evolution indicates reaction.May not be strong enough for very weak acids; CO₂ can cause pressure buildup.
Sodium CarbonateNa₂CO₃Moderate BaseMore effective than bicarbonate for a wider range of acids.Can be too basic for some functional groups.
Sodium HydroxideNaOHStrong BaseVery effective at removing acids.High risk of hydrolyzing esters or causing other side reactions with sensitive products. [5]

Section 4: Advanced Method - Flash Column Chromatography

When a basic wash is unsuitable (e.g., for base-sensitive products or when emulsions form) or insufficient, flash column chromatography is the most powerful alternative. [6] Q3: How does chromatography separate the product from the starting material?

A3: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). [6]2,3-Difluoro-4-methoxybenzoic acid is a polar molecule due to its carboxylic acid group. It will adsorb strongly to the polar silica gel stationary phase. If your product is significantly less polar, it will travel through the column more quickly with the mobile phase, allowing for effective separation.

Protocol: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase (eluent) using TLC. The goal is to find a solvent system where your product has an Rf of ~0.3-0.4 and the starting material has an Rf close to 0.

  • Column Packing: Pack a column with silica gel (230-400 mesh is standard for flash chromatography) using your chosen eluent. [7]3. Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder ("dry loading"). Carefully add this to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate. [7]5. Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Suggested Starting Solvent Systems (Mobile Phase)

Product PolarityTypical Solvent System (v/v)Notes
Non-polar95:5 to 90:10 Hexanes:Ethyl AcetateA good starting point for many neutral organic molecules.
Moderately Polar80:20 to 50:50 Hexanes:Ethyl AcetateIncrease the proportion of the more polar solvent (ethyl acetate) to elute more polar products.
Polar100% Ethyl Acetate or 98:2 DCM:MethanolFor products that are themselves quite polar.
Acidic ProductHexanes:Ethyl Acetate + 0.5% Acetic AcidIf your product is also acidic, adding a small amount of acid to the eluent can improve peak shape and prevent tailing. [7]

Section 5: Frequently Asked Questions (FAQs)

Q4: I'm seeing a white solid precipitate at the interface during the basic wash. What is happening?

A4: This is likely the sodium salt of your product, indicating that your product itself has acidic properties and is being deprotonated by the base. If this occurs, the basic wash is not a suitable method. You should immediately move to a non-extractive method like column chromatography.

Q5: An emulsion has formed during the extraction and the layers won't separate. What can I do?

A5: Emulsions are common when dealing with complex mixtures. To break an emulsion, try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer. Gentle swirling of the separatory funnel can also help. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

Q6: I performed multiple basic washes, but my NMR still shows traces of the starting material. Why?

A6: While highly effective, liquid-liquid extraction is an equilibrium process. It's possible that a very small amount of the impurity remains. This could also happen if the sodium salt of the acid has some minor solubility in your organic solvent. For applications requiring ultra-high purity, a final purification step via column chromatography or recrystallization may be necessary.

References

  • ChemBK. (2024, April 9). 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • Wikipedia. Acid–base extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities [Video]. YouTube. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Madar, R. Liquid Liquid Extraction. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. Extraction. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • JoVE. Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Organic Chem @ Fordham Univ. (Prof. J. Ciaccio). (2024, May 29). DEMO VIDEO: LIQ-LIQ EXTRACTION, & SEPARATION OF BENZOIC ACID & 2 NAPHTHOL BY ACID-BASE EXTRACTION [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. Retrieved from [Link]

  • PubChemLite. 2,3-difluoro-4-methoxybenzoic acid (C8H6F2O3). Retrieved from [Link]

  • PubChem. 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support: Stability of Ethyl 2,3-difluoro-4-methoxybenzoate in Basic Conditions

This guide serves as a technical support resource for researchers working with Ethyl 2,3-difluoro-4-methoxybenzoate . It focuses on stability profiles, troubleshooting hydrolytic workflows, and mitigating specific side r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with Ethyl 2,3-difluoro-4-methoxybenzoate . It focuses on stability profiles, troubleshooting hydrolytic workflows, and mitigating specific side reactions inherent to polyfluorinated aromatic esters.

Executive Stability Profile

Compound: Ethyl 2,3-difluoro-4-methoxybenzoate Primary Reactivity: Base-promoted ester hydrolysis (Saponification). Critical Instability Risk: Nucleophilic Aromatic Substitution (


) at the C-2 position.

Under controlled basic conditions (e.g., LiOH/THF/H₂O at 20°C), the compound is stable and undergoes clean hydrolysis to the corresponding benzoic acid. However, the unique electronic environment created by the ortho-fluorine (C-2) and the electron-withdrawing ester group sensitizes the ring to nucleophilic attack. Exposure to strong alkoxides, high temperatures, or prolonged reaction times can trigger the displacement of the C-2 fluorine, resulting in significant impurities.

Stability Data Summary
ConditionStability StatusPrimary OutcomeRisk Factor
LiOH / THF / H₂O (0–25°C) High Clean HydrolysisNegligible
NaOH / MeOH (Reflux) ⚠️ Moderate Hydrolysis + Impurities

(F-displacement)
NaOEt / EtOH (Anhydrous) Low Transesterification /

High (Formation of di-ethoxy analogs)
K₂CO₃ / DMF (Heat) Low DecompositionPolymerization / Decarboxylation

Diagnostic & Troubleshooting Guide

Issue 1: "I am observing a secondary spot on TLC/LCMS slightly more polar than the product."

Diagnosis: Nucleophilic Aromatic Substitution (


) at C-2. 
Technical Explanation: 
The C-2 position is electronically activated for nucleophilic attack due to two factors:
  • Inductive Effect: The fluorine atom is highly electronegative.

  • Ortho-Activation: The ester/carboxylate group is electron-withdrawing, stabilizing the Meisenheimer complex intermediate formed during attack at the ortho (C-2) position. While the 4-methoxy group is an Electron Donating Group (EDG), it donates electron density primarily to positions ortho and para to itself (C-3 and C-5). It does not effectively deactivate the C-2 position (which is meta to the methoxy group). Consequently, hydroxide (

    
    ) or alkoxide (
    
    
    
    ) ions can displace the C-2 fluorine.

Solution:

  • Switch Base: Use LiOH instead of NaOH or KOH. Lithium acts as a weak Lewis acid, coordinating with the carbonyl oxygen and the fluorine, potentially stabilizing the transition state for hydrolysis over substitution.

  • Lower Temperature: Conduct the reaction at 0°C .

    
     has a higher activation energy than ester hydrolysis.
    
  • Solvent System: Ensure a high water ratio (e.g., THF:Water 3:1). Water solvates hydroxide ions, reducing their nucleophilicity compared to naked ions in organic solvents.

Issue 2: "The reaction stalls at ~50% conversion despite excess base."

Diagnosis: Solubility-Limited Kinetics. Technical Explanation: Ethyl 2,3-difluoro-4-methoxybenzoate is lipophilic. If the organic co-solvent (e.g., MeOH, THF) evaporates or is insufficient, the ester precipitates out of the aqueous basic phase. The hydrolysis becomes a biphasic surface reaction, which is kinetically extremely slow.

Solution:

  • Add Co-solvent: Increase the volume of THF or Dioxane until the reaction mixture is homogeneous.

  • Phase Transfer Catalyst: If working in biphasic conditions (e.g., DCM/Water), add 5 mol% Tetrabutylammonium hydroxide (TBAH) to shuttle hydroxide ions into the organic phase.

Issue 3: "My product yield is low after acidic workup."

Diagnosis: Decarboxylation or Solubility in Aqueous Phase. Technical Explanation: Polyfluorinated benzoic acids have lower


 values (stronger acids) than non-fluorinated analogs due to the electron-withdrawing nature of fluorine.
  • pH Sensitivity: If the workup pH is not sufficiently low (pH < 2), the acid remains ionized (carboxylate form) and stays in the water layer.

  • Decarboxylation: While rare for this specific structure, ortho-fluorinated benzoic acids can decarboxylate under highly acidic, heated conditions.

Solution:

  • Strict pH Control: Acidify to pH 1–2 using 1M HCl.

  • Salting Out: Saturate the aqueous phase with NaCl before extraction to push the organic acid into the organic layer (Ethyl Acetate).

Mechanistic Pathways & Visualization

The following diagram illustrates the competition between the desired hydrolysis pathway and the unwanted


 side reaction.

ReactionPathways Start Ethyl 2,3-difluoro- 4-methoxybenzoate Hydrolysis Tetrahedral Intermediate Start->Hydrolysis OH- (Attack at C=O) Meisenheimer Meisenheimer Complex (C-2 Attack) Start->Meisenheimer OH- (Attack at C-2) High Temp / Strong Base Product 2,3-difluoro- 4-methoxybenzoic acid (DESIRED) Hydrolysis->Product -OEt (Fast) SideProduct 2-hydroxy-3-fluoro- 4-methoxybenzoic acid (IMPURITY) Meisenheimer->SideProduct -F (Elimination)

Caption: Kinetic competition between ester hydrolysis (blue path) and nucleophilic aromatic substitution (red dashed path). The C-2 position is the primary site of vulnerability.

Standard Operating Procedure (SOP)

Protocol: Controlled Hydrolysis of Ethyl 2,3-difluoro-4-methoxybenzoate

This protocol is optimized to minimize defluorination (


) while ensuring complete conversion.

Reagents:

  • Substrate: Ethyl 2,3-difluoro-4-methoxybenzoate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (2.5 equiv)
    
  • Solvent: THF / Water (3:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve the ester in THF (approx. 5 mL per mmol substrate) in a round-bottom flask. Ensure complete dissolution.

  • Base Preparation: Dissolve

    
     in water (approx. 1.7 mL per mmol substrate).
    
  • Addition: Cool the THF solution to 0°C using an ice bath. Add the aqueous LiOH solution dropwise over 5 minutes.

    • Why? Controlling the exotherm and keeping local concentration of base low prevents immediate attack on the aromatic ring.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir vigorously for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material spot (

      
      ) should disappear; the product spot will remain at the baseline (or 
      
      
      
      depending on acidity).
  • Quench: Cool back to 0°C. Acidify carefully with 1M HCl until pH reaches ~1.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over

    
     and concentrate.
    

Frequently Asked Questions (FAQs)

Q: Can I use ethanol as a solvent instead of THF? A: Yes, but with caution. If you use Ethanol , you avoid transesterification issues (since the leaving group is ethoxide). However, if you use Methanol , you risk forming the methyl ester via transesterification before hydrolysis is complete. THF is preferred because it is non-nucleophilic.

Q: Why does the literature sometimes suggest using Pyridine/Water? A: Pyridine/Water is a much milder condition often used for extremely sensitive substrates. However, for this compound, LiOH/THF is standard. Pyridine is difficult to remove and unnecessary unless the 4-methoxy group is also being demethylated (which requires much harsher Lewis acids, not base).

Q: Is the 4-methoxy group stable in base? A: Yes. Alkyl aryl ethers (anisoles) are generally very stable to basic hydrolysis. Demethylation typically requires strong acids (HBr,


) or powerful nucleophiles in aprotic solvents (e.g., thiolate in DMF), conditions not present here.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992.
  • Sandford, G. "Perfluoroarenes in synthesis: Nucleophilic aromatic substitution." Tetrahedron, 2003, 59(4), 437-454.

  • PubChem. "2,3-Difluoro-4-methoxybenzoic acid - Compound Summary." National Library of Medicine.

  • Organic Chemistry Portal. "Hydrolysis of Esters." (General protocols and stability data).

Optimization

Technical Support Center: Troubleshooting Fluorinated Benzoate Esterification

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the specific chemical n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the specific chemical nuances of fluorinated benzoic acid derivatives.

Fluorinated compounds are critical in modern drug discovery due to their enhanced metabolic stability and lipophilicity. However, synthesizing high-purity fluorinated benzoate esters presents unique mechanistic challenges that require precise, causality-driven troubleshooting.

Mechanistic Insights: The Fluorine Effect

To troubleshoot low purity, we must first understand the causality behind the chemical behavior of fluorinated aromatic systems:

  • Deactivation in Acidic Conditions: Fluorine is the most electronegative element. When attached to a benzoic acid ring, it exerts a strong inductive electron-withdrawing effect (-I). In a standard Fischer esterification, this electron deficiency reduces the basicity of the carbonyl oxygen, making the initial protonation step less efficient and slowing down the forward reaction.

  • Electrophilic Vulnerability (Hydrolysis): Once the ester is formed, the electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic. This means that [1]. Consequently, standard basic workups (e.g., using 1M NaOH to remove unreacted acid) often lead to rapid, unintended hydrolysis back to the starting material, destroying the purity and yield of your final product.

Troubleshooting Workflow

Below is the logical diagnostic pathway for identifying and resolving the most common purity issues encountered during fluorinated esterification.

TroubleshootingWorkflow Start Low Ester Purity Detected Analyze Identify Impurity via NMR/TLC Start->Analyze Imp1 Unreacted Acid (Equilibrium Issue) Analyze->Imp1 Imp2 Aliphatic Peaks (DCU Contamination) Analyze->Imp2 Imp3 Hydrolyzed Product (Workup Degradation) Analyze->Imp3 Fix1 Use Molecular Sieves or Dean-Stark Imp1->Fix1 Fix2 Switch DCC to EDC (Water-Soluble Urea) Imp2->Fix2 Fix3 Use Mild Base (NaHCO3) & Cold Workup Imp3->Fix3 Success High-Purity Fluorinated Ester Fix1->Success Fix2->Success Fix3->Success

Logical troubleshooting workflow for resolving low purity in fluorinated benzoate ester synthesis.

Frequently Asked Questions (FAQs)

Q: I am using DCC/DMAP (Steglich esterification) but my NMR shows a persistent aliphatic impurity. How do I remove it? A: The impurity is likely dicyclohexylurea (DCU), a byproduct of the DCC coupling reagent.[2]. Solution:[3]. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) produces a water-soluble urea byproduct that is easily washed away during a standard aqueous workup, ensuring high purity without the need for exhaustive chromatography.

Q: My Fischer esterification stalls at 50% conversion. How can I drive it to completion? A: Fischer esterification is an equilibrium-driven process. The electron-withdrawing nature of the fluorinated ring slows down the forward reaction, allowing the reverse hydrolysis reaction to compete. Solution: You must actively remove water to drive the equilibrium forward (Le Chatelier's principle).[1]. Use a Dean-Stark apparatus if refluxing in toluene, or add activated 4Å molecular sieves directly to the reaction flask if using alcoholic solvents.

Q: My product yield and purity drop significantly after the neutralization step during workup. What is happening? A: You are likely inducing base-catalyzed hydrolysis. Fluorinated benzoate esters are highly electrophilic. [1]. Solution: Transition to a mild base like saturated aqueous NaHCO₃ and minimize contact time. Perform the wash at 0–5 °C to kinetically suppress the hydrolysis side-reaction.

Quantitative Method Comparison

To select the best approach for your specific substrate, compare the quantitative metrics of standard esterification methodologies below.

Esterification MethodReagents & ConditionsTypical Conversion YieldCrude Purity (Pre-Column)Primary Impurity Risk
Fischer (Standard) ROH, H₂SO₄ (cat.), 60–80 °C50–70%Moderate (~80%)Unreacted acid, water
Steglich (DCC) DCC, DMAP, DCM, 25 °C75–85%Low-Moderate (~75%)Dicyclohexylurea (DCU)
Modified Steglich (EDC) EDC·HCl, DMAP, MeCN, 25 °C85–95%High (>95%) DMAP (if not washed)
Acyl Chloride SOCl₂, then ROH, Pyridine80–90%High (~90%)Pyridinium salts, dimers

Self-Validating Protocol: High-Purity Synthesis via Modified Steglich Coupling

This protocol utilizes EDC/DMAP in a greener solvent system to synthesize fluorinated esters. It is designed as a self-validating system : built-in checkpoints ensure that each chemical transformation is successful before you proceed to the next step, eliminating downstream purity failures.

Objective: Synthesize fluorinated benzoate esters while avoiding DCU contamination and workup-induced hydrolysis. Materials: Fluorinated benzoic acid (1.0 eq), Target Alcohol (1.2 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq), Anhydrous Acetonitrile ([4]).

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under inert atmosphere, dissolve the fluorinated benzoic acid and the alcohol in anhydrous acetonitrile (0.2 M concentration). Add DMAP.

  • Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl portion-wise over 10 minutes. Causality: Cooling prevents exothermic degradation and suppresses side-reactions before the active ester intermediate is fully formed.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Validation Checkpoint 1 (Reaction Completion): Perform TLC (Hexane:EtOAc 3:1) under UV light. The complete disappearance of the highly polar fluorinated acid spot (R_f ~0.1) and the appearance of a less polar ester spot (R_f ~0.6) validates that the coupling is complete. Do not proceed to workup until this is confirmed.

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile, then redissolve the crude residue in Ethyl Acetate (EtOAc).

  • Optimized Workup:

    • Wash the organic layer with cold 5% aqueous Citric Acid (2 x 20 mL) to protonate and remove the DMAP catalyst.

    • Wash with cold 5% aqueous NaHCO₃ (2 x 20 mL) to remove any trace unreacted acid. Causality: Using cold, mild base prevents the hydrolysis of the electrophilic fluorinated ester.

    • Wash with brine (1 x 20 mL) to remove residual water.

  • Validation Checkpoint 2 (Byproduct Removal): Observe the organic layer during extraction. It should remain completely transparent. [2]. The clarity of your organic phase validates the successful partitioning of the water-soluble EDC-urea byproduct into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the high-purity fluorinated ester.

References

  • Semantic Scholar. "High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation." Semantic Scholar. URL:[Link][2]

  • ResearchGate. "Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM?" ResearchGate. URL: [Link][3]

  • JoVE. "Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile." Journal of Visualized Experiments. URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Ethyl 2,3-difluoro-4-methoxybenzoate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of Ethyl 2,3-difluoro-4-methoxybenzoate via recrystallization. It is structured...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of Ethyl 2,3-difluoro-4-methoxybenzoate via recrystallization. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in a laboratory setting, grounded in established chemical principles and practical experience.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary objective of recrystallizing Ethyl 2,3-difluoro-4-methoxybenzoate?

The primary goal is purification. Ethyl 2,3-difluoro-4-methoxybenzoate, whether synthesized in the lab or procured commercially, often contains impurities from the reaction mixture, such as unreacted starting materials, byproducts, or residual solvents. Recrystallization is a robust technique that separates the target compound from these impurities based on differences in their solubility, yielding a product with significantly higher purity.[1][2]

Q2: How do I select an appropriate starting solvent for recrystallization?

The selection process is guided by the principle "like dissolves like".[1] Ethyl 2,3-difluoro-4-methoxybenzoate is a moderately polar aromatic ester. Therefore, solvents with moderate polarity are excellent starting points for screening.

  • Structural Considerations : The molecule possesses a nonpolar aromatic ring, a polar ester group, and moderately polar fluoro- and methoxy-substituents.

  • Initial Solvent Classes to Screen :

    • Alcohols (e.g., Ethanol, Isopropanol): Often effective for moderately polar compounds.

    • Esters (e.g., Ethyl Acetate): A good choice as the solvent shares the same functional group as the solute.[3]

    • Ketones (e.g., Acetone): A versatile polar aprotic solvent.

    • Aromatic Hydrocarbons (e.g., Toluene): The aromatic nature of toluene can favorably interact with the benzene ring of the target compound.

Q3: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent or solvent system should exhibit the following properties[4]:

  • High Solvating Power at Elevated Temperatures : The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[5]

  • Low Solvating Power at Low Temperatures : The compound should be poorly soluble in the solvent at low temperatures (e.g., 0-4 °C) to maximize crystal recovery.

  • Favorable Impurity Solubility Profile : Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).

  • Chemical Inertness : The solvent must not react with Ethyl 2,3-difluoro-4-methoxybenzoate.

  • Volatility : The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.

Q4: When is a mixed-solvent system preferable to a single-solvent system?

A mixed-solvent (or solvent-pair) system is employed when no single solvent meets all the ideal criteria.[2][6] This situation is common. For instance, your compound might be extremely soluble in one solvent (like acetone) even when cold, and insoluble in another (like water or hexane) even when hot.

By combining a "good" solvent (in which the compound is highly soluble) with a "poor" anti-solvent (in which the compound is sparingly soluble), you can fine-tune the solubility properties to induce crystallization.[6] Common pairs for a compound like this include Ethanol/Water, Acetone/Water, and Ethyl Acetate/Hexane.[6][7]

Part 2: Experimental Protocols

Protocol 1: Microscale Solvent Screening

Before committing a large quantity of crude product, perform a small-scale test to identify a suitable solvent or solvent pair.

  • Place approximately 20-30 mg of the crude Ethyl 2,3-difluoro-4-methoxybenzoate into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. Note the solubility. A good candidate will show poor solubility at room temperature.

  • For tubes where the solid did not dissolve, gently heat the mixture in a water or sand bath towards the solvent's boiling point. Add more solvent dropwise if needed until the solid just dissolves.[5]

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound when hot and yields a large number of well-formed crystals upon cooling.

Protocol 2: Standard Single-Solvent Recrystallization Workflow
  • Place the crude Ethyl 2,3-difluoro-4-methoxybenzoate in an Erlenmeyer flask of appropriate size (the flask should not be more than half-full).

  • Add a small amount of the chosen solvent (identified from Protocol 1) to create a slurry.

  • Heat the mixture on a hot plate to a gentle boil while stirring. Add more hot solvent in small portions until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary to achieve dissolution .[1]

  • If the solution is colored (and the pure compound is known to be colorless), remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.

  • If insoluble impurities or charcoal are present, perform a hot gravity filtration into a pre-warmed clean flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1][5]

  • Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 3: Mixed-Solvent Recrystallization Workflow
  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., hot ethanol).

  • While keeping the solution hot, add the "poor" anti-solvent (e.g., warm water) dropwise with swirling until the solution becomes persistently cloudy (turbid). This is the point of saturation.[6]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Proceed from Step 6 of the Single-Solvent Recrystallization protocol.

Part 3: Troubleshooting Guide

Q: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?

Cause : Oiling out occurs when the hot, saturated solution cools to a temperature below the compound's melting point before it reaches its crystallization point. This is common with lower-melting point solids or when a solution is supersaturated.

Solutions :

  • Reheat and Dilute : Reheat the solution until the oil redissolves completely. Add a small amount (10-20% more volume) of the hot solvent to decrease the saturation point. Then, attempt to cool it again, perhaps more slowly.

  • Lower the Solution's Boiling Point : If using a solvent pair like ethanol/water, the boiling point is high. Try switching to a more volatile solvent system with a lower boiling point, such as ethyl acetate/hexane.[3]

  • Promote Nucleation : Vigorously agitate the oily mixture as it cools. Sometimes, scratching the inner wall of the flask at the liquid-air interface with a glass rod can induce crystallization from the oil.

Q: My final crystal yield is very low. What are the likely causes?

Cause : Low recovery is a common issue with several potential culprits.

Solutions :

  • Excess Solvent : The most frequent error is using too much solvent to dissolve the initial compound.[1] This keeps a significant portion of the product dissolved in the mother liquor even after cooling. The only fix is to evaporate some solvent and re-crystallize.

  • Premature Crystallization : If crystals formed during a hot filtration step, product was lost. Ensure the funnel and receiving flask are pre-heated to prevent this.

  • Inadequate Cooling : Ensure the solution was thoroughly chilled in an ice bath for a sufficient duration to maximize precipitation.

  • Excessive Washing : Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, can redissolve a portion of the product.[1]

Q: No crystals are forming, even after the solution has been in an ice bath. What can I do?

Cause : The solution is likely supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point, but there are no nucleation sites to initiate crystal growth.

Solutions :

  • Scratch Method : Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments that are dislodged can serve as nucleation points for crystal growth.[4]

  • Seed Crystal : If you have a small crystal of pure Ethyl 2,3-difluoro-4-methoxybenzoate, add it to the supersaturated solution. This "seed" provides a template for further crystal formation.[4]

  • Reduce Solvent Volume : If the solution is simply not saturated enough, carefully evaporate some of the solvent by gently heating the solution and then attempt to cool it again.

  • Wait Longer : Sometimes, crystallization is simply a slow process. If feasible, leaving the flask in a cold, undisturbed location overnight can be effective.

Part 4: Data & Visualizations

Table 1: Properties of Common Recrystallization Solvents

This table provides data to assist in the rational selection of solvents based on polarity and boiling point.

SolventBoiling Point (°C)Relative PolaritySolvent Type
Water1001.000Polar Protic
Methanol650.762Polar Protic
Ethanol780.654Polar Protic
Isopropanol820.546Polar Protic
Acetonitrile820.460Polar Aprotic
Acetone560.355Polar Aprotic
Ethyl Acetate770.228Moderately Polar
Dichloromethane400.309Halogenated
Toluene1110.099Aromatic
Hexane690.009Nonpolar

Data sourced from University of Rochester Chemistry Department.[8]

Diagram 1: Recrystallization Workflow

This diagram illustrates the decision-making process and experimental steps for purifying Ethyl 2,3-difluoro-4-methoxybenzoate.

Recrystallization_Workflow A Crude Ethyl 2,3-difluoro-4-methoxybenzoate B Step 1: Solvent Screening (Microscale) A->B C Is a single solvent effective? B->C D Select Single Solvent System C->D  Yes E Select Mixed Solvent System (Good Solvent + Anti-Solvent) C->E No F Step 2: Dissolve in Minimum Hot Solvent D->F E->F G Insoluble impurities present? F->G H Hot Gravity Filtration G->H  Yes I Step 3: Slow Cooling (Induce Crystallization) G->I No H->I J Step 4: Collect Crystals (Vacuum Filtration) I->J K Step 5: Wash with Ice-Cold Solvent J->K L Step 6: Dry Crystals K->L M Pure Product L->M

Caption: Logical workflow for selecting a solvent system and executing the recrystallization.

References

  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Recrystallization1. (n.d.). Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). CN1431189A - 2,4-dihalide-3-difluoro methoxybenzoic acid alkyl ester, its synthesizing method and usage.
  • ChemBK. (2024, April 9). 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

  • Monash University. (2018). Synthesis and crystal structures of ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Retrieved from [Link]

Sources

Optimization

Handling moisture sensitivity of fluorinated esters

Introduction: The Reactivity-Stability Trade-off Welcome to the Technical Support Center. If you are working with fluorinated esters—specifically Pentafluorophenyl (PFP) or 2,2,2-Trifluoroethyl (TFE) esters—you are utili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reactivity-Stability Trade-off

Welcome to the Technical Support Center. If you are working with fluorinated esters—specifically Pentafluorophenyl (PFP) or 2,2,2-Trifluoroethyl (TFE) esters—you are utilizing some of the most powerful tools in peptide synthesis and bioconjugation. Their high reactivity, driven by the electron-withdrawing fluorine atoms, allows for rapid coupling even with sterically hindered substrates.

However, this thermodynamic drive comes with a cost: extreme moisture sensitivity . The same electrophilicity that makes the carbonyl carbon attractive to your amine nucleophile makes it equally attractive to water.

This guide is not just a list of rules; it is a system designed to eliminate the "invisible" variables that kill yields.

Module 1: Storage & Integrity (Pre-Experiment)

The Issue: "My PFP ester was a white solid when I bought it, but now it’s a sticky gum/oil, and my coupling efficiency has dropped."

The Diagnosis: You are likely seeing the result of hydrolysis .[1] Moisture from the air has attacked the ester, cleaving it back into the parent carboxylic acid and the fluorinated phenol (e.g., pentafluorophenol). The "gum" is often a mixture of these degradation products, which can be difficult to re-crystallize.

The Protocol: Treat fluorinated esters as "Active Pharmaceutical Ingredients" (APIs) regarding handling.

  • Temperature is Kinetic Control: Store at -20°C . Hydrolysis is a chemical reaction; lowering the temperature significantly reduces the rate of background degradation.

  • The "Warm-Up" Rule (Crucial): Never open a cold bottle immediately. Allow the container to reach room temperature inside a desiccator before opening.

    • Why? Opening a cold bottle creates condensation on the inner walls and the reagent itself. This trapped water will degrade the remaining reagent once you return it to the freezer.

  • Inert Barrier: If you do not have a glovebox, backfill the bottle with Argon or Nitrogen after every use. Parafilm is insufficient for long-term storage; use electrical tape over the cap junction or store inside a secondary container with Drierite.

Visualization: The "Chain of Dryness" Workflow

StorageWorkflow Fig 1: The 'Warm-Up' Protocol to prevent condensation-induced hydrolysis. ColdStorage Freezer (-20°C) Inert Atmosphere Desiccator Desiccator (Warm to RT) ColdStorage->Desiccator 1. Prevent Condensation Opening Open under N2/Ar Flow Desiccator->Opening 2. Equilibrate Weighing Quick Weighing (< 2 mins) Opening->Weighing 3. Minimize Exposure Reseal Purge Headspace & Reseal Weighing->Reseal 4. Protect Remainder Reseal->ColdStorage 5. Return

Module 2: Solvent Selection & The "Invisible Enemy"

The Issue: "I used 'anhydrous' DMF from a bottle opened two weeks ago, and my reaction failed."

The Diagnosis: Polar aprotic solvents like DMF (Dimethylformamide) and NMP are hygroscopic sponges. An "anhydrous" bottle can absorb >500 ppm of water within minutes of being uncapped in humid air. Furthermore, DMF degrades over time to produce dimethylamine, which can react with your ester (aminolysis) to form a dimethylamide impurity.

The Protocol: Solvent Management Do not trust the label. Trust your preparation.

SolventHygroscopicityRecommended Drying AgentActivation Protocol
DMF HighMolecular Sieves (4Å)Bake sieves at 200°C+ under vacuum for 12h.
DCM LowCaH₂ or Sieves (3Å/4Å)Distill over CaH₂ or store over activated sieves.
THF MediumNa/Benzophenone or SievesFreshly distilled or column-dried.

Application Scientist Note: For DMF, use 4Å Molecular Sieves .[2][3]

  • Why? 3Å sieves are sometimes too small for effective rapid drying of bulk solvents, while 4Å is the industry standard for DMF.

  • Warning: Do not use silica or acidic drying agents, as they can catalyze hydrolysis.

Module 3: Reaction Optimization (Troubleshooting)

The Issue: "I am seeing a large percentage of Carboxylic Acid (hydrolysis product) in my LC-MS, even with dry solvents."

The Diagnosis: This is often a Base-Catalyzed Hydrolysis issue.[1] You likely added a tertiary base (DIEA or TEA) to activate your amine. If any trace water is present, the base will deprotonate the water, making it a hydroxide-like nucleophile that outcompetes your amine.

Mechanism of Failure: The PFP ester is an electrophile (


). It faces a competition between:
  • Amine (

    
    ):  The desired nucleophile.
    
  • Water (

    
    ):  The contaminant, activated by Base (
    
    
    
    ).

The Protocol:

  • Stoichiometry: Use a slight excess of the PFP ester (1.1 – 1.2 eq) to account for background hydrolysis.

  • Order of Addition: Dissolve the Amine and Base first. Add the PFP ester last as a solid or concentrated solution. This ensures the amine is ready to react immediately upon ester addition.

  • Concentration: Run reactions at high concentration (0.1 M – 0.5 M). Hydrolysis is pseudo-first-order with respect to water; maximizing the amine concentration favors the bimolecular coupling reaction.

Visualization: Competitive Pathways

ReactionCompetition Fig 2: Base-catalyzed hydrolysis competes with amide formation. Ester PFP Ester (Electrophile) Product Amide Product (Desired) Ester->Product Fast coupling Waste Carboxylic Acid (Hydrolysis Waste) Ester->Waste Irreversible Loss Amine Amine (R-NH2) (Desired Nucleophile) Amine->Product Water Water (H2O) (Impurity) Water->Waste Activated by Base Base Base (DIEA/TEA) Base->Water Deprotonates

Module 4: Quality Control & Analysis

The Issue: "How do I know if my ester is still good without wasting it in a reaction?"

The Diagnosis: Standard TLC is often insufficient because the ester and the hydrolysis product (acid) might streak or have similar Rf values in polar solvents.

The Protocol: 19F NMR (The Gold Standard) Fluorine NMR is the superior method for PFP esters because it isolates the signals of the fluorinated group.

  • Sample Prep: Dissolve ~5mg in dry

    
     or 
    
    
    
    .
  • The Shift:

    • Intact PFP Ester: You will see three distinct multiplets (ortho, meta, para). The chemical shifts are characteristic of the electron-deficient ester linkage.

    • Hydrolyzed PFP-OH (Pentafluorophenol): The signals will shift significantly upfield (shielded) because the phenol oxygen is more electron-donating than the ester oxygen.

    • Quantification: Integrate the signals. If you see two sets of "ortho" peaks, the ratio tells you exactly the % purity.

Table: Troubleshooting Summary

SymptomProbable CauseImmediate Action
Low Yield / High Acid Wet Solvent or Base-CatalysisDry solvent with 4Å sieves; Add ester last.
Gum/Oil Formation Storage HydrolysisCheck 19F NMR. Recrystallize (if possible) or discard.
Slow Reaction Steric HindranceIncrease Temp (carefully) or switch solvent to NMP.
New Impurity (+28 Da) Formylation (DMF degradation)Use fresh DMF; Avoid heating DMF >60°C.

References

  • BenchChem Technical Support. (2025).[4] Managing Pentafluorophenyl Ester Hydrolysis in Aqueous Solutions. BenchChem. Link

  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents. Merck KGaA. Link

  • RedRiver Team. (2024). 3A vs 4A Molecular Sieves: Complete Guide for Industrial Drying. RedRiver LLC.[5] Link

  • ResearchGate Community. (2016). Best practices for drying DMF. ResearchGate. Link

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Link

Sources

Reference Data & Comparative Studies

Validation

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2,3-difluoro-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H NMR spectrum of Ethyl 2,3-difluoro-4-methoxybenzoate, a polysubstituted aromatic compound, and compares its spectral features with those of structurally related analogues to provide a deeper understanding of substituent effects in NMR spectroscopy.

The Foundational Principles: Decoding the ¹H NMR Spectrum of Substituted Benzenes

The chemical shifts (δ) of protons on a benzene ring are exquisitely sensitive to the electronic nature of the substituents. Electron-donating groups (EDGs), such as a methoxy group (-OCH₃), increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the attached protons to be more shielded and resonate at a higher field (lower ppm). Conversely, electron-withdrawing groups (EWGs), like an ethyl ester (-COOCH₂CH₃) and fluorine atoms (-F), decrease the electron density, leading to deshielding and a downfield shift (higher ppm) of the aromatic protons.[1][2]

The multiplicity of the signals is governed by spin-spin coupling between neighboring protons, following the n+1 rule for first-order spectra. In aromatic systems, the magnitude of the coupling constant (J) is indicative of the relative positions of the coupled protons. Typically, ortho coupling (³JHH) is the largest (6-10 Hz), followed by meta coupling (⁴JHH, 1-3 Hz), and then para coupling (⁵JHH, 0-1 Hz).[3] The presence of fluorine introduces further complexity through heteronuclear coupling (JHF), with the magnitude being dependent on the number of bonds separating the proton and fluorine atoms.

Analysis of the Predicted ¹H NMR Spectrum of Ethyl 2,3-difluoro-4-methoxybenzoate

Due to the absence of a publicly available experimental spectrum for Ethyl 2,3-difluoro-4-methoxybenzoate, a high-quality predicted spectrum serves as the basis for this analysis. The prediction takes into account the intricate interplay of the electronic effects of the substituents and the various homonuclear and heteronuclear coupling interactions.

Molecular Structure and Proton Assignments:

Figure 1: Molecular Structure of Ethyl 2,3-difluoro-4-methoxybenzoate.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-6~ 7.75dd³JH6-H5 ≈ 9.0, ⁵JH6-F3 ≈ 2.01H
H-5~ 6.80t³JH5-H6 ≈ 9.0, ⁴JH5-F3 ≈ 9.01H
-OCH₂CH₃~ 4.38q³JH-H ≈ 7.12H
-OCH₃~ 3.90s-3H
-OCH₂CH₃~ 1.39t³JH-H ≈ 7.13H

Spectral Interpretation:

  • Aromatic Protons (H-5 and H-6): The two aromatic protons, H-5 and H-6, give rise to distinct signals.

    • H-6: This proton is ortho to the electron-withdrawing ethyl ester group and meta to the electron-donating methoxy group. The deshielding effect of the ester group is dominant, shifting its signal significantly downfield to approximately 7.75 ppm. It is expected to appear as a doublet of doublets due to ortho coupling with H-5 (³JH6-H5 ≈ 9.0 Hz) and a smaller long-range coupling to the fluorine at position 3 (⁵JH6-F3 ≈ 2.0 Hz).

    • H-5: This proton is ortho to the strongly electron-donating methoxy group and meta to the ester group. The shielding effect of the methoxy group dominates, shifting its signal upfield to around 6.80 ppm. This proton experiences coupling to both the adjacent H-6 and the fluorine at position 3. The predicted multiplicity is a triplet, arising from a near-equal magnitude of the ortho H-H coupling (³JH5-H6 ≈ 9.0 Hz) and the meta H-F coupling (⁴JH5-F3 ≈ 9.0 Hz).

  • Ethyl Ester Group (-OCH₂CH₃):

    • The methylene protons (-OCH₂ CH₃) are adjacent to the deshielding ester oxygen, resulting in a quartet at approximately 4.38 ppm due to coupling with the three methyl protons (³JH-H ≈ 7.1 Hz).

    • The methyl protons (-OCH₂CH₃ ) appear as a triplet at around 1.39 ppm, coupled to the two methylene protons (³JH-H ≈ 7.1 Hz).

  • Methoxy Group (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not have any neighboring protons to couple with, thus they appear as a sharp singlet at approximately 3.90 ppm.

Comparative Analysis with Structurally Related Compounds

To better understand the influence of the fluorine and methoxy substituents, a comparison with the experimental spectra of Ethyl 4-methoxybenzoate and the predicted spectrum of Ethyl 2,3-difluorobenzoate is highly instructive.

Comparison of ¹H NMR Data:

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Ethyl 2,3-difluoro-4-methoxybenzoate H-6~ 7.75dd³JHH ≈ 9.0, ⁵JHF ≈ 2.0Predicted
H-5~ 6.80t³JHH ≈ 9.0, ⁴JHF ≈ 9.0Predicted
Ethyl 4-methoxybenzoate H-2, H-67.99d³JHH = 8.8[4][5]
H-3, H-56.91d³JHH = 8.8[4][5]
Ethyl 2,3-difluorobenzoate H-6~ 7.80m-Predicted
H-4~ 7.25m-Predicted
H-5~ 7.15m-Predicted

Key Observations:

  • Effect of Fluorine Substituents: Comparing Ethyl 2,3-difluoro-4-methoxybenzoate with Ethyl 4-methoxybenzoate, the introduction of two fluorine atoms has a pronounced effect. The overall electron-withdrawing nature of the fluorine atoms leads to a general downfield shift of the aromatic protons. Furthermore, the symmetry of the para-substituted ring in Ethyl 4-methoxybenzoate is broken, resulting in two distinct aromatic signals instead of two sets of equivalent protons.

  • Effect of the Methoxy Group: The strong electron-donating methoxy group in Ethyl 2,3-difluoro-4-methoxybenzoate significantly shields the ortho proton (H-5), causing it to resonate at a much higher field (~6.80 ppm) compared to the aromatic protons in Ethyl 2,3-difluorobenzoate (all > 7.15 ppm).

  • H-F Coupling: The presence of fluorine introduces H-F coupling, which is crucial for structural confirmation. The magnitude of these couplings provides valuable information about the proximity of the protons to the fluorine atoms.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of Ethyl 2,3-difluoro-4-methoxybenzoate.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a proton-observe probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Receiver Gain: Optimize automatically or manually to avoid signal clipping.

  • Acquisition Time: Approximately 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 12-16 ppm.

  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

Sources

Validation

GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of Halogenated Aromatic Building Blocks: A Case Study on Ethyl 2,3-difluoro-4-methoxybenzoate

Executive Summary In modern drug discovery, heavily substituted fluoroaromatic building blocks like Ethyl 2,3-difluoro-4-methoxybenzoate (CAS: 1806332-41-1) are critical for modulating the lipophilicity and metabolic sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, heavily substituted fluoroaromatic building blocks like Ethyl 2,3-difluoro-4-methoxybenzoate (CAS: 1806332-41-1) are critical for modulating the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs). Validating the structural integrity of these intermediates requires robust analytical frameworks.

This guide objectively compares the performance, mechanistic causality, and data output of two premier mass spectrometry platforms: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By utilizing Ethyl 2,3-difluoro-4-methoxybenzoate as our benchmark, we provide a self-validating system for predicting and interpreting the fragmentation patterns of complex halogenated aromatics.

Mechanistic Principles of Fragmentation: The Causality

To move beyond empirical observation, we must understand the physical chemistry driving the fragmentation. Ethyl 2,3-difluoro-4-methoxybenzoate (


, Exact Mass: 216.0598 Da) contains three distinct functional groups that dictate its behavior in a mass spectrometer: an ethyl ester, a methoxy group, and two strongly electron-withdrawing fluorine atoms.
Hard Ionization (EI-MS)

Under 70 eV electron impact, the energy transferred to the molecule vastly exceeds its ionization potential (~9 eV), resulting in a highly excited radical cation


 at m/z 216. As established in fundamental mass spectrometry literature , the thermodynamically favored pathway for ethyl benzoates is the 

-cleavage of the ester bond. The expulsion of the ethoxy radical (

, 45 Da) yields a resonance-stabilized acylium ion at m/z 171, which universally forms the base peak. A secondary, kinetically driven pathway is the McLafferty-type rearrangement, where the carbonyl oxygen abstracts a hydrogen from the ethyl group, expelling neutral ethylene (

, 28 Da) to yield the radical cation at m/z 188.
Soft Ionization & CID (ESI-MS/MS)

Electrospray ionization transfers a proton to the most basic site (the carbonyl oxygen), yielding an even-electron precursor ion


 at m/z 217. Upon Collision-Induced Dissociation (CID), the even-electron rule dictates the loss of neutral molecules rather than radicals . Thus, the protonated ester preferentially eliminates neutral ethanol (

, 46 Da) to form the m/z 171 acylium ion. Subsequent fragmentation targets the methoxy group, characterized by the expulsion of formaldehyde (

, 30 Da)—a hallmark of methoxyaromatic CID pathways.

Fragmentation M Molecular Ion [M]+• m/z 216 F1 Acylium Ion m/z 171 (Base Peak) M->F1 - •OCH2CH3 (-45 Da) Alpha Cleavage F2 Benzoic Acid Radical Cation m/z 188 M->F2 - C2H4 (-28 Da) McLafferty Rearrangement F3 Phenyl Cation m/z 143 F1->F3 - CO (-28 Da) Inductive Cleavage F4 Difluorophenol Cation m/z 113 F3->F4 - CH2O (-30 Da) Even-Electron Pathway

Figure 1: Predictive EI-MS fragmentation pathway for Ethyl 2,3-difluoro-4-methoxybenzoate.

Platform Comparison & Quantitative Data

When selecting an analytical platform for building block verification, the choice between GC-MS and LC-MS/MS hinges on the required depth of structural information versus the need for intact molecular weight confirmation.

Table 1: GC-EI-MS Fragmentation Profile (70 eV)

Performance Highlight: Exceptional for library matching and deep structural elucidation due to reproducible, high-energy fragmentation.

m/zRelative AbundanceIon TypeFragment AssignmentNeutral Loss
216 25%

Molecular IonNone
188 15%

2,3-difluoro-4-methoxybenzoic acidEthylene (28 Da)
171 100%

Acylium ion (Base Peak)Ethoxy radical (45 Da)
143 40%

2,3-difluoro-4-methoxyphenyl cationCarbon monoxide (28 Da)
128 20%

2,3-difluoro-4-hydroxyphenyl cationMethyl radical (15 Da)
Table 2: LC-ESI-MS/MS Fragmentation Profile (Positive Mode, CID 25 eV)

Performance Highlight: Superior for confirming the intact molecular weight and performing targeted pathway analysis.

m/zRelative AbundanceIon TypeFragment AssignmentNeutral Loss
217 100%

Protonated Precursor (Base Peak)None
189 10%

Protonated acidEthylene (28 Da)
171 85%

Acylium ionEthanol (46 Da)
143 30%

Phenyl cationCarbon monoxide (28 Da)
113 15%

Difluorophenyl cationFormaldehyde (30 Da)

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of specific gradient holds and collision energies ensures that the kinetically favored pathways described above are captured accurately.

Protocol A: GC-EI-MS Workflow
  • Sample Preparation: Dissolve Ethyl 2,3-difluoro-4-methoxybenzoate in GC-grade dichloromethane to a final concentration of 1.0 mg/mL.

  • Instrument Setup: Equip the gas chromatograph with a non-polar DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Injection Parameters: Inject 1 µL of the sample using a split ratio of 1:50. Set the inlet temperature to 250°C to ensure complete volatilization without thermal degradation.

  • Thermal Gradient: Initial oven temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Acquisition: Set the electron ionization source to 70 eV and 250°C. Acquire data in full scan mode from m/z 50 to 350.

Protocol B: LC-ESI-MS/MS Workflow
  • Sample Preparation: Dilute the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a concentration of 1 µg/mL. Note: Formic acid is critical for driving the equilibrium toward the

    
     state.
    
  • Chromatography: Use a C18 reversed-phase column (50 mm × 2.1 mm, 1.8 µm). Mobile Phase A: 0.1% FA in Water; Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Acquisition: Operate the ESI source in positive mode (Capillary Voltage: 3.0 kV, Source Temp: 300°C). Isolate the precursor ion at m/z 217 in the quadrupole.

  • CID Activation: Apply a collision energy (CE) ramp of 15–35 eV using Argon as the collision gas to capture both the primary loss of ethanol and the secondary loss of formaldehyde.

PlatformComparison Sample Ethyl 2,3-difluoro- 4-methoxybenzoate GC GC-EI-MS (70 eV Hard Ionization) Sample->GC Volatile & Stable LC LC-ESI-MS/MS (Soft Ionization + CID) Sample->LC Polar/Solution State GC_Pro Extensive Fragmentation Library Matchable GC->GC_Pro LC_Pro Intact [M+H]+ Targeted Pathway Analysis LC->LC_Pro

Figure 2: Decision matrix and workflow comparison for platform selection.

Data Interpretation & Causality

When evaluating the performance of these two platforms, the distinct behavior of the fluorine atoms provides a critical analytical anchor. The strong inductive effect of the two fluorine atoms at positions 2 and 3 strengthens the


 bonds. Consequently, unlike aliphatic fluorides which readily lose 

(-20 Da), the primary fragmentation in both EI and ESI modes bypasses the halogens entirely, focusing instead on the ester and methoxy groups .

Platform Verdict:

  • Choose GC-EI-MS if you are verifying the synthesis of the building block from scratch. The robust generation of the m/z 171, 143, and 128 ions provides an undeniable fingerprint of the aromatic core that can be cross-referenced against NIST libraries.

  • Choose LC-ESI-MS/MS if you are tracking this compound as an impurity or metabolite in a complex biological matrix. The preservation of the intact m/z 217 ion coupled with the highly specific transition to m/z 171 offers superior signal-to-noise ratios and quantitative accuracy.

References

  • Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. Available at:[Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation Reactions Using Electrospray Ionization Mass Spectrometry: An Important Tool for the Structural Elucidation and Characterization of Synthetic and Natural Products. Natural Product Reports, 33(3), 432-455. Available at:[Link]

  • Merrett, K., Young, A. B., & Harrison, A. G. (1993). The O−˙ chemical ionization mass spectra of fluoroaromatic compounds. Journal of Mass Spectrometry. Available at:[Link]

Comparative

A Comparative Guide to the Reactivity of Ethyl vs. Methyl 2,3-difluoro-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the choice of ester protecting groups can significantly influence synthetic routes, reaction y...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the choice of ester protecting groups can significantly influence synthetic routes, reaction yields, and the overall efficiency of a multi-step synthesis. This guide provides an in-depth comparison of the reactivity of two closely related benzoate esters: Ethyl 2,3-difluoro-4-methoxybenzoate and Methyl 2,3-difluoro-4-methoxybenzoate. By examining the subtle yet impactful differences imparted by the ethyl and methyl ester moieties, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic strategies.

The analysis presented herein is a synthesis of established chemical principles and experimental data from analogous systems, providing a robust framework for predicting the behavior of these specific, highly functionalized benzoates. While direct comparative studies on these exact molecules are not extensively available in the public domain, the principles of organic chemistry allow for a well-grounded comparative analysis.

Theoretical Underpinnings: Electronic and Steric Effects at Play

The reactivity of the ester functional group is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by a combination of electronic and steric effects from both the acyl and the alkoxy portions of the molecule. In the case of Ethyl and Methyl 2,3-difluoro-4-methoxybenzoate, the aromatic ring substituents (2,3-difluoro and 4-methoxy) create a specific electronic environment, while the ethyl and methyl groups of the ester provide differing steric and electronic contributions.

Electronic Effects of the Aromatic Ring:

The 2,3-difluoro and 4-methoxy substituents on the benzene ring play a crucial role in modulating the reactivity of the ester group. The two fluorine atoms are strongly electron-withdrawing through the inductive effect (σ-withdrawal), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methoxy group at the para position is an electron-donating group through resonance (+R effect), which can partially counteract the inductive withdrawal of the fluorines. This electronic tug-of-war influences the overall reactivity of the ester.

Steric and Electronic Effects of the Alkoxy Group (Methyl vs. Ethyl):

The primary difference between the two molecules lies in the alkoxy group of the ester.

  • Steric Hindrance: The ethyl group is sterically bulkier than the methyl group. This increased steric hindrance around the carbonyl carbon in Ethyl 2,3-difluoro-4-methoxybenzoate can impede the approach of a nucleophile, potentially leading to slower reaction rates compared to the methyl analogue in sterically demanding reactions.[1]

  • Electronic Effects: Both methyl and ethyl groups are weakly electron-donating through induction (+I effect). The ethyl group is slightly more electron-donating than the methyl group. This subtle difference can slightly decrease the electrophilicity of the carbonyl carbon in the ethyl ester compared to the methyl ester.

The interplay of these steric and electronic factors determines the relative reactivity of the two esters in various chemical transformations.

Comparative Reactivity Analysis

Based on established principles and data from related benzoate esters, we can predict the relative reactivity of Ethyl and Methyl 2,3-difluoro-4-methoxybenzoate in key reactions relevant to drug development.

Nucleophilic Acyl Substitution: Hydrolysis and Amidation

Hydrolysis (Saponification):

Ester hydrolysis is a fundamental reaction in both synthetic and biological contexts. Studies comparing the hydrolysis rates of simple methyl and ethyl benzoates have shown that methyl benzoate is slightly more stable towards hydrolysis than ethyl benzoate under both basic and enzymatic conditions.[2] This suggests that Methyl 2,3-difluoro-4-methoxybenzoate may exhibit a slightly slower rate of hydrolysis compared to its ethyl counterpart. This can be attributed to the slightly greater electron-donating nature of the ethyl group, which marginally reduces the electrophilicity of the carbonyl carbon.

Amidation:

The formation of amides from esters is a critical transformation in the synthesis of many pharmaceutical compounds. Interestingly, in base-promoted direct amidation reactions, it has been observed that ethyl benzoate can provide a significantly higher yield compared to its methyl analogue.[3] This suggests that Ethyl 2,3-difluoro-4-methoxybenzoate may be the preferred substrate for certain amidation reactions, potentially leading to higher yields. The exact reasons for this observation are complex but may involve the nature of the transition state and the role of the base.

Experimental Protocols for Comparative Reactivity Studies

To empirically determine the reactivity differences between Ethyl and Methyl 2,3-difluoro-4-methoxybenzoate, the following detailed experimental protocols for hydrolysis and amidation are provided. These protocols are designed to be self-validating and can be adapted to specific laboratory conditions.

Comparative Hydrolysis Rate Determination (Saponification)

This protocol outlines a method to compare the base-catalyzed hydrolysis rates of the two esters using HPLC to monitor the disappearance of the starting material.

Materials:

  • Ethyl 2,3-difluoro-4-methoxybenzoate

  • Methyl 2,3-difluoro-4-methoxybenzoate

  • Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl) for quenching

  • Internal Standard (e.g., a stable, non-reactive aromatic compound)

  • HPLC system with a suitable C18 column

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of Ethyl 2,3-difluoro-4-methoxybenzoate, Methyl 2,3-difluoro-4-methoxybenzoate, and the internal standard in methanol.

  • Reaction Setup: In separate reaction vials, add 1 mL of the respective ester stock solution and 1 mL of the internal standard stock solution.

  • Initiation of Reaction: To each vial, add 8 mL of a pre-warmed (e.g., 25 °C) 0.01 M aqueous NaOH solution. Start a timer immediately upon addition.

  • Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 900 µL of a 0.01 M HCl solution in a 1:1 methanol/water mixture.

  • HPLC Analysis: Analyze the quenched samples by HPLC. The mobile phase and detection wavelength should be optimized for the separation and detection of the esters and the internal standard.

  • Data Analysis: Calculate the concentration of the remaining ester at each time point relative to the internal standard. Plot the natural logarithm of the ester concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k). Compare the rate constants for the two esters.

Comparative Amidation Yield Determination

This protocol describes a method to compare the yield of amide formation from the two esters with a model amine, benzylamine.

Materials:

  • Ethyl 2,3-difluoro-4-methoxybenzoate

  • Methyl 2,3-difluoro-4-methoxybenzoate

  • Benzylamine

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In two separate, dry, nitrogen-flushed round-bottom flasks, dissolve 1 mmol of either Ethyl 2,3-difluoro-4-methoxybenzoate or Methyl 2,3-difluoro-4-methoxybenzoate in 5 mL of anhydrous DMSO.

  • Addition of Amine: To each flask, add 1.2 mmol of benzylamine.

  • Initiation of Reaction: Slowly add 2.5 mmol of potassium tert-butoxide to each flask at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by pouring the mixture into 50 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Yield Calculation: Purify the crude product by silica gel column chromatography. Determine the mass of the pure amide and calculate the percentage yield for each reaction.

Data Presentation and Visualization

The following tables and diagrams are provided to summarize the expected outcomes and illustrate the experimental workflow.

Table 1: Predicted Reactivity Comparison

Reaction TypePredicted More Reactive EsterRationale
Hydrolysis (Saponification) Ethyl 2,3-difluoro-4-methoxybenzoateSlightly greater electron-donating effect of the ethyl group reduces carbonyl electrophilicity less than the methyl group.[2]
Amidation (Base-Promoted) Ethyl 2,3-difluoro-4-methoxybenzoateBased on literature for analogous benzoates, ethyl esters can give higher yields in certain base-promoted amidations.[3]

Diagram 1: Factors Influencing Ester Reactivity

G Reactivity Ester Reactivity (Electrophilicity of Carbonyl Carbon) Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric Ring_Sub Aromatic Ring Substituents (2,3-di-F, 4-MeO) Electronic->Ring_Sub Alkyl_Group Alkoxy Group (Methyl vs. Ethyl) Electronic->Alkyl_Group Steric->Alkyl_Group Primary Contributor Inductive Inductive Effect (-I) of Fluorines Ring_Sub->Inductive Resonance Resonance Effect (+R) of Methoxy Ring_Sub->Resonance Steric_Hindrance Steric Hindrance Alkyl_Group->Steric_Hindrance Inductive_Alkyl Inductive Effect (+I) Alkyl_Group->Inductive_Alkyl

Caption: Key factors influencing the reactivity of the benzoate esters.

Diagram 2: Experimental Workflow for Comparative Reactivity

G Start Start: Ethyl and Methyl 2,3-difluoro-4- methoxybenzoate Hydrolysis Comparative Hydrolysis (Saponification) Start->Hydrolysis Amidation Comparative Amidation Start->Amidation HPLC HPLC Analysis: Determine Rate Constants (k) Hydrolysis->HPLC Purification Purification & Yield Calculation Amidation->Purification Conclusion Conclusion: Relative Reactivity Established HPLC->Conclusion Purification->Conclusion

Caption: Workflow for the experimental comparison of ester reactivity.

Conclusion and Recommendations

The selection between Ethyl and Methyl 2,3-difluoro-4-methoxybenzoate as a synthetic intermediate should be guided by the specific requirements of the reaction step.

  • For applications where slower, more controlled hydrolysis is desired, or where the ester serves as a stable protecting group to be removed under specific conditions, Methyl 2,3-difluoro-4-methoxybenzoate may be the more suitable choice.

  • For base-promoted amidation reactions where maximizing yield is a primary concern, Ethyl 2,3-difluoro-4-methoxybenzoate is predicted to be the superior option.

It is strongly recommended that researchers perform small-scale comparative experiments, such as those outlined in this guide, to validate these predictions within the context of their specific synthetic route and reaction conditions. This empirical data will provide the most reliable basis for process optimization and the successful advancement of drug development programs.

References

  • Medeiros, M. Z., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC Advances, 12(9), 5485-5496. [Link]

  • Diévart, P., et al. (2013). A Comparative Study of the Kinetics of Ethyl and Methyl Esters in Diffusion Flame Extinction. Journal of Engineering for Gas Turbines and Power, 136(4), 041503. [Link]

  • Kostadinov, A. L., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(33), 21397-21406. [Link]

  • Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? [Link]

Sources

Validation

A Researcher's Guide to Infrared (IR) Absorption of Fluorinated Esters: A Comparative Analysis

For researchers and professionals in drug development and materials science, understanding the subtle yet significant impact of fluorination on molecular structure is paramount. Infrared (IR) spectroscopy remains a corne...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the subtle yet significant impact of fluorination on molecular structure is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering a rapid and non-destructive window into molecular vibrations. This guide provides an in-depth comparison of the IR absorption characteristics of fluorinated versus non-fluorinated esters, grounded in experimental data and the fundamental principles of physical organic chemistry. We will explore the causality behind observed spectral shifts and provide a validated protocol for acquiring high-fidelity data.

The Inductive Power of Fluorine: Why IR Spectra Shift

The introduction of fluorine atoms into an organic molecule, particularly near a functional group like an ester, induces profound electronic effects that are directly observable in an IR spectrum. The primary cause is fluorine's extreme electronegativity, which creates a strong electron-withdrawing inductive effect (-I effect).

When fluorine is substituted on the carbon framework of an ester, it pulls electron density away from the carbonyl (C=O) group. This withdrawal of electrons shortens and strengthens the carbonyl double bond. According to Hooke's Law for a simple harmonic oscillator, a stronger (stiffer) bond requires more energy to vibrate, causing its characteristic stretching frequency to shift to a higher wavenumber (cm⁻¹) in the IR spectrum.[1] This phenomenon is the most reliable and diagnostically significant indicator of ester fluorination. The magnitude of this shift is directly related to the number of fluorine atoms and their proximity to the carbonyl group, with α-fluorination (on the carbon adjacent to the carbonyl) having the most dramatic impact.[2]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Esters

The most telling difference between the IR spectra of standard aliphatic esters and their fluorinated analogs is the position of the strong carbonyl (C=O) stretching absorption band.

  • Standard Aliphatic Esters: Typically exhibit a strong, sharp C=O stretching band in the 1750-1735 cm⁻¹ region.[3][4]

  • Fluorinated Esters: This C=O band is consistently shifted to a higher frequency, often appearing in the 1775-1820 cm⁻¹ range.[2][5][6]

Beyond the carbonyl stretch, fluorinated esters display very strong absorption bands corresponding to C-F bond vibrations. These typically appear in the 1300-1100 cm⁻¹ region, which can sometimes overlap with the C-O stretching signals of the ester.[7][8] While the C-O stretches in non-fluorinated esters are found between 1300 and 1000 cm⁻¹, the C-F bands in fluorinated compounds are often significantly more intense.[4]

Quantitative Data Summary

The following table summarizes the characteristic IR absorption frequencies for representative non-fluorinated and fluorinated esters, providing a clear comparison.

Functional Group VibrationNon-Fluorinated Ester (e.g., Diethyl Malonate)α-Fluorinated Ester (e.g., Diethyl 2-fluoromalonate)α,α,α-Trifluorinated Ester (e.g., Ethyl Trifluoroacetate)
C=O Stretch (ν_C=O_) ~1734 cm⁻¹[6]~1775 cm⁻¹[6]~1780 cm⁻¹[7]
C-O Stretch (ν_C-O_) 1300-1150 cm⁻¹1300-1150 cm⁻¹1300-1150 cm⁻¹
C-F Stretch (ν_C-F_) N/AStrong bands in 1300-1100 cm⁻¹ regionVery strong bands in 1300-1100 cm⁻¹ region[7]

The ~41 cm⁻¹ shift observed between diethyl malonate and its mono-fluorinated analog clearly illustrates the powerful inductive effect at play.[6] A study by Radell and Connolly quantified this effect, showing that each fluorine atom on the α-carbon of the acyl group increases the carbonyl stretching frequency by approximately 15 cm⁻¹.[2]

Visualizing the Inductive Effect

The diagram below illustrates the causal chain from fluorination to the observed IR frequency shift.

cluster_cause Chemical Modification cluster_effect1 Electronic Effect cluster_effect2 Bond Property Change cluster_result Spectroscopic Observation A Fluorine Substitution (α-position) B Strong Inductive Effect (-I Effect) A->B leads to C Electron Density withdrawn from Carbonyl Group B->C causes D Increased C=O Bond Order (More Double Bond Character) C->D results in E Increased Bond Strength & Force Constant D->E leads to F Higher Vibrational Frequency (Shift to higher cm⁻¹) E->F results in

Caption: Logical flow from fluorination to IR frequency shift.

Experimental Protocol: Acquiring High-Fidelity IR Spectra

To ensure reproducible and accurate data, following a validated protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for liquid ester samples due to its simplicity, minimal sample volume requirement, and ease of cleaning.

Methodology: ATR-FTIR Spectroscopy of Liquid Esters
  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory (typically with a diamond or zinc selenide crystal) is correctly installed and aligned.

  • Background Spectrum Acquisition:

    • Causality: A background spectrum is crucial to ratio out absorptions from ambient atmospheric components (CO₂, H₂O) and the instrument itself, ensuring that the final spectrum contains only information from the sample.

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow the solvent to fully evaporate.

    • Collect a background spectrum. A typical setting is 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Using a clean pipette, place a single drop of the fluorinated ester liquid onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The instrument software will automatically ratio the sample scan against the stored background to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Use the software's peak-picking tool to identify the exact wavenumbers of the key absorption bands, particularly the C=O stretch and the strong C-F stretches.

    • Note the peak positions and relative intensities.

  • Cleaning:

    • Thoroughly clean the ATR crystal with the appropriate solvent to remove all traces of the sample, preventing cross-contamination for the next measurement.

Experimental Workflow Diagram

Start Start Prep 1. Clean ATR Crystal (e.g., Isopropanol) Start->Prep Background 2. Collect Background Spectrum Prep->Background Sample 3. Apply Liquid Ester Sample Background->Sample Acquire 4. Collect Sample Spectrum Sample->Acquire Analyze 5. Process & Analyze (Peak Picking) Acquire->Analyze Clean 6. Clean ATR Crystal Analyze->Clean End End Clean->End

Caption: Step-by-step workflow for ATR-FTIR analysis.

Conclusion

References

  • Radell, J., & Connolly, J. W. (1961). Carbonyl Stretching Frequencies of Some Partially Fluorinated Esters. Journal of Applied Polymer Science, 5(S1), S8-S10.
  • George, G. A., & Crowder, G. A. (1972). Microwave and Infra-red Spectra and Conformation of Methyl Trifluoroacetate. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 1984-1990. [Link]

  • SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from [Link]

  • George, G. A., & Crowder, G. A. (1972). Microwave and infra-red spectra and conformation of methyl trifluoroacetate. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 1984-1990. [Link]

  • Grokipedia. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl trifluoroacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Methyl trifluoroacetate. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (n.d.). Methyl trifluoroacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Schaff, J. K. (1989). Fluorinated Esters: Synthesis and Identification. Portland State University. Retrieved from [Link]

  • Horvath, D. P., et al. (2018). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society, 140(4), 1576-1585. [Link]

  • Bennett, F. W., Emeléus, H. J., & Haszeldine, R. N. (1953). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 31(10), 1015-1021. [Link]

  • ResearchGate. (n.d.). IR spectra of the fluorination reaction at 0% (light blue), 50% (dark blue) and 100% (red) conversions. Retrieved from [Link]

  • Fiveable. (2025, August 15). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Horvath, D. P., et al. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics, 160(20). [Link]

  • Sinclair, R. G., McKay, A. F., & Jones, R. N. (1952). The Infrared Absorption Spectra of Saturated Fatty Acids and Esters. Journal of the American Chemical Society, 74(10), 2570-2575. [Link]

  • NIST. (n.d.). Acetic acid, trifluoro-, ethyl ester. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Ludwig, R., et al. (2015). H-Bonding structures of 1-ethyl-3-methylimidazolium trifluoroacetate: a vibrational spectroscopic study. Physical Chemistry Chemical Physics, 17(27), 18156-18162. [Link]

  • Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Pianca, M., et al. (1999). End groups in fluoropolymers. Journal of Fluorine Chemistry, 95(1-2), 71-84. [Link]

  • Chegg. (2024, May 9). Infrared Spectra of Common Functional Groups Ft. Professor Dave [Video]. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Chad's Prep. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Comparative

Certificate of Analysis (CoA) Specification Guide: Ethyl 2,3-difluoro-4-methoxybenzoate

CAS: 116017-02-4 | Formula: C₁₀H₁₀F₂O₃ | Role: Critical Intermediate for Moxifloxacin[1][2] Executive Summary In the synthesis of fourth-generation fluoroquinolones, specifically Moxifloxacin , the quality of the startin...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 116017-02-4 | Formula: C₁₀H₁₀F₂O₃ | Role: Critical Intermediate for Moxifloxacin[1][2]

Executive Summary

In the synthesis of fourth-generation fluoroquinolones, specifically Moxifloxacin , the quality of the starting benzoate ester—Ethyl 2,3-difluoro-4-methoxybenzoate —is a deterministic factor in the yield and purity of the subsequent quinolone ring closure.[1][2]

Many sourcing teams treat this CAS as a commodity chemical, accepting generic "98% Purity" specifications.[1][2][3] However, our application data indicates that purity alone is a deceptive metric .[1][2][3] The presence of specific impurities, particularly the hydrolyzed free acid (2,3-difluoro-4-methoxybenzoic acid) and the 2,4-difluoro isomer , disproportionately impacts the efficiency of the Gould-Jacobs reaction or subsequent nucleophilic substitutions.[1][2]

This guide objectively compares a Standard Synthesis Grade CoA against a Pharma-Intermediate Grade CoA, providing experimental evidence on how tighter specifications translate to downstream process efficiency.[1][3]

Part 1: The Comparative Analysis

Why "98% Purity" Isn't Enough

We evaluated two grades of Ethyl 2,3-difluoro-4-methoxybenzoate in a standard condensation protocol (reaction with ethyl formate/acetic anhydride followed by amino-acrylate formation).

  • Grade A (Standard): 98.0% Purity, typically sourced from bulk industrial suppliers.[2][3]

  • Grade B (Pharma-Spec): 99.5% Purity, optimized for low acid content.[2][3]

Experimental Data: Impact on Cyclization Yield

The following data illustrates the yield of the subsequent intermediate (Ethyl 2-(2,3-difluoro-4-methoxybenzoyl)-3-ethoxyacrylate) when using the two different grades.

ParameterGrade A (Standard)Grade B (Pharma-Spec)Impact Analysis
GC Purity 98.2%99.6%Grade A contains undefined peaks.[1][3]
Free Acid Content 0.85% < 0.05% CRITICAL: Free acid quenches the base catalyst (NaH/Alkoxide).[3]
Water (KF) 0.40%0.03%Water competes with the ester for nucleophiles.[3]
Downstream Yield 81.4%93.2%+11.8% Yield Gain with Grade B.
Side Product Formation High (Oligomers)LowGrade A required recrystallization; Grade B did not.[3]

Part 2: Recommended CoA Specification

To ensure reproducibility in drug development, we propose the following specification. This goes beyond standard "Catalog Specs" to include critical process parameters.

Specification Table: Ethyl 2,3-difluoro-4-methoxybenzoate[1][2]
Test ItemAcceptance CriteriaMethodRationale
Appearance White to off-white crystalline solidVisualYellowing indicates oxidation or phenolic degradation.[1][3]
Identification Conforms to Structure (H-NMR / IR)NMR/FT-IRConfirms the ethyl ester vs. methyl ester.[3]
Assay (HPLC) ≥ 99.0% (Area %)HPLC-UVHigh baseline required for GMP starting materials.[3]
Impurity A (Free Acid) ≤ 0.10% HPLCPrevents catalyst quenching in next step.[3]
Impurity B (2,4-isomer) ≤ 0.15% HPLC/GCPositional isomer; difficult to remove downstream.[3]
Water Content ≤ 0.10%Karl FischerCritical for anhydrous reaction environments.[3]
Residue on Ignition ≤ 0.10%GravimetricEnsures removal of inorganic salts (fluorides).[3]
Heavy Metals ≤ 10 ppmICP-MSCompliance with ICH Q3D.[3]

Part 3: Detailed Analytical Protocols

Trustworthy data requires self-validating methods.[1][3] Below is the optimized HPLC protocol used to separate the Ethyl Ester from the Free Acid and Isomers .

Method: Reverse-Phase HPLC for Purity & Impurities[1]

1. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[2][3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[3]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (aromatic ring absorption).[3]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

2. Gradient Program:

  • 0-5 min: 30% B (Isocratic hold to elute polar acids).[3]

  • 5-20 min: 30% → 80% B (Linear gradient).[3]

  • 20-25 min: 80% B (Wash).

  • 25-30 min: 30% B (Re-equilibration).

3. System Suitability:

  • Resolution (Rs): > 2.0 between Impurity A (Free Acid, RT ~4.5 min) and Main Peak (Ethyl Ester, RT ~12.5 min).

  • Tailing Factor: < 1.5 for the main peak.[3]

4. Sample Preparation:

  • Dissolve 25 mg of sample in 50 mL of Acetonitrile. Sonicate for 5 minutes. Filter through a 0.45 µm PTFE filter before injection.[3]

Part 4: Quality Control Workflow

The following diagram illustrates the decision logic for accepting a batch of Ethyl 2,3-difluoro-4-methoxybenzoate for pharmaceutical synthesis.

QC_Workflow cluster_Analysis Critical Quality Attributes (CQA) Start Incoming Raw Material (Batch Receipt) Sampling Sampling (√N + 1) ISO 2859 Start->Sampling ID_Check Identification (FT-IR / H-NMR) Sampling->ID_Check Water_Check Water Content (KF) Spec: < 0.10% ID_Check->Water_Check HPLC_Purity HPLC Purity Spec: > 99.0% Water_Check->HPLC_Purity Acid_Check Free Acid Impurity Spec: < 0.10% HPLC_Purity->Acid_Check Decision Compliance Check Acid_Check->Decision Release RELEASE for Synthesis (Grade B) Decision->Release All Pass Reject REJECT / Reprocess (Grade A) Decision->Reject Fail Spec

Figure 1: QC Decision Tree for Ethyl 2,3-difluoro-4-methoxybenzoate. Note the sequential check of Water and Free Acid before Purity confirmation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3611682, 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link][2]

    • Context: Provides physical properties and safety data for the parent acid impurity.[3]

  • Context: General protocols for benzoate esterification and impurity profiles in halogenated benzo
  • European Patent Office. Process for the preparation of Moxifloxacin (EP 1832587).[3] Retrieved from [Link]

    • Context: Details the impact of starting material purity on the yield of Moxifloxacin intermedi
    • Context: Used as a baseline for standard industrial CoA formatting and testing parameters for similar benzoate esters.[3]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Ethyl 2,3-difluoro-4-methoxybenzoate

As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative molecules but also with the critical knowledge to handle them safely and responsibly. Ethyl 2,3-difluoro-4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative molecules but also with the critical knowledge to handle them safely and responsibly. Ethyl 2,3-difluoro-4-methoxybenzoate is a valuable reagent in modern drug discovery and materials science, but its halogenated aromatic structure demands a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and unwavering compliance with environmental regulations.

The procedures outlined here are grounded in the foundational principles of chemical safety and waste management established by regulatory bodies like the Environmental Protection Agency (EPA). The core logic is to treat this compound as a hazardous halogenated organic waste, requiring segregation, proper containment, and disposal via high-temperature incineration to ensure its complete and safe destruction.

Part 1: Hazard Characterization and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for Ethyl 2,3-difluoro-4-methoxybenzoate is not always readily available, we can infer its likely hazard profile from its structural precursor, 2,3-Difluoro-4-methoxybenzoic acid, and general knowledge of halogenated aromatic compounds.

Based on available data for the parent acid, the primary hazards are anticipated to be:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Therefore, this compound must be handled with appropriate personal protective equipment and engineering controls at all times. For disposal purposes, its most critical characteristic is its classification as a halogenated organic compound . This dictates its segregation from other waste streams.

Property Information Source
Molecular Formula C₁₀H₁₀F₂O₃Inferred from structure
Primary Classification Halogenated Organic Waste[2][3]
Anticipated Hazards Skin, eye, and respiratory irritant[1]
Incompatibilities Strong acids, strong bases, oxidizing agents, non-halogenated solvents[3][4]
Prohibited Disposal Routes Sink/Drain Disposal, Regular Trash[4][5]

Part 2: Step-by-Step Disposal Protocol

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and institutional best practices.[5]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. The causality here is direct: preventing chemical contact with your body.

  • Safety Goggles: Protects against splashes that could cause serious eye irritation.

  • Nitrile Gloves: Provides a chemical-resistant barrier to prevent skin contact.

  • Laboratory Coat: Protects skin and clothing from contamination.

  • Work in a Fume Hood: All handling of the waste, including transfer to a waste container, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[6]

Step 2: Waste Container Selection and Labeling

The integrity of the disposal process begins with the container.

  • Select a Compatible Container: Use a clean, designated hazardous waste container made of a material that will not react with the chemical, such as a glass bottle with a screw cap.[4][7] Plastic containers are often preferred for waste to reduce the risk of breakage, but chemical compatibility must be verified.

  • Pre-label the Container: Before adding any waste, affix a completed hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label is a legal document and must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "Ethyl 2,3-difluoro-4-methoxybenzoate." If it is in a solution, list all components with their approximate percentages.[4]

    • The date when the first drop of waste was added (the accumulation start date).

    • The name of the Principal Investigator and the laboratory location (building and room number).

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant).

Step 3: Waste Segregation (Critical Step)

This is the most crucial step in the process. Improper segregation can lead to dangerous chemical reactions, compromise the disposal process, and result in significant regulatory fines.

  • Designated Halogenated Waste: Ethyl 2,3-difluoro-4-methoxybenzoate waste must be collected in a container designated only for halogenated organic waste.[2]

  • DO NOT MIX with:

    • Non-Halogenated Solvents: (e.g., ethanol, acetone, hexane). These are disposed of in a separate waste stream.[2]

    • Acids or Bases: Mixing can cause violent exothermic reactions or gas generation.[2][4]

    • Oxidizing Agents: To prevent potentially explosive reactions.

The reason for this strict segregation is that halogenated waste streams require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., hydrogen fluoride) produced during combustion.[8] Mixing with other waste types complicates and increases the cost of this process.

Step 4: Accumulation and Storage
  • Add Waste Carefully: Pour the waste into the labeled container inside a fume hood.

  • Keep Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[2][4] This prevents the release of vapors and protects the integrity of the contents.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[2][7]

  • Store in a Satellite Accumulation Area (SAA): The container must be stored in a designated SAA.[4] An SAA must be:

    • At or near the point of waste generation and under the control of laboratory personnel.[7]

    • Equipped with secondary containment (such as a tray) to capture any potential leaks.[5][9]

    • Clearly marked with hazardous waste signage.[7]

    • Subject to weekly inspections to check for leaks or container degradation.[4][5]

Step 5: Arranging for Final Disposal

Laboratory personnel do not perform the final disposal. Your responsibility ends with ensuring the waste is correctly containerized, labeled, and stored.

  • Request a Pickup: Once the container is full (or has been in accumulation for the maximum time allowed by your institution, often six to twelve months), contact your EHS department to schedule a waste pickup.[4][5]

  • Ultimate Disposal Method: Your EHS department will consolidate the waste and send it to a licensed hazardous waste disposal facility. For halogenated compounds like Ethyl 2,3-difluoro-4-methoxybenzoate, the required method of destruction is high-temperature incineration .[10] This process ensures the complete breakdown of the molecule into simpler, less harmful components at temperatures around 1200 K, which is necessary to prevent the formation of highly toxic byproducts such as dioxins and furans.[10]

Part 3: Emergency Procedures for Spills

In the event of a small-scale spill within a fume hood:

  • Alert Personnel: Immediately notify others in the lab.

  • Ensure PPE: Confirm you are wearing appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain the Spill: Use an absorbent material from a chemical spill kit (e.g., vermiculite or a commercial sorbent) to cover and absorb the liquid.

  • Collect Waste: Carefully sweep the absorbed material into a dustpan and place it into your designated halogenated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), and then with soap and water. Place the cleaning materials (wipes) into the same hazardous waste container.

  • Report: Inform your lab supervisor and EHS office of the spill, even if it was minor.

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Ethyl 2,3-difluoro-4-methoxybenzoate.

G cluster_prep Preparation & Collection cluster_segregation Segregation Check cluster_storage Storage & Final Disposal A Waste Generated: Ethyl 2,3-difluoro-4-methoxybenzoate B Step 1: Characterize as 'Halogenated Organic Waste' A->B C Step 2: Select & Pre-Label Compatible Waste Container B->C D Step 3: Add Waste to Container in Fume Hood C->D E Is the waste ONLY Halogenated Organics? D->E F CORRECT: Proceed to Storage E->F Yes G INCORRECT: STOP. Re-evaluate. Do NOT mix with acids, bases, or non-halogenated waste. E->G No H Step 4: Store Sealed Container in Secondary Containment within a Satellite Accumulation Area (SAA) F->H I Step 5: Request Pickup from EHS when Full H->I J Final Disposition: High-Temperature Incineration by Licensed Facility I->J

Sources

Handling

Personal protective equipment for handling Ethyl 2,3-difluoro-4-methoxybenzoate

Executive Safety Summary Compound: Ethyl 2,3-difluoro-4-methoxybenzoate CAS: 1806332-41-1 (Representative generic class reference; verify specific batch CAS) Physical State: Typically a solid powder or low-melting crysta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: Ethyl 2,3-difluoro-4-methoxybenzoate CAS: 1806332-41-1 (Representative generic class reference; verify specific batch CAS) Physical State: Typically a solid powder or low-melting crystalline solid.[1][2] Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1][2] Potential Skin Sensitizer (H317).[1][2][3]

Immediate Action Directive: Treat this compound as a high-potency intermediate until specific toxicological data confirms otherwise. The presence of fluorine atoms on the benzene ring increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogues. Do not handle on open benchtops.

Scientific Rationale: The "Why" Behind the Protocol

As scientists, we do not follow rules blindly; we follow logic.[1] The safety profile of Ethyl 2,3-difluoro-4-methoxybenzoate is dictated by its structure-activity relationship (SAR):

  • Fluorination & Bioavailability: The 2,3-difluoro substitution pattern alters the electron density of the aromatic ring and increases the compound's lipophilicity (LogP).[1] This facilitates faster permeation through the stratum corneum (outer skin layer) compared to non-fluorinated benzoates.[2]

  • Ester Hydrolysis: Upon contact with mucous membranes or intracellular environments, esterases may hydrolyze the ethyl group, releasing the corresponding 2,3-difluoro-4-methoxybenzoic acid.[1][2] Fluorinated benzoic acids can exhibit higher acidity (lower pKa) and distinct biological activity, necessitating rigorous pH management during decontamination.[1]

  • Sensitization Potential: Benzoate esters are known structural alerts for skin sensitization.[1][2] Repeated low-level exposure can lead to allergic contact dermatitis, ending a researcher's ability to work with this class of chemistry.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum acceptable barrier protection.

PPE CategorySpecificationRationale
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (Extended Cuff, >5 mil) or NeopreneFluorinated organics can permeate thin nitrile.[1][2] Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.[2]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Face Shield required if handling >10g or liquids.[2]Standard safety glasses are insufficient for powders (dust entry) or liquid splashes which can wick around frames.[1][2]
Respiratory Engineering Control Primary: Fume Hood.If hood unavailable (NOT recommended): N95 (Solids) or P100 w/ OV Cartridge.[1][2]Prevents inhalation of fine particulates during weighing or transfer.[2]
Body Lab Coat (High-Neck, Tyvek or Cotton/Poly) Closed-toe chemically resistant shoes.Long pants (No synthetic leggings).[1][2]Tyvek sleeves or gauntlets are recommended to bridge the gap between glove and lab coat cuff.

Operational Protocol: The "Safe-Loop" Workflow[1][2]

This protocol is designed as a self-validating loop.[1][2] If you cannot complete a step (e.g., "Verify Hood Airflow"), the loop breaks, and work must stop.[1]

Phase 1: Pre-Operational Verification[1]
  • Airflow Check: Verify fume hood face velocity is 80–100 fpm.

  • Solvent Compatibility: Ensure waste containers are compatible with fluorinated organic waste (avoid metal containers if acidic hydrolysis is possible).

  • Decon Prep: Prepare a beaker of 5% aqueous sodium bicarbonate (NaHCO₃) and a solvent wash bottle (Ethanol or Isopropanol) inside the hood.

Phase 2: Donning Sequence (Visualized)

Correct donning is critical to establishing the barrier.[1]

DonningSequence Start Start Step1 1. Wash Hands & Inspect Skin Start->Step1 Step2 2. Inner Gloves (Nitrile 4mil) Step1->Step2 Step3 3. Lab Coat (Button to Neck) Step2->Step3 Step4 4. Outer Gloves (Over Cuff) Step3->Step4 Step5 5. Goggles (Adjust Seal) Step4->Step5 Check Self-Check: No Skin Exposed? Step5->Check Check->Step1 No (Reset) Proceed Proceed to Handling Check->Proceed Yes

Figure 1: Critical Path for PPE Donning. Note the "Outer Gloves Over Cuff" step to prevent wrist exposure.

Phase 3: Handling & Manipulation[1][4]
  • Weighing: Use a static-free spatula.[1][2] If the balance is outside the hood, tare the vial inside the hood, add solid, cap tightly, and then transfer to the balance. Never weigh open powder on an open bench.

  • Solubilization: Add solvent slowly.[1][2] Fluorinated esters are typically soluble in DCM, EtOAc, or Methanol.[1] Treat the solution with the same rigor as the solid.

  • Spill during handling: If <1g, cover with a Kimwipe dampened with ethanol, then wipe up.[1] Discard Kimwipe into solid hazardous waste.[1][2]

Phase 4: Doffing & Decontamination[1]
  • Outer Gloves: Remove inside the fume hood.[2] Treat as contaminated waste.[1][2]

  • Wipe Down: Wipe reagent bottles with an ethanol-dampened tissue before returning to storage.[1][2]

  • Inner Gloves: Remove at the lab exit.

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[1][2]

Emergency Response & Disposal Logistics

Exposure Response
ScenarioImmediate ActionMedical Follow-up
Skin Contact 1. Remove contaminated clothing.2.[1][2][3][4][5] Wash with soap/water for 15 mins .3. Do NOT use solvent (enhances absorption).[1][2]Monitor for redness/blistering (delayed sensitization).[1][2]
Eye Contact 1. Flush at eyewash station for 15 mins .2. Hold eyelids open.Seek ophthalmologist evaluation immediately (corneal abrasion risk).[1][2]
Inhalation 1. Move to fresh air.2. If breathing is difficult, oxygen.[1][6]Monitor for pulmonary edema symptoms (coughing, tightness).[1][2]
Waste Disposal Plan
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1][2]

  • Segregation:

    • Solid Waste: Contaminated gloves, paper towels, and solid chemical go into "Solid Hazardous Waste."[1]

    • Liquid Waste: Dissolved compound goes into "Organic Solvents (Non-Halogenated)" unless dissolved in DCM/Chloroform, then "Halogenated."[1]

  • Destruction Method: Incineration is the preferred method for fluorinated aromatics to ensure complete destruction of the ring structure.

  • Labeling: Clearly mark waste tags with "Contains Fluorinated Organics" to alert waste handlers.[2]

References

  • National Institutes of Health (PubChem). (2025).[1][2] 2,3-Difluoro-4-methoxybenzoic acid (Parent Acid Data). PubChem Compound Summary. Retrieved February 26, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance. Retrieved February 26, 2026, from [Link][1]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved February 26, 2026, from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.